Photoacoustic contrast agent-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23N3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3S/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |
InChI Key |
JGWZURGVCHXFAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=C2C(=NC3=C(S2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Indocyanine Green (ICG) for Photoacoustic Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG) is a cyanine (B1664457) dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its strong absorption in the near-infrared (NIR) region, typically around 800 nm, makes it a valuable contrast agent for photoacoustic imaging, a modality that provides high-resolution images at significant tissue depths.[4][5][6] This guide provides a detailed overview of the synthesis, purification, and characterization of ICG for use as a photoacoustic contrast agent.
Core Properties of Indocyanine Green
ICG's utility as a photoacoustic contrast agent stems from its photophysical properties. It exhibits a peak spectral absorption at approximately 800 nm, falling within the "optical window" where light can penetrate biological tissues most effectively.[1][3] Upon absorption of light, ICG efficiently converts this energy into heat, generating the photoacoustic effect. While ICG itself is a useful contrast agent, its in vivo applications can be limited by rapid clearance from the bloodstream and instability.[5][6][7] To overcome these limitations, ICG is often encapsulated within nanoparticles, which can enhance its photostability, circulation time, and photoacoustic signal intensity.[1][7][8]
| Property | Value | Reference |
| Peak Absorption (in blood plasma) | ~800 nm | [3] |
| Fluorescence Emission (in blood) | ~830 nm | [3] |
| Half-life in circulation | 150-180 seconds | [3] |
| Quantum Yield (free ICG) | 1.3% | [1] |
Synthesis of Indocyanine Green
The synthesis of Indocyanine green typically involves a multi-step chemical process. A common method is the condensation reaction between specific heterocyclic precursors. The following is a generalized workflow based on publicly available patent literature.
Experimental Protocol: One-Step Condensation Synthesis of ICG
A reported one-step condensation method for the synthesis of ICG boasts a high yield of 92%.[2] While the specific proprietary details are often protected, the general principle involves the reaction of precursor molecules in a suitable solvent system, followed by precipitation and purification of the final product.
A more detailed, multi-step synthesis process is often employed in industrial-scale production, as outlined in patent documents. This process ensures high purity of the final compound.
Experimental Protocol: Multi-Step Synthesis of Indocyanine Green
This process involves the synthesis of an intermediate compound, followed by a condensation reaction to form crude ICG.
Step 1: Synthesis of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate
-
React 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone.
-
The reaction can be carried out in a high-boiling solvent such as anisole (B1667542) or xylene, or in the absence of a solvent.[9][10]
Step 2: Condensation Reaction to form Crude Indocyanine Green
-
React the intermediate from Step 1 with a compound such as N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide or a similar pentadienyl derivative.[9][10]
-
This condensation is typically performed in the presence of sodium acetate (B1210297) and a solvent like methanol (B129727) or acetonitrile, with the addition of acetic anhydride.[9][10]
-
The reaction is generally heated to a temperature between 40°C and 70°C.[9][10]
Purification of Indocyanine Green
High purity of ICG is crucial for its use in biomedical applications to avoid toxicity from residual reactants and byproducts. The purification process for ICG typically involves crystallization and extraction.
Experimental Protocol: Purification by Crystallization
-
The crude ICG obtained from the synthesis step is suspended in a mixture of isopropanol (B130326) and water.[9]
-
The suspension is heated to dissolve the crude product completely. The pH may be adjusted to a range of 7.5-8.5 using a sodium hydroxide (B78521) solution.[9]
-
The solution is then cooled, and more isopropanol is added to induce crystallization.[9]
-
The mixture is further cooled to room temperature and stirred to allow for complete precipitation of the purified ICG.[9]
-
The purified product is collected by filtration and washed with isopropanol.[9]
Experimental Protocol: Purification by Extraction
-
An alternative or additional purification step involves extraction with an ester solvent, such as ethyl acetate.[10]
-
The crude ICG can also be purified using a mixture of water and a ketonic solvent like acetone.[10]
For ICG conjugates, such as those with antibodies, size-exclusion high-performance liquid chromatography (SE-HPLC) is often employed to separate the desired conjugate from aggregates and unconjugated dye.[11]
Formulation of ICG-Based Nanoparticles for Enhanced Photoacoustic Imaging
To improve its in vivo performance, ICG is often encapsulated in nanoparticles. This can lead to enhanced photostability and a stronger photoacoustic signal.
Experimental Protocol: Encapsulation of ICG in Mesoporous Silica (B1680970) Nanoparticles (MSNs)
-
Mesoporous silica nanoparticles are functionalized, for example, with amine (NH2) or phosphonate (B1237965) (PO3) groups.[7]
-
The functionalized MSNs are then incubated with a solution of ICG to allow for loading of the dye into the pores of the nanoparticles.[7]
-
Physical modifications, such as coating with a lipid bilayer or layer-by-layer polyelectrolyte deposition, can be performed to further stabilize the loaded ICG.[7]
| Nanoparticle Formulation | ICG Loading Capacity (wt%) | ICG Release in 48h (in PBS) | In Vitro Photoacoustic Signal Enhancement (vs. free ICG) |
| NH2-MSNs | 16.5% | 5% | 4-fold |
| PO3-MSNs | 3.5% | - | - |
| Lipid Bilayer-MSNs | ~9% | <10% | - |
| Layer-by-Layer-MSNs | ~9% | <10% | 4-fold |
Data synthesized from[7]
References
- 1. Formulation of long-wavelength indocyanine green nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indocyanine green - Wikipedia [en.wikipedia.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient photoacoustic imaging using indocyanine green (ICG) loaded functionalized mesoporous silica nanoparticles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2022200991A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]
- 10. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
The Genesis of Sound from Light: A Technical Guide to Photoacoustic Signal Generation with Contrast Agent-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of photoacoustic (PA) signal generation, with a specific focus on the role and function of "Photoacoustic Contrast Agent-1" (PCA-1), a model designation for a typical nanoparticle-based contrast agent. This document provides a comprehensive overview of the underlying physics, quantitative performance metrics of various contrast agents, and detailed experimental protocols for their evaluation.
The Photoacoustic Effect: A Symphony of Light and Sound
The photoacoustic effect is a physical phenomenon wherein light energy is converted into acoustic waves. This process forms the foundation of photoacoustic imaging (PAI), a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration and high resolution of ultrasound.[1][2] The signal generation cascade can be broken down into a series of sequential events:
-
Pulsed Laser Excitation: The process begins with the irradiation of the target tissue with a short-pulsed laser, typically in the nanosecond range.[3] The selection of the laser wavelength is critical and is often chosen to be within the near-infrared (NIR) window (650–1350 nm) to maximize tissue penetration due to reduced light scattering and absorption by endogenous chromophores like hemoglobin and water.[3][4]
-
Optical Absorption: As the laser pulse propagates through the tissue, a portion of the light energy is absorbed by molecules known as chromophores. In biological tissues, endogenous chromophores include hemoglobin, melanin, and lipids.[1] However, the intrinsic contrast provided by these molecules can be insufficient for clear visualization of specific targets. This is where exogenous photoacoustic contrast agents play a pivotal role.
-
Non-Radiative Relaxation and Thermoelastic Expansion: Upon absorbing the light energy, the contrast agent molecules transition to an excited electronic state. The majority of these excited molecules then rapidly relax back to their ground state through non-radiative decay pathways, releasing the absorbed energy as heat.[5] This rapid, localized heating, on the order of millikelvins, causes a transient thermoelastic expansion of the contrast agent and the surrounding tissue.[2][6]
-
Acoustic Wave Generation and Detection: The rapid expansion and subsequent contraction of the heated volume generates a pressure wave, which propagates through the tissue as a broadband ultrasonic wave.[2][3] These acoustic waves are then detected by conventional ultrasound transducers positioned on the surface of the tissue. The time-of-flight of the acoustic signal from its origin to the transducer provides information about the depth of the absorbing source.
The initial pressure amplitude (
P0
) of the generated photoacoustic wave is directly proportional to several key parameters, as described by the following equation:
P0=Γ⋅ηth⋅μa⋅F
where:
-
Γ is the Grüneisen parameter, a dimensionless factor that describes the conversion efficiency of heat energy to pressure. It is dependent on the thermoelastic properties of the medium.
-
ηth is the heat conversion efficiency, representing the fraction of absorbed light energy that is converted into heat.
-
μa is the optical absorption coefficient of the contrast agent at the excitation wavelength. A higher absorption coefficient leads to a stronger photoacoustic signal.
-
F is the laser fluence, which is the optical energy delivered per unit area.
The following diagram illustrates the sequential steps involved in photoacoustic signal generation.
The Role of this compound
This compound (PCA-1) is a representative exogenous contrast agent designed to enhance the photoacoustic signal from a specific region of interest, thereby improving the sensitivity and specificity of photoacoustic imaging.[7] Nanoparticle-based contrast agents, such as gold nanorods, carbon nanotubes, and organic dye-loaded nanoparticles, are particularly effective due to their high optical absorption and tunable properties.[1][8]
The primary mechanisms by which PCA-1 enhances the photoacoustic signal are:
-
High Molar Extinction Coefficient: PCA-1 is engineered to have a very high molar extinction coefficient in the NIR window. This intrinsic property allows it to absorb significantly more light energy at the excitation wavelength compared to endogenous chromophores, leading to a much stronger photoacoustic signal.
-
Efficient Heat Conversion: PCA-1 is designed to have a low fluorescence quantum yield, meaning that the majority of the absorbed energy is released as heat rather than light. This high heat conversion efficiency directly contributes to a larger thermoelastic expansion and a more intense acoustic wave.
-
Targeting Specificity: PCA-1 can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to molecular markers associated with a particular disease state, for example, cancer cells. This targeting capability allows for the accumulation of the contrast agent at the site of interest, leading to a localized and enhanced photoacoustic signal that can delineate diseased tissue from healthy tissue.
The following diagram illustrates the logical relationship between the properties of PCA-1 and the resulting signal enhancement.
Quantitative Comparison of Photoacoustic Contrast Agents
The performance of different photoacoustic contrast agents can be quantitatively compared based on several key metrics. The following table summarizes typical performance characteristics for various classes of contrast agents.
| Contrast Agent Class | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Fluorescence) | Typical Signal Enhancement (fold) | Biocompatibility |
| Organic Dyes (e.g., ICG) | ~10⁵ | Low (~0.02) | 2 - 5 | Good |
| Gold Nanorods | >10⁹ | Very Low | 10 - 100 | Good (with coating) |
| Carbon Nanotubes | ~10⁶ | Very Low | 5 - 20 | Moderate |
| Semiconducting Polymer Nanoparticles | >10⁷ | Low | 10 - 50 | Good |
| Copper Sulfide Nanoparticles | ~10⁸ | Very Low | 10 - 30 | Good |
Note: The signal enhancement is highly dependent on the specific formulation, concentration, and in vivo model. The values presented are illustrative.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and in vivo evaluation of a model photoacoustic contrast agent, gold nanorods (AuNRs), which serve as a proxy for PCA-1.
Synthesis of Gold Nanorod Contrast Agents (Seed-Mediated Growth)
This protocol describes a common method for synthesizing gold nanorods with tunable aspect ratios.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ascorbic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized water
Procedure:
-
Seed Solution Preparation:
-
Add 250 µL of 0.01 M HAuCl₄ to 9.75 mL of 0.1 M CTAB solution in a flask.
-
While stirring vigorously, inject 600 µL of freshly prepared, ice-cold 0.01 M NaBH₄.
-
The solution will turn brownish-yellow, indicating the formation of seed nanoparticles.
-
Keep the seed solution undisturbed for at least 30 minutes before use.
-
-
Growth Solution Preparation:
-
In a separate flask, add 50 mL of 0.1 M CTAB, 2.1 mL of 0.01 M HAuCl₄, and 300 µL of 0.01 M AgNO₃.
-
Gently mix the solution until it becomes colorless.
-
Add 320 µL of 0.1 M ascorbic acid. The solution will remain colorless.
-
-
Nanorod Growth:
-
Add 24 µL of the seed solution to the growth solution.
-
Gently mix and leave the solution undisturbed overnight. The color will gradually change to a deep reddish-brown.
-
-
Purification:
-
Centrifuge the nanorod solution at 10,000 rpm for 10 minutes.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove excess CTAB.
-
Characterization of Gold Nanorods
Instrumentation:
-
UV-Vis-NIR Spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
UV-Vis-NIR Spectroscopy:
-
Dilute the purified AuNR solution with deionized water.
-
Acquire the absorption spectrum from 400 nm to 1100 nm.
-
The spectrum should show two distinct plasmon resonance peaks: a transverse peak around 520 nm and a longitudinal peak in the NIR region (typically 700-900 nm), confirming the anisotropic shape.
-
-
Transmission Electron Microscopy:
-
Place a drop of the diluted AuNR solution onto a carbon-coated copper grid and allow it to dry.
-
Image the nanorods using a TEM to determine their size, shape, and aspect ratio.
-
In Vivo Photoacoustic Imaging Protocol
This protocol outlines the steps for evaluating the contrast enhancement of AuNRs in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Purified and sterile AuNR solution (e.g., coated with PEG for biocompatibility)
-
Photoacoustic imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Pre-injection Imaging:
-
Anesthetize the mouse and place it on the imaging stage.
-
Acquire baseline photoacoustic images of the tumor region at the excitation wavelength corresponding to the longitudinal plasmon resonance peak of the AuNRs.
-
-
Contrast Agent Administration:
-
Inject a sterile solution of PEG-coated AuNRs intravenously via the tail vein (typically 100-200 µL).
-
-
Post-injection Imaging:
-
Acquire photoacoustic images of the tumor region at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the contrast agent.
-
-
Data Analysis:
-
Quantify the photoacoustic signal intensity within the tumor region of interest (ROI) before and after contrast agent injection.
-
Calculate the signal enhancement as the ratio of the post-injection signal to the pre-injection signal.
-
The following diagram provides a workflow for the experimental evaluation of a photoacoustic contrast agent.
Conclusion
The generation of a photoacoustic signal is a multi-step process initiated by light absorption and culminating in the production of an acoustic wave. Exogenous contrast agents, such as the conceptual PCA-1, are instrumental in enhancing this signal for improved biomedical imaging. By possessing a high molar extinction coefficient, efficient heat conversion, and the potential for targeted delivery, these agents can significantly increase the contrast and sensitivity of photoacoustic imaging. The quantitative evaluation of these agents through rigorous experimental protocols is essential for the continued development and clinical translation of this promising imaging modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Optica Publishing Group [opg.optica.org]
- 3. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tutorial on phantoms for photoacoustic imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver Nanoplate Contrast Agents for In Vivo Molecular Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. briefs.techconnect.org [briefs.techconnect.org]
A Technical Guide to the Optical Properties of Near-Infrared Photoacoustic Contrast Agents
Disclaimer: The term "Photoacoustic contrast agent-1" (PACA-1) is a generic placeholder. This technical guide utilizes Indocyanine Green (ICG), a widely researched and FDA-approved near-infrared (NIR) dye, as a representative example of a photoacoustic contrast agent operating within the NIR window. The principles and methodologies described herein are broadly applicable to the characterization of similar agents.
This document provides an in-depth overview of the optical absorption characteristics of Indocyanine Green (ICG) for photoacoustic imaging applications. It is intended for researchers, scientists, and professionals in the field of drug development and biomedical imaging. The guide details the agent's absorption properties, the experimental protocols for their measurement, and visual workflows for conceptual understanding.
Optical Absorption Properties of Indocyanine Green (ICG) in the NIR Window
Indocyanine Green is a cyanine (B1664457) dye that exhibits strong optical absorption in the near-infrared (NIR) region, typically between 700 and 900 nm. This spectral range, often referred to as the "NIR window," is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues such as hemoglobin and water, allowing for deeper tissue penetration.
The precise absorption maximum (λmax) of ICG is dependent on its concentration and the solvent environment. In aqueous solutions, ICG tends to form aggregates, which can shift its absorption spectrum. For instance, in plasma, ICG binds to proteins like albumin, leading to a characteristic absorption peak around 800 nm.
Table 1: Optical Absorption Characteristics of Indocyanine Green (ICG)
| Property | Value | Conditions |
| Peak Absorption (λmax) | ~780 nm | In aqueous solution (monomeric form) |
| Peak Absorption (λmax) | ~800 nm | Bound to plasma proteins |
| Molar Extinction Coefficient (ε) | >150,000 M⁻¹cm⁻¹ | At ~780 nm |
| Effective Absorption Range | 700 - 850 nm | NIR Window I |
Experimental Protocol: Measurement of Optical Absorption Spectrum
The following protocol outlines the standard procedure for measuring the optical absorption spectrum of a photoacoustic contrast agent like ICG using a UV-Vis-NIR spectrophotometer.
Objective: To determine the absorption spectrum and identify the peak absorption wavelength (λmax) of ICG in a relevant solvent (e.g., phosphate-buffered saline (PBS) or a solution containing bovine serum albumin (BSA) to mimic plasma).
Materials:
-
Indocyanine Green (ICG) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
UV-Vis-NIR Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Vortex mixer
-
Analytical balance and weighing paper
-
Micropipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of ICG powder.
-
Dissolve the ICG in PBS to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light to prevent photobleaching.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with PBS (or PBS containing a physiological concentration of BSA, e.g., 4%) to create a range of concentrations (e.g., 1, 2, 5, 10 µg/mL).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the wavelength range for scanning, for example, from 600 nm to 900 nm, to cover the NIR window.
-
Set the scanning speed and slit width according to the manufacturer's recommendations for optimal resolution.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent used for dilution (the "blank," e.g., PBS or PBS with BSA).
-
Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse the cuvette with the first ICG working solution, then fill the cuvette with this solution.
-
Place the sample cuvette in the spectrophotometer and initiate the spectral scan.
-
The instrument will measure the absorbance at each wavelength in the defined range.
-
-
Data Acquisition and Analysis:
-
Save the resulting absorption spectrum data.
-
Repeat the measurement for all prepared concentrations of ICG.
-
Analyze the spectra to identify the wavelength of maximum absorbance (λmax).
-
If the molar extinction coefficient is to be calculated, plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm and concentration (c) is in Molarity.
-
Visualizing Methodologies and Workflows
The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to the characterization and application of photoacoustic contrast agents.
In vitro characterization of Photoacoustic contrast agent-1 in cell culture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a novel photoacoustic contrast agent, designated as PACA-1. This document details the experimental protocols, quantitative data, and logical workflows for evaluating the performance and safety of PACA-1 in a cell culture environment.
Introduction to PACA-1
PACA-1 is a next-generation, nanoparticle-based photoacoustic contrast agent designed for enhanced imaging of deep-tissue vasculature and tumor microenvironments. It is composed of a biodegradable polymeric core encapsulating a near-infrared (NIR) absorbing organic dye, with a surface functionalized with polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time. The agent is engineered to provide a strong photoacoustic signal upon excitation with a laser in the 700-900 nm wavelength range.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the in vitro characterization of PACA-1.
Table 1: Cytotoxicity of PACA-1 in Different Cell Lines
| Cell Line | Type | IC50 (µg/mL) after 48h Incubation |
| HeLa | Human Cervical Cancer | > 250 |
| MCF-7 | Human Breast Cancer | > 250 |
| 4T1 | Murine Breast Cancer | > 250 |
| NIH/3T3 | Mouse Embryonic Fibroblast | > 250 |
Table 2: Cellular Uptake of PACA-1 in 4T1 Cells
| Incubation Time (hours) | Uptake Efficiency (%) | Intracellular PACA-1 (pg/cell) |
| 1 | 15.2 ± 2.1 | 5.8 ± 0.8 |
| 4 | 38.5 ± 4.5 | 14.7 ± 1.7 |
| 12 | 65.1 ± 6.3 | 24.9 ± 2.4 |
| 24 | 88.9 ± 7.8 | 34.0 ± 3.0 |
Table 3: Photoacoustic Signal Intensity of PACA-1 in Cell Pellets
| PACA-1 Concentration (µg/mL) | Photoacoustic Signal (a.u.) |
| 10 | 1.2 x 10^4 |
| 25 | 3.1 x 10^4 |
| 50 | 6.5 x 10^4 |
| 100 | 1.3 x 10^5 |
Table 4: Stability of PACA-1 Photoacoustic Signal
| Medium | Incubation Time (hours) | Signal Decrease (%) |
| PBS | 24 | < 1 |
| Complete Cell Culture Medium | 24 | < 3 |
| Human Serum | 24 | < 5 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
3.1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate HeLa, MCF-7, 4T1, and NIH/3T3 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of PACA-1 in complete cell culture medium (concentrations ranging from 10 to 500 µg/mL). Remove the old medium from the wells and add 100 µL of the PACA-1 dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
3.2. Cellular Uptake Study
-
Cell Seeding: Seed 4T1 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with PACA-1 at a final concentration of 50 µg/mL in complete cell culture medium.
-
Incubation: Incubate the cells for 1, 4, 12, and 24 hours.
-
Cell Harvesting: At each time point, wash the cells three times with cold PBS to remove extracellular PACA-1. Detach the cells using trypsin and centrifuge to obtain a cell pellet.
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the absorbance of the lysate at the characteristic peak of the encapsulated dye to determine the concentration of internalized PACA-1.
-
Count the number of cells to express the uptake as pg of PACA-1 per cell.
-
3.3. Photoacoustic Signal Generation in Cell Pellets
-
Cell Preparation: Prepare cell pellets of 4T1 cells containing varying concentrations of internalized PACA-1 (as prepared in the cellular uptake study).
-
Phantom Preparation: Suspend the cell pellets in a tissue-mimicking phantom (e.g., 1% agarose (B213101) gel).
-
Photoacoustic Imaging:
-
Use a photoacoustic imaging system with a tunable laser.
-
Acquire photoacoustic signals at the peak absorbance wavelength of PACA-1 (e.g., 820 nm).
-
Measure the amplitude of the photoacoustic signal from the region of interest corresponding to the cell pellet.
-
-
Data Analysis: Correlate the photoacoustic signal intensity with the concentration of PACA-1 in the cells.
3.4. In Vitro Stability Assay
-
Sample Preparation: Prepare solutions of PACA-1 (100 µg/mL) in PBS, complete cell culture medium, and human serum.
-
Incubation: Incubate the solutions at 37°C.
-
Signal Measurement: At various time points (0, 1, 4, 12, 24 hours), measure the photoacoustic signal of each solution using the photoacoustic imaging system.
-
Data Analysis: Calculate the percentage decrease in the photoacoustic signal over time compared to the initial signal at time 0.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway related to the cellular uptake of PACA-1.
Biocompatibility and cytotoxicity assessment of Photoacoustic contrast agent-1
A Technical Guide to the Biocompatibility and Cytotoxicity Assessment of Photoacoustic Contrast Agent-1 (PAC-1)
This guide provides a comprehensive overview of the essential biocompatibility and cytotoxicity assessments for a model photoacoustic contrast agent, designated here as this compound (PAC-1). For the purposes of this document, PAC-1 is modeled on pegylated gold nanorods (AuNRs), a widely studied class of photoacoustic contrast agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visual workflows to guide preclinical safety evaluation.
Introduction to PAC-1 Biocompatibility
The biological safety of any exogenous agent is paramount for its clinical translation. For PAC-1, biocompatibility is determined by its interaction with biological systems at the molecular, cellular, and systemic levels. Key concerns include cytotoxicity (cell death), hemolytic activity (damage to red blood cells), and potential for inflammatory responses or long-term toxicity. The physicochemical properties of PAC-1, such as size, shape, surface charge, and especially surface coating, are critical determinants of its biocompatibility profile.[1][2][3] The as-synthesized nanorods often include cytotoxic surfactants like cetyltrimethylammonium bromide (CTAB), which must be replaced with biocompatible coatings such as polyethylene (B3416737) glycol (PEG) to mitigate toxicity.[1][4][5][6]
In Vitro Cytotoxicity Assessment
In vitro assays are the first line of evaluation for PAC-1 toxicity, providing crucial data on how the agent affects cellular viability and function.
Quantitative Cytotoxicity Data
The cytotoxicity of PAC-1 is highly dependent on its surface coating and the cell type being tested.[4] Below is a summary of representative data comparing uncoated (CTAB-capped) and coated (PEGylated) PAC-1 across various human cell lines.
| Cell Line | PAC-1 Formulation | Concentration | Cell Viability (%) | Assay Method | Reference |
| MDA-MB-231 (Breast Cancer) | CTAB-capped | 100 µg/mL | ~10% | Colorimetric Assay | [5] |
| MDA-MB-231 (Breast Cancer) | PEG-coated | 0.5 nM | >95% | Metabolic Assay | [7] |
| A549 (Lung Cancer) | PEG-coated | 3x10¹⁰ NP/mL | ~80-100% | Colorimetric Assay | [8] |
| HeLa (Cervical Cancer) | PDADMAC-coated | 150 µM (Gold) | >90% | Trypan Blue | [9] |
| HEY (Ovarian Cancer) | PEG-coated | up to 1.0 nM | No significant toxicity | Metabolic Assay | [7] |
| SKOV3 (Ovarian Cancer) | PEG-coated | up to 1.0 nM | No significant toxicity | Metabolic Assay | [7] |
Note: Data is compiled from multiple sources representing typical results for gold nanorods. Exact values can vary based on precise particle dimensions and experimental conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
PAC-1 stock solution (sterile, dispersed in an appropriate vehicle)
-
Human cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette and spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
PAC-1 Treatment: Prepare serial dilutions of PAC-1 in a complete culture medium. Remove the old medium from the wells and add 100 µL of the PAC-1 dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan (B1609692) Solubilization: Incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Workflow for In Vitro Cytotoxicity Testing
Hemocompatibility Assessment
Hemocompatibility testing evaluates the adverse effects of PAC-1 on blood components, primarily red blood cells (RBCs). The hemolysis assay is a standard method to quantify RBC lysis.
Quantitative Hemolysis Data
Properly functionalized PAC-1 agents are expected to have very low hemolytic activity. According to international standards, a hemolysis rate below 5% is generally considered acceptable for biomaterials.
| PAC-1 Formulation | Concentration Range | Hemolysis Rate (%) | Result | Reference |
| PEG-coated AuNPs | 4.69 - 600 µM | < 2% | Non-hemolytic | [2] |
| Polystyrene Nanoparticles (20nm) | Not specified | High | Hemolytic | [10] |
Experimental Protocol: Hemolysis Assay
This protocol is adapted from standard methods for assessing nanoparticle hemolytic properties.[10][11][12]
Materials:
-
Fresh whole blood (with anticoagulant like Li-heparin) from healthy donors.[13]
-
Phosphate-Buffered Saline (PBS)
-
PAC-1 dilutions in PBS
-
Triton X-100 (1% v/v in PBS) as a positive control.[13]
-
PBS as a negative control.[13]
-
Drabkin's reagent (for cyanmethemoglobin method)
-
Centrifuge and spectrophotometer
Procedure:
-
Blood Preparation: Collect fresh whole blood. Dilute the blood with PBS (e.g., 1:9 ratio of blood to PBS).
-
Sample Incubation: In centrifuge tubes, mix 100 µL of diluted blood with 700 µL of PBS and 100 µL of the PAC-1 sample at various concentrations.
-
Controls: Prepare a positive control (100 µL diluted blood + 700 µL PBS + 100 µL Triton X-100) and a negative control (100 µL diluted blood + 800 µL PBS).
-
Incubation: Incubate all tubes for 2 hours at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the tubes (e.g., at 800 x g for 15 minutes) to pellet intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. The amount of released hemoglobin in the supernatant is quantified by measuring its absorbance at 540 nm after conversion to cyanmethemoglobin with Drabkin's reagent.[11][12]
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Workflow for Hemolysis Assay
In Vivo Biocompatibility
In vivo studies are essential to understand the systemic effects of PAC-1, including its biodistribution, clearance, and long-term toxicity.
Summary of In Vivo Findings
Long-term studies in animal models (e.g., mice) are critical. Reports on PEGylated gold nanorods show a favorable safety profile.
| Study Type | Animal Model | PAC-1 Formulation | Duration | Key Findings | Reference |
| Long-term Toxicity | Xenograft Mice | PEGylated AuNRs | 15 months | No signs of toxicity; no significant abnormalities in histology of major organs. | [14] |
| Acute Toxicity | Balb/c Mice | HAOA-AuNPs | 24 hours | No significant signs of toxicity observed in histopathological analysis. | [2] |
| Genotoxicity | Balb/c Mice | PEGylated AuNRs (50nm) | 21 days | Induced some DNA damage but was significantly less genotoxic than the chemotherapeutic agent cyclophosphamide. | [3] |
Experimental Protocol: Acute In Vivo Toxicity Study
This protocol outlines a basic acute toxicity study in a rodent model.
Materials:
-
Healthy mice (e.g., Balb/c), 6-8 weeks old
-
Sterile, pyrogen-free PAC-1 formulation
-
Vehicle control (e.g., sterile saline)
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Grouping: Randomly divide animals into groups (n=5-10 per group), including a control group and several PAC-1 dose groups.
-
Administration: Administer PAC-1 via the intended clinical route (typically intravenous injection). The control group receives only the vehicle.
-
Observation: Monitor the animals daily for 14 days for clinical signs of toxicity, such as changes in weight, behavior, feeding habits, and any signs of distress.
-
Blood Collection: At the end of the study period (e.g., day 14), collect blood samples via cardiac puncture for hematology and serum biochemistry analysis.
-
Necropsy and Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart, brain) and preserve them in 10% neutral buffered formalin. Process the tissues for histopathological examination by a qualified pathologist.
Potential Signaling Pathways in Cytotoxicity
When a nanoparticle like PAC-1 induces cytotoxicity, it often involves the activation of specific cellular signaling pathways. While highly biocompatible formulations of PAC-1 are designed to avoid these pathways, understanding them is crucial for mechanism-of-action studies, especially for less optimized formulations.
A primary mechanism of nanoparticle-induced toxicity is the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress. This can trigger downstream pathways leading to inflammation or programmed cell death (apoptosis).
Conclusion
The biocompatibility and cytotoxicity of PAC-1 are fundamentally linked to its physicochemical properties, particularly its surface chemistry. Through a systematic evaluation involving in vitro cytotoxicity and hemocompatibility assays, followed by in vivo toxicity studies, a comprehensive safety profile can be established. PEGylated formulations of PAC-1, modeled on gold nanorods, consistently demonstrate high biocompatibility, with minimal cytotoxicity, low hemolytic activity, and no significant long-term toxicity in preclinical models. This robust safety profile underscores the potential of PAC-1 as a viable contrast agent for clinical photoacoustic imaging applications.
References
- 1. Cellular uptake and cytotoxicity of gold nanorods: molecular origin of cytotoxicity and surface effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJNANO - In vitro toxicity and bioimaging studies of gold nanorods formulations coated with biofunctional thiol-PEG molecules and Pluronic block copolymers [beilstein-journals.org]
- 6. Gold nanorods as contrast agents for biological imaging: optical properties, surface conjugation, and photothermal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Nanorods for Ovarian Cancer Detection with Photoacoustic Imaging and Resection Guidance via Raman Imaging in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising gold nanorods for photoacoustic imaging in vitro - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 9. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 10. scispace.com [scispace.com]
- 11. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 12. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Preliminary In Vivo Biodistribution of Photoacoustic Contrast Agent-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Photoacoustic Contrast Agent-1
Experimental Protocols
The following sections detail the methodologies for key experiments involved in determining the in vivo biodistribution of this compound.
Animal Models
In vivo biodistribution studies are typically conducted using small animal models.[6][7] For oncological applications, tumor-bearing mice are commonly used.[8][9]
-
Animal Strain: Athymic nude mice (nu/nu) are frequently used for tumor xenograft models to prevent rejection of human cancer cells.
-
Tumor Induction: To establish a tumor model, cancer cells (e.g., human prostate cancer cells or breast cancer cells) are subcutaneously injected into the flank or other relevant anatomical locations of the mice.[9][10] Experiments are typically performed when the tumors reach a specific size (e.g., 5-10 mm in diameter).[7]
-
Animal Care: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Contrast Agent Administration
The route of administration significantly influences the biodistribution profile of the contrast agent.
-
Formulation: this compound is suspended in a sterile, biocompatible vehicle, such as phosphate-buffered saline (PBS).
-
Administration Route: For systemic biodistribution studies, intravenous (IV) injection via the tail vein is the most common method.[11]
-
Dosage: The concentration of the injected agent is a critical parameter and is typically determined based on preliminary in vitro and in vivo toxicity and efficacy studies.
Photoacoustic Imaging
In vivo imaging is performed to track the accumulation of the contrast agent in various organs over time.
-
Imaging System: A preclinical photoacoustic imaging system is used, often in combination with a co-registered ultrasound modality for anatomical reference.[8][12]
-
Laser Source: A tunable pulsed laser, typically operating in the NIR range (700-900 nm), is used to excite the contrast agent.[9] The specific wavelength is chosen to match the peak absorption of this compound.
-
Image Acquisition: Mice are anesthetized and placed on an imaging stage. Photoacoustic signals are acquired from regions of interest (e.g., tumor, liver, spleen, kidneys) at various time points post-injection (e.g., 1h, 4h, 24h, 48h).[11]
Ex Vivo Biodistribution Analysis
To quantify the amount of contrast agent in different organs, ex vivo analysis is performed as a terminal procedure.
-
Quantitative Analysis: The concentration of the contrast agent in each organ is determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles.[7] This provides a highly sensitive and quantitative measure of the agent's distribution.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution of this compound in a tumor-bearing mouse model at different time points post-injection. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of this compound at 4 Hours Post-Injection
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 15.2 ± 3.5 |
| Spleen | 10.8 ± 2.1 |
| Tumor | 8.5 ± 1.9 |
| Lungs | 2.1 ± 0.5 |
| Kidneys | 1.5 ± 0.4 |
| Heart | 0.8 ± 0.2 |
| Blood | 5.6 ± 1.1 |
Table 2: Biodistribution of this compound at 24 Hours Post-Injection
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 18.9 ± 4.2 |
| Spleen | 14.2 ± 2.8 |
| Tumor | 12.3 ± 2.5 |
| Lungs | 1.2 ± 0.3 |
| Kidneys | 0.9 ± 0.2 |
| Heart | 0.5 ± 0.1 |
| Blood | 1.2 ± 0.3 |
Table 3: Biodistribution of this compound at 48 Hours Post-Injection
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 16.5 ± 3.8 |
| Spleen | 12.1 ± 2.4 |
| Tumor | 10.1 ± 2.1 |
| Lungs | 0.8 ± 0.2 |
| Kidneys | 0.6 ± 0.1 |
| Heart | 0.3 ± 0.1 |
| Blood | 0.5 ± 0.1 |
Visualizations
The following diagrams illustrate the experimental workflow and the factors influencing the biodistribution of this compound.
Caption: Experimental workflow for in vivo biodistribution analysis.
Caption: Factors influencing the biodistribution of nanoparticles.
Discussion
The biodistribution data indicates that this compound primarily accumulates in the organs of the reticuloendothelial system (RES), namely the liver and spleen. This is a common characteristic of nanoparticle-based agents.[11] The accumulation in the tumor is significant and increases over the first 24 hours, likely due to the enhanced permeability and retention (EPR) effect, where the leaky vasculature of the tumor allows for the extravasation and retention of nanoparticles.
The clearance from the blood is relatively rapid, with a significant decrease in blood concentration observed at 24 hours post-injection. The low accumulation in the kidneys suggests that the renal clearance pathway is minimal for this agent, which is expected for nanoparticles of this size.
Conclusion
This technical guide has provided a comprehensive overview of the preliminary in vivo biodistribution of a representative photoacoustic contrast agent. The presented data and experimental protocols offer a foundational understanding for researchers and drug development professionals. The biodistribution profile, characterized by significant RES uptake and tumor accumulation via the EPR effect, highlights the potential of this class of contrast agents for cancer imaging and diagnostics. Further studies, including long-term toxicity and clearance assessments, are necessary for clinical translation.
References
- 1. Next generation gold nanomaterials for photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. DSpace [repository.aus.edu]
- 5. researchgate.net [researchgate.net]
- 6. Bio-distribution of Carbon Nanoparticles Studied by Photoacoustic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
The Dawn of a New Light: A Technical Guide to the Early-Stage Development of Novel Photoacoustic Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
The convergence of light and sound in photoacoustic (PA) imaging is revolutionizing preclinical and clinical diagnostics, offering unparalleled spatial resolution at significant tissue depths. This hybrid imaging modality relies on the photoacoustic effect, where absorbed light energy is converted into ultrasonic waves. While endogenous chromophores like hemoglobin provide intrinsic contrast, the development of exogenous contrast agents is unlocking the full potential of this technology, enabling molecular and cellular imaging with remarkable sensitivity and specificity. This technical guide provides an in-depth exploration of the core principles and methodologies involved in the early-stage development of novel photoacoustic contrast agents.
Core Principles and Desired Characteristics of Photoacoustic Contrast Agents
The fundamental principle of photoacoustic imaging involves the generation of sound waves following the absorption of pulsed laser light by a contrast agent. This rapid, localized heating causes thermoelastic expansion, creating a pressure wave that can be detected by an ultrasound transducer. To be effective, an ideal exogenous photoacoustic contrast agent should possess a specific set of characteristics:
-
High Molar Extinction Coefficient: A high absorption cross-section in the near-infrared (NIR) window (650-1350 nm) is crucial for deep tissue penetration, as light scattering and absorption by endogenous molecules like water and hemoglobin are minimized in this range.
-
High Photostability: The agent must resist degradation under repeated laser irradiation to allow for consistent and longitudinal imaging.
-
Low Quantum Yield: A low fluorescence quantum yield is desirable, as it indicates that a larger portion of the absorbed photon energy is converted into heat, leading to a stronger photoacoustic signal.
-
Biocompatibility and Low Toxicity: The agent must be non-toxic and biocompatible to be suitable for in vivo applications.
-
Efficient Clearance: For clinical translation, the agent should have a clear and efficient pathway for elimination from the body to prevent long-term toxicity.
-
Targeting Specificity: For molecular imaging, the agent should be functionalized with targeting moieties (e.g., antibodies, peptides, aptamers) to specifically accumulate in tissues or cells of interest.
Classes of Photoacoustic Contrast Agents
A diverse array of materials is being explored for the development of photoacoustic contrast agents, broadly categorized into organic dyes and inorganic nanoparticles.
Organic Dyes
Small-molecule organic dyes are attractive due to their well-defined chemical structures, ease of modification, and often favorable biocompatibility.
-
Indocyanine Green (ICG): An FDA-approved dye with strong absorption in the NIR-I region (~800 nm). Its rapid clearance and established clinical use make it a valuable benchmark and component for more complex targeted agents.
-
Methylene Blue (MB): Another clinically used dye with an absorption maximum around 664 nm. It has been employed for applications such as sentinel lymph node mapping.
-
Porphyrins and Phthalocyanines: These macrocyclic compounds exhibit strong NIR absorption and can be chelated with various metal ions to tune their photophysical properties. They are also known for their use as photosensitizers in photodynamic therapy, opening avenues for theranostic applications.
Inorganic Nanoparticles
Inorganic nanoparticles offer high photostability, large absorption cross-sections, and tunable optical properties based on their size, shape, and composition.
-
Gold Nanoparticles (AuNPs): Gold nanorods, nanoshells, and nanocages are widely investigated due to their strong and tunable localized surface plasmon resonance (LSPR) in the NIR region. Their surface chemistry allows for straightforward functionalization with targeting ligands.
-
Carbon-Based Nanomaterials: Carbon nanotubes and graphene have broad absorption in the NIR range and high photothermal conversion efficiency. Their large surface area is advantageous for drug loading.
-
Semiconducting Polymer Nanoparticles (SPNs): These nanoparticles offer high molar extinction coefficients and good photostability. Their properties can be tuned by modifying the polymer backbone.
Quantitative Data of Representative Photoacoustic Contrast Agents
The following tables summarize key quantitative data for a selection of commonly investigated photoacoustic contrast agents.
Table 1: Properties of Organic Dye-Based Photoacoustic Contrast Agents
| Contrast Agent | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Reference |
| Indocyanine Green (ICG) | ~780 | ~2 x 10⁵ | 0.02 - 0.1 | [1][2] |
| Methylene Blue (MB) | ~664 | ~8 x 10⁴ | ~0.02 | [1][3] |
| Zinc Phthalocyanine (ZnPc) | ~670 | ~2 x 10⁵ | 0.06 | [4] |
| Protoporphyrin IX (PpIX) | ~635 | ~5 x 10³ | 0.16 | [4] |
Table 2: Properties of Inorganic Nanoparticle-Based Photoacoustic Contrast Agents
| Contrast Agent | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Size | Shape | Reference |
| Gold Nanorods | 700 - 1100 (tunable) | >10⁹ | 10-50 nm (width), 50-150 nm (length) | Rod | [1][5] |
| Gold Nanoshells | 600 - 1000 (tunable) | >10⁹ | 100-200 nm (diameter) | Sphere (core-shell) | [1] |
| Single-Walled Carbon Nanotubes | 650 - 1350 (broad) | High | 1-2 nm (diameter), 100-1000 nm (length) | Tube | [3] |
| Copper Sulfide Nanoparticles | >900 | High | 5-20 nm (diameter) | Sphere | [6] |
Experimental Protocols for Development and Characterization
The development of a novel photoacoustic contrast agent follows a systematic workflow, from synthesis and initial characterization to in vivo validation.
Synthesis of Gold Nanorods (Seed-Mediated Growth)
This protocol describes a common method for synthesizing gold nanorods with tunable aspect ratios.[7][8]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold
-
Silver nitrate (B79036) (AgNO₃)
-
Ascorbic acid
Procedure:
-
Seed Solution Preparation:
-
Prepare a 0.1 M CTAB solution.
-
To 1 mL of 0.1 M CTAB, add 25 µL of 10 mM HAuCl₄.
-
Rapidly inject 60 µL of ice-cold 10 mM NaBH₄ while stirring vigorously. The solution should turn a brownish-yellow, indicating the formation of gold seeds.
-
Keep the seed solution undisturbed for at least 30 minutes before use.
-
-
Growth Solution Preparation:
-
To 5 mL of 0.1 M CTAB, add 250 µL of 10 mM HAuCl₄.
-
Add a specific volume of 10 mM AgNO₃ (e.g., 30-50 µL) to control the aspect ratio of the nanorods.
-
Add 40 µL of 0.1 M ascorbic acid, which will reduce Au³⁺ to Au¹⁺ and cause the solution to become colorless.
-
-
Nanorod Growth:
-
Quickly inject 100 µL of the seed solution into the growth solution.
-
Allow the reaction to proceed for at least 4 hours at room temperature. The solution will gradually change color to a deep purple or brown, indicating the formation of gold nanorods.
-
-
Purification:
-
Centrifuge the solution to pellet the gold nanorods and remove excess CTAB and unreacted reagents.
-
Resuspend the nanorods in deionized water.
-
In Vitro Characterization
1. Optical and Photoacoustic Spectroscopy:
-
Objective: To determine the absorption spectrum and photoacoustic signal generation efficiency of the contrast agent.[6][9]
-
Procedure:
-
Prepare solutions of the contrast agent at various concentrations in a suitable solvent (e.g., water, PBS).
-
Measure the optical absorption spectrum using a UV-Vis-NIR spectrophotometer.
-
For photoacoustic spectroscopy, place the solutions in a phantom (e.g., a tube made of a material with low optical absorption like PTFE).
-
Irradiate the phantom with a tunable pulsed laser over the desired wavelength range (e.g., 680-970 nm).
-
Detect the generated photoacoustic signals using an ultrasound transducer.
-
Plot the photoacoustic signal intensity as a function of wavelength to obtain the photoacoustic spectrum.
-
2. Stability Analysis:
-
Objective: To assess the photostability and colloidal stability of the contrast agent.[5][10]
-
Procedure:
-
Photostability: Expose a solution of the contrast agent to continuous or pulsed laser irradiation at its peak absorption wavelength. Periodically measure its absorption spectrum to monitor for any changes that would indicate degradation.
-
Colloidal Stability: Monitor the size distribution and zeta potential of nanoparticle-based contrast agents over time in biologically relevant media (e.g., PBS, cell culture medium with serum) using dynamic light scattering (DLS).
-
3. Cytotoxicity Assay:
-
Objective: To evaluate the toxicity of the contrast agent to living cells.
-
Procedure:
-
Culture a relevant cell line (e.g., a cancer cell line for a tumor-targeted agent).
-
Incubate the cells with varying concentrations of the contrast agent for a specified period (e.g., 24-48 hours).
-
Perform a cell viability assay, such as the MTT or MTS assay, to quantify the percentage of viable cells compared to an untreated control.
-
In Vivo Characterization in a Tumor Model
1. Animal Model:
-
Establish a subcutaneous tumor model by injecting cancer cells (e.g., U-87 MG glioblastoma cells) into the flank of an immunocompromised mouse.[11][12]
-
Allow the tumors to grow to a suitable size (e.g., ~1 cm in diameter).
2. In Vivo Photoacoustic Imaging:
-
Objective: To evaluate the tumor accumulation and contrast enhancement of the agent in a living animal.
-
Procedure:
-
Acquire pre-injection (baseline) photoacoustic images of the tumor region.
-
Administer the contrast agent intravenously via the tail vein.
-
Acquire photoacoustic images at multiple time points post-injection (e.g., 15 min, 2h, 24h) to assess the pharmacokinetics and tumor accumulation.
-
If using a multispectral photoacoustic imaging system, unmix the signals from the contrast agent and endogenous absorbers (e.g., hemoglobin) to specifically visualize the agent's distribution.
-
3. Biodistribution Analysis:
-
Objective: To determine the distribution of the contrast agent in various organs.
-
Procedure:
-
At a final time point, euthanize the animal and harvest the major organs (e.g., tumor, liver, spleen, kidneys, lungs).
-
Perform ex vivo photoacoustic imaging of the harvested organs to visualize the agent's accumulation.
-
For a more quantitative analysis, use techniques like inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles to determine the precise concentration of the agent in each organ.
-
Visualizing Workflows and Pathways
Diagrams generated using the DOT language provide a clear and structured representation of complex processes and relationships in the development of photoacoustic contrast agents.
General Workflow for Contrast Agent Development
References
- 1. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 5. mdpi.com [mdpi.com]
- 6. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold Nanorod Synthesis [sigmaaldrich.com]
- 9. Calibrated Photoacoustic Spectrometer Based on a Conventional Imaging System for In Vitro Characterization of Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next generation gold nanomaterials for photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. researchgate.net [researchgate.net]
Theoretical Modeling of Photoacoustic Contrast Agent Behavior: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoacoustic (PA) imaging is a rapidly advancing biomedical imaging modality that offers a unique combination of the high contrast of optical imaging with the high spatial resolution of ultrasound imaging.[1][2][3] This hybrid technique relies on the photoacoustic effect, where the absorption of pulsed laser light by chromophores in tissue leads to thermoelastic expansion and the generation of ultrasonic waves.[4][5] These waves are then detected by ultrasound transducers to form images of the absorbed optical energy distribution. While endogenous chromophores like hemoglobin provide intrinsic contrast, the development of exogenous photoacoustic contrast agents (PACAs) has significantly expanded the capabilities of PA imaging, enabling molecular and cellular imaging with enhanced sensitivity and specificity.[6][7]
This technical guide provides a comprehensive overview of the theoretical modeling of the behavior of a generic photoacoustic contrast agent, referred to herein as "Photoacoustic Contrast Agent-1" (PACA-1). It is intended to serve as a core resource for researchers, scientists, and drug development professionals working in this field. The guide will cover the fundamental principles of photoacoustic signal generation, quantitative parameters of various contrast agents, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows.
Core Principles of Photoacoustic Signal Generation
The generation of a photoacoustic signal is a multi-step process that begins with the absorption of light and culminates in the production of an acoustic wave. This process can be broken down into several key stages, each governed by specific physical principles.
Signaling Pathway of Photoacoustic Effect
The following diagram illustrates the sequential steps involved in the generation of a photoacoustic signal from a contrast agent.
The initial pressure rise, p₀, generated by the thermoelastic expansion can be described by the following equation:
p₀ = Γ * μₐ * F
where:
-
Γ is the Grüneisen parameter, a dimensionless quantity representing the thermoacoustic efficiency of the medium.[8]
-
μₐ is the optical absorption coefficient of the contrast agent.[8]
-
F is the optical fluence of the laser pulse.[8]
Quantitative Data of Photoacoustic Contrast Agents
The efficacy of a photoacoustic contrast agent is determined by a combination of its photophysical and chemical properties. An ideal exogenous contrast agent should possess a high molar extinction coefficient, absorption in the near-infrared (NIR) window, high photostability, a low quantum yield to maximize heat conversion, and high biocompatibility.[7] The following tables summarize key quantitative data for different classes of photoacoustic contrast agents.
Table 1: Properties of Organic Dye-Based Contrast Agents
| Contrast Agent | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Reference |
| Indocyanine Green (ICG) | ~780 | ~2 x 10⁵ | ~0.027 | [9][10] |
| Methylene Blue (MB) | ~664 | ~7.5 x 10⁴ | ~0.02 | [6][11] |
| Evans Blue (EB) | ~620 | ~5 x 10⁴ | Moderate | [11] |
Table 2: Properties of Nanoparticle-Based Contrast Agents
| Contrast Agent Type | Material | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features | Reference |
| Gold Nanorods | Gold | Tunable (NIR) | > 10⁹ | High photostability, tunable plasmon resonance | [2] |
| Carbon Nanotubes (CNTs) | Carbon | Broadband (NIR) | Lower than gold nanoparticles | High photostability, versatile functionalization | [6] |
| Conjugated Polymer Nanoparticles | Organic Polymers | Tunable (NIR) | 10⁵ - 10⁷ | High structural flexibility | [10] |
Experimental Protocols
The development and evaluation of a photoacoustic contrast agent involves a series of well-defined experimental procedures, from synthesis and characterization to in vitro and in vivo imaging.
Synthesis of Indocyanine Green (ICG)-Loaded PLGA Nanoparticles
This protocol describes a modified spontaneous emulsification solvent diffusion method for preparing ICG-loaded poly(DL-lactic-co-glycolic acid) (PLGA) nanoparticles.[12]
Materials:
-
Indocyanine green (ICG)
-
Poly(DL-lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and ICG in acetone to form the organic phase.
-
Inject the organic phase into an aqueous solution of PVA under magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with deionized water multiple times to remove excess PVA and unloaded ICG.
-
Resuspend the final ICG-loaded PLGA nanoparticles in deionized water or a suitable buffer for further characterization and use.
Characterization of PACA-1
1. Spectroscopic Analysis:
-
UV-Vis-NIR Spectroscopy: To determine the absorption spectrum and confirm the peak absorption wavelength of the contrast agent.
-
Fluorimetry: To measure the fluorescence quantum yield. A lower quantum yield is generally desirable for higher photoacoustic signal generation.[11]
2. Size and Morphology Analysis:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of nanoparticle-based contrast agents.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.
3. Photoacoustic Signal Measurement:
-
A calibrated photoacoustic imaging system or a dedicated photoacoustic spectrometer is used to measure the photoacoustic signal intensity as a function of wavelength and concentration.[13] This allows for the determination of the photoacoustic generation efficiency.
In Vitro Imaging Protocol
Objective: To evaluate the photoacoustic signal of PACA-1 in a controlled environment.
Materials:
-
PACA-1 suspension at various concentrations
-
Tissue-mimicking phantom (e.g., agar (B569324) or gelatin-based)
-
Photoacoustic imaging system
Procedure:
-
Prepare tissue-mimicking phantoms with embedded channels or inclusions.
-
Fill the channels or inclusions with the PACA-1 suspension at different concentrations. A control channel with the vehicle solution should also be included.
-
Place the phantom in the photoacoustic imaging system.
-
Acquire photoacoustic images at the peak absorption wavelength of PACA-1.
-
Analyze the images to quantify the photoacoustic signal intensity as a function of PACA-1 concentration.
In Vivo Imaging Protocol (Small Animal Model)
Objective: To assess the biodistribution, targeting efficiency, and in vivo photoacoustic signal enhancement of PACA-1.
Animal Model:
-
Typically, nude mice bearing subcutaneous or orthotopic tumors are used.[14][15] All animal procedures must be approved by the relevant institutional animal care and use committee.
Procedure:
-
Anesthetize the animal and acquire pre-injection (baseline) photoacoustic images of the region of interest (e.g., tumor).
-
Administer PACA-1 to the animal, typically via intravenous injection.
-
Acquire photoacoustic images at multiple time points post-injection (e.g., 1h, 4h, 24h) to monitor the biodistribution and accumulation of the contrast agent in the target tissue.
-
If the contrast agent is targeted, compare the signal in the target tissue to that in non-target tissues.
-
After the final imaging session, the animal may be euthanized for biodistribution analysis of major organs using methods like inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles or fluorescence imaging for fluorescent dyes.
Visualized Workflows
Experimental Workflow for PACA-1 Development and Evaluation
The following diagram outlines the typical workflow for the development and preclinical evaluation of a new photoacoustic contrast agent.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoacoustic Imaging in Biomedicine and Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoacoustic imaging - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 8. Engineering Plasmonic Nanoparticles for Enhanced Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Indocyanine green-loaded biodegradable nanoparticles: preparation, physicochemical characterization and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vivo photoacoustic lifetime imaging of tumor hypoxia in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
Methodological & Application
Application Notes and Protocols for In Vivo Photoacoustic Imaging with Contrast Agents in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo photoacoustic (PA) imaging in mice using exogenous contrast agents. The information is designed to guide researchers in the effective application of this technology for preclinical studies.
Introduction to Photoacoustic Imaging with Exogenous Contrast Agents
Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound.[1][2][3][4][5][6][7][8][9] By converting absorbed light energy into ultrasonic waves, PA imaging can visualize endogenous chromophores like hemoglobin and melanin.[5][8] However, to enhance signal intensity and visualize specific biological targets, exogenous contrast agents are often employed.[1][3][5][6][8][10][11][12] These agents are designed to have strong optical absorption in the near-infrared (NIR) window (650-1700 nm), where light penetration in biological tissues is maximal.[6]
Commonly used photoacoustic contrast agents include:
-
Organic Dyes: Indocyanine green (ICG), a clinically approved dye, is frequently used.[6][13]
-
Lipid Emulsions: Intralipid, a parenteral nutrition agent, has been identified as a safe and effective PA contrast agent.[1][10][12]
-
Nanoparticles: Various nanoparticles, such as gold nanorods and single-walled carbon nanotubes, offer high photoacoustic signal and the potential for targeted imaging.[3][5][14][15][16]
Experimental Protocols
This section outlines the key steps for performing in vivo photoacoustic imaging in mice with a generic photoacoustic contrast agent, exemplified by agents like Intralipid or ICG.
Animal Preparation
-
Animal Model: Nude mice are commonly used to minimize light absorption by fur.[1][17] For tumor imaging studies, tumor cells (e.g., 4T1 breast cancer cells) can be subcutaneously inoculated.[1]
-
Anesthesia: Anesthetize the mice using a suitable method, such as isoflurane (B1672236) inhalation (e.g., 1-2%).[1][17][18] The anesthesia is typically delivered via a nose cone throughout the preparation and imaging procedure.[18]
-
Catheterization (for intravenous injection): For intravenous administration of the contrast agent, cannulate the tail vein with a needle connected to a polyethylene (B3416737) tubing.[1] This allows for injection of the agent while the mouse is positioned within the imaging system.[1]
Contrast Agent Preparation and Administration
-
Agent Preparation: The preparation will depend on the specific contrast agent.
-
Administration Route: The most common administration route is intravenous (IV) injection via the tail vein.[1][19][20] Intraperitoneal (IP) injection is an alternative that may provide more sustained contrast enhancement.[19][20]
-
Dosage: The dosage will vary depending on the agent.
Photoacoustic Imaging Procedure
-
Imaging System: A commercial small animal multispectral photoacoustic tomography (MSOT) system is often used.[1][18]
-
Animal Positioning: Place the anesthetized mouse in a dedicated animal holder.[18] A transparent membrane is used to separate the animal from the water bath that serves as an acoustic coupling medium.[18] The holder is then placed in the imaging chamber, which is filled with water maintained at a physiological temperature (e.g., 34°C).[1]
-
Image Acquisition:
-
Pre-injection Scan: Acquire baseline images for a period (e.g., 60 minutes) before injecting the contrast agent.[1][10]
-
Contrast Agent Injection: Inject the prepared contrast agent through the pre-placed catheter.
-
Post-injection Scan: Continue acquiring images for an extended period (e.g., 3 hours) after injection to observe the distribution and clearance of the agent.[1]
-
Multispectral Imaging: If using a multispectral system, acquire images at multiple wavelengths (e.g., 730, 760, 780, 800, 820, 850, and 875 nm) to differentiate the contrast agent from endogenous absorbers like hemoglobin.[1][10]
-
Data Analysis
-
Image Reconstruction: Reconstruct the raw photoacoustic data into cross-sectional images.[1] Normalize the data to the laser energy to account for fluctuations.[1]
-
Region of Interest (ROI) Analysis: Draw regions of interest over specific tissues or organs (e.g., tumor, liver, blood vessels) to quantify the photoacoustic signal intensity.[1]
-
Signal Enhancement Calculation: Compare the mean photoacoustic signal intensity within the ROIs before and after contrast agent injection to determine the signal enhancement.[1][10]
Data Presentation
The following tables summarize quantitative data from a representative study using Intralipid as a photoacoustic contrast agent in mice.
Table 1: Photoacoustic Signal Intensity of Different Agents (In Vitro)
| Substance | Concentration | Mean PA Intensity (Arbitrary Units) |
| Fresh Blood | - | ~40 times that of 20% Intralipid |
| ICG | 50 µg/mL | Did not exceed that of fresh blood |
| 20% Intralipid | - | Close to ICG at 0.5 µg/mL |
Data derived from in vitro measurements comparing the photoacoustic signal of different substances.[1]
Table 2: In Vivo Photoacoustic Signal Enhancement with 20% Intralipid
| Tissue Region | Average Signal Increase (%) |
| Sagittal Sinus | 126.91 ± 15.39 |
| Tumor Area | 116.54 ± 5.87 |
| Overall Body | Nearly twofold increase |
Quantitative analysis of the imaging results showed a significant signal enhancement after the injection of 20% Intralipid.[1][10]
Visualizations
Experimental Workflow
Caption: Workflow for in vivo photoacoustic imaging in mice with a contrast agent.
Photoacoustic Signal Generation Pathway
Caption: The fundamental process of photoacoustic signal generation and detection.
References
- 1. Photoacoustic imaging of living mice enhanced with a low-cost contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in photoacoustic contrast agents for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multimodal optoacoustic imaging: methods and contrast materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00565H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photoacoustic imaging of living mice enhanced with a low-cost contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visualization of murine lymph vessels using photoacoustic imaging with contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Family of Enhanced Photoacoustic Imaging Agents for High Sensitivity and Multiplexing Studies in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Photoacoustic Mouse Brain Imaging Using an Optical Fabry-Pérot Interferometric Ultrasound Sensor [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Scholars@Duke publication: Intraperitoneal administration for sustained photoacoustic contrast agent imaging. [scholars.duke.edu]
Application Notes and Protocols: Photoacoustic Contrast Agent for Deep Tissue Tumor Imaging
Note: The term "Photoacoustic contrast agent-1" (PACA-1) does not correspond to a standardized or widely recognized specific agent in the reviewed literature. Therefore, this document provides a representative application note and protocol for a hypothetical near-infrared (NIR) organic dye-based nanoparticle contrast agent, hereafter referred to as Hypothetical Photoacoustic Contrast Agent (HPCA-1) , designed for deep tissue tumor imaging. The principles and protocols described are based on established methodologies in the field of photoacoustic imaging.[1][2][3][4][5][6][7][8][9]
Introduction
HPCA-1 is a nanoparticle-based contrast agent designed for enhanced photoacoustic imaging (PAI) of deep tissue tumors. PAI is a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration and high resolution of ultrasound imaging.[5][6][9] By absorbing pulsed laser light, HPCA-1 generates ultrasonic waves that can be detected to create detailed images of tumor vasculature and morphology at depths not achievable with conventional optical imaging.[3][7] HPCA-1 is designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, providing specific contrast enhancement.
Principle of Action: HPCA-1 possesses strong optical absorption in the near-infrared (NIR) window (700-1000 nm), a range where biological tissues have minimal light absorption and scattering, allowing for deeper light penetration.[3] Upon excitation with a pulsed laser at its absorption maximum, HPCA-1 undergoes rapid thermoelastic expansion, generating acoustic waves that are detected by an ultrasound transducer to form a photoacoustic image.[2][5][8]
Data Presentation
The following tables summarize the key performance characteristics of HPCA-1 based on typical performance of similar NIR nanoparticle contrast agents.
Table 1: Optical and Physical Properties of HPCA-1
| Parameter | Value |
| Core Material | Organic dye-based |
| Encapsulation | Biocompatible polymer |
| Mean Particle Size | 40-60 nm |
| Absorption Maximum (λmax) | 820 nm |
| Molar Extinction Coefficient | > 1 x 10^6 M⁻¹cm⁻¹ |
| Photostability | High |
| Biocompatibility | Low cytotoxicity |
Table 2: In Vivo Performance Characteristics (Tumor-Bearing Mouse Model)
| Parameter | Value |
| Circulation Half-life | ~ 8 hours |
| Tumor Accumulation (Peak) | 24 hours post-injection |
| Signal Enhancement (Tumor vs. Muscle) | > 5-fold |
| Maximum Imaging Depth | > 4 cm in tissue phantom |
| In Vivo Imaging Resolution | ~ 200 µm |
Experimental Protocols
In Vitro Phantom Imaging Protocol
Objective: To evaluate the photoacoustic signal generation and linearity of HPCA-1.
Materials:
-
HPCA-1 stock solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Tissue-mimicking phantom material (e.g., agar, gelatin)
-
Photoacoustic imaging system with a tunable NIR laser
Procedure:
-
Prepare a series of dilutions of HPCA-1 in PBS to achieve final concentrations ranging from 0.1 to 10 µg/mL.
-
Embed capillary tubes filled with each HPCA-1 dilution into the tissue-mimicking phantom. Include a capillary filled with PBS as a negative control.
-
Place the phantom in a water bath for acoustic coupling with the ultrasound transducer.
-
Acquire photoacoustic images of the phantom using the PAI system. The laser should be tuned to the absorption maximum of HPCA-1 (820 nm).
-
Analyze the images to quantify the photoacoustic signal intensity for each concentration.
-
Plot the photoacoustic signal intensity as a function of HPCA-1 concentration to assess signal linearity.
In Vivo Tumor Imaging Protocol (Tumor-Bearing Mouse Model)
Objective: To assess the tumor-targeting ability and in vivo signal enhancement of HPCA-1.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
HPCA-1 solution (10 mg/kg in sterile PBS)
-
Anesthesia (e.g., isoflurane)
-
Photoacoustic imaging system
-
Ultrasound gel
Procedure:
-
Anesthetize the tumor-bearing mouse and place it on the imaging stage.
-
Acquire a baseline photoacoustic image of the tumor region before injecting the contrast agent. This will show the endogenous background signal from hemoglobin.
-
Administer HPCA-1 (10 mg/kg) intravenously via the tail vein.
-
Acquire photoacoustic images of the tumor region at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
During each imaging session, ensure proper acoustic coupling using ultrasound gel.
-
Analyze the images to quantify the change in photoacoustic signal intensity within the tumor over time.
-
Compare the signal from the tumor to that of surrounding healthy tissue (e.g., muscle) to determine the signal enhancement ratio.
-
After the final imaging session, the mouse should be euthanized according to institutional guidelines, and tumors and major organs can be excised for biodistribution analysis.
Visualizations
Experimental Workflow
References
- 1. Recent Advances in Photoacoustic Imaging for Deep-Tissue Biomedical Applications [thno.org]
- 2. Types/Applications of Photoacoustic Contrast Agents: A Review [mdpi.com]
- 3. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exogenous Contrast Agents in Photoacoustic Imaging: An In Vivo Review for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. sfpmed.org [sfpmed.org]
Application Notes and Protocols: Using Melanin-based Nanoparticles for Monitoring Therapeutic Response
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Photoacoustic (PA) imaging is a rapidly emerging biomedical imaging modality that combines the high spatial resolution of optical imaging with the deep penetration of ultrasound, offering a powerful tool for preclinical and clinical research.[1][2][3] This hybrid technique relies on the photoacoustic effect, where absorbed light energy is converted into acoustic waves that can be detected to form an image.[4][5][6] While endogenous contrast agents like hemoglobin and melanin (B1238610) provide intrinsic contrast, exogenous contrast agents can significantly enhance signal intensity and enable targeted molecular imaging.[7][8]
This document provides detailed application notes and protocols for utilizing a specific type of photoacoustic contrast agent, melanin-based nanoparticles (MNPs), for monitoring therapeutic response in preclinical cancer models. MNPs are excellent candidates for this application due to their strong near-infrared (NIR) absorbance, high photostability, and biocompatibility.[9]
Principle of Action
Melanin, a natural pigment found in humans, strongly absorbs light across a broad spectrum, including the NIR window (650-900 nm) where tissue penetration of light is maximal.[10] When formulated into nanoparticles, this property is harnessed to generate a strong photoacoustic signal upon laser irradiation.
Mechanism of Photoacoustic Signal Generation with MNPs:
-
Laser Excitation: A pulsed laser, typically in the NIR range, illuminates the tissue of interest.
-
Light Absorption by MNPs: MNPs that have accumulated in the target tissue (e.g., a tumor) absorb the laser energy.
-
Thermoelastic Expansion: This absorption leads to a rapid, localized temperature increase and subsequent thermoelastic expansion of the nanoparticles and surrounding tissue.
-
Acoustic Wave Generation: The rapid expansion and contraction generates broadband ultrasonic waves.
-
Signal Detection: An ultrasound transducer detects these acoustic waves, which are then reconstructed into a high-resolution image of the MNP distribution.
The intensity of the photoacoustic signal is directly proportional to the concentration of MNPs in the tissue. This principle allows for the quantitative monitoring of therapeutic response. For instance, an effective therapy that reduces tumor size or vascularity will lead to a decrease in the accumulation of MNPs and a corresponding reduction in the photoacoustic signal over time.
Signaling Pathway Visualization:
The following diagram illustrates the general principle of using MNPs to monitor the therapeutic response of a tumor.
Caption: Workflow of monitoring therapeutic response using MNPs.
Data Presentation
Quantitative analysis of photoacoustic signal intensity allows for the objective assessment of therapeutic efficacy. Data should be collected at multiple time points (e.g., before treatment, and at various intervals post-treatment) and summarized in tables for clear comparison.
Table 1: Hypothetical Quantitative Photoacoustic Data for Monitoring Tumor Response to Chemotherapy
| Time Point | Treatment Group (n=8) Photoacoustic Signal (a.u.) | Control Group (n=8) Photoacoustic Signal (a.u.) | % Change from Baseline (Treatment) | p-value |
| Baseline (Day 0) | 1.05 ± 0.12 | 1.02 ± 0.15 | 0% | > 0.05 |
| Day 3 | 0.85 ± 0.10 | 1.15 ± 0.18 | -19.0% | < 0.05 |
| Day 7 | 0.62 ± 0.09 | 1.35 ± 0.21 | -40.9% | < 0.01 |
| Day 14 | 0.41 ± 0.07 | 1.68 ± 0.25 | -60.9% | < 0.001 |
Data are presented as mean ± standard deviation.
Table 2: Biodistribution of Melanin Nanoparticles in Major Organs
| Organ | Photoacoustic Signal (a.u.) at 24h post-injection |
| Tumor | 1.25 ± 0.18 |
| Liver | 0.85 ± 0.11 |
| Spleen | 0.62 ± 0.09 |
| Kidneys | 0.31 ± 0.05 |
| Lungs | 0.15 ± 0.03 |
| Muscle | 0.08 ± 0.02 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline the key steps for using MNPs to monitor therapeutic response in a preclinical tumor model.
3.1. Preparation and Characterization of Melanin Nanoparticles
This protocol describes the synthesis of MNPs through the oxidation of dopamine (B1211576).
-
Synthesis:
-
Dissolve dopamine hydrochloride (2 mg/mL) in deionized water.
-
Add a specific volume of a base (e.g., NaOH or NH4OH) to raise the pH to ~8.5.
-
Stir the solution vigorously at room temperature for 24-48 hours. The solution will gradually turn from colorless to dark brown/black, indicating the formation of melanin.
-
Purify the resulting MNPs by dialysis against deionized water for 48 hours to remove unreacted precursors and byproducts.
-
-
Characterization:
-
Size and Morphology: Use Transmission Electron Microscopy (TEM) to determine the size, shape, and morphology of the MNPs.
-
Zeta Potential: Measure the surface charge and stability of the nanoparticles using a Zetasizer.
-
Optical Properties: Determine the UV-Vis-NIR absorbance spectrum to confirm the characteristic broad absorbance of melanin.
-
Photoacoustic Signal Generation: Evaluate the photoacoustic signal intensity of the MNPs at various concentrations using a photoacoustic imaging system.
-
3.2. In Vivo Photoacoustic Imaging Protocol
This protocol details the steps for animal preparation, MNP administration, and image acquisition.
-
Animal Model:
-
Establish a subcutaneous tumor model by injecting cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Remove hair from the imaging area using a depilatory cream to minimize light scattering.
-
Position the mouse on the imaging stage, ensuring the tumor is within the field of view of the photoacoustic transducer.
-
-
MNP Administration:
-
Acquire a baseline photoacoustic image before injecting the contrast agent.
-
Administer a sterile solution of MNPs (e.g., 10 mg/kg) via intravenous (tail vein) injection.
-
-
Image Acquisition:
-
Acquire photoacoustic images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal time for tumor imaging based on MNP accumulation.
-
Use a laser wavelength that corresponds to the peak absorbance of the MNPs in the NIR region (e.g., 700-850 nm).
-
Co-register the photoacoustic images with ultrasound images to provide anatomical context.
-
-
Therapeutic Response Monitoring:
-
Divide the tumor-bearing mice into a treatment group and a control group.
-
Administer the therapeutic agent to the treatment group according to the desired regimen.
-
Perform photoacoustic imaging at regular intervals (e.g., every 3-4 days) throughout the treatment period.
-
-
Data Analysis:
-
Draw a region of interest (ROI) around the tumor in the photoacoustic images.
-
Quantify the mean photoacoustic signal intensity within the ROI at each time point.
-
Normalize the signal intensity to the baseline (pre-treatment) value for each animal.
-
Perform statistical analysis to compare the changes in photoacoustic signal between the treatment and control groups.
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for in vivo studies.
Mandatory Visualizations
Logical Relationship Diagram:
This diagram illustrates the logical connections between the key components of the described application.
Caption: Logical relationship between key experimental components.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize parameters such as MNP concentration, laser fluence, and imaging frequency for their specific experimental setup and animal model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. Multifunctional Photosensitizer-Based Contrast Agents for Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in photoacoustic contrast agents for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Listening for the Therapeutic Window: Advances in Drug Delivery Utilizing Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Integrin-Targeted Gold Nanobeacons for Photoacoustic Imaging of Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound, offering high-resolution visualization of vasculature.[1][2][3] While endogenous chromophores like hemoglobin provide intrinsic contrast for imaging blood vessels, exogenous contrast agents are often required to enhance signal and visualize specific molecular processes such as angiogenesis.[1][4][5] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies.[6][7]
This document provides detailed application notes and protocols for using a specific type of photoacoustic contrast agent—integrin-targeted gold nanobeacons (αvβ3-GNBs)—for the molecular imaging of angiogenesis and vasculature.[8][9] These nanoparticles are designed to specifically target αvβ3 integrin, a protein overexpressed on angiogenic endothelial cells, thereby enabling the sensitive and specific visualization of neovasculature.[6][8]
Principle of Action
Integrin-targeted gold nanobeacons (αvβ3-GNBs) are nanoparticles that serve as a contrast agent for photoacoustic imaging.[2][8] They consist of gold nanoparticles encapsulated within a lipid shell that is functionalized with ligands targeting the αvβ3 integrin.[8] When intravenously administered, these nanobeacons circulate and bind to αvβ3 integrin expressed on the surface of angiogenic endothelial cells. Upon excitation with a pulsed laser at a specific wavelength (typically in the near-infrared range), the gold nanoparticles absorb the light energy, undergo thermoelastic expansion, and generate ultrasonic waves that are detected by an ultrasound transducer to form a photoacoustic image.[1][2] This allows for the specific imaging of areas with active angiogenesis, distinguishing them from mature, quiescent vasculature.[8][9][10]
Quantitative Data Summary
The performance of αvβ3-GNBs has been quantitatively evaluated in preclinical models. The following tables summarize key data for easy comparison.
Table 1: In Vitro & In Vivo Performance of αvβ3-GNBs
| Parameter | Value | Wavelength | Model System | Reference |
| Signal Enhancement | 600% increase vs. baseline | 740-810 nm | Matrigel-plug mouse model | [8] |
| Contrast vs. Blood | 10-fold greater (equivolume) | 740-810 nm | In blood | [8][9] |
| Lowest Detectable Conc. | 290 nM | 780 nm | In buffer | [8][9] |
| Particle Size | ~154 nm | N/A | N/A | [8][9] |
Table 2: Comparison with Other Control Agents in a Matrigel-Plug Mouse Model
| Agent | Photoacoustic Signal Enhancement | Specificity | Reference |
| αvβ3-GNBs (Targeted) | ~600% | High (Binds to immature neovessels) | [8] |
| Non-Targeted GNBs | < 300% (less than half of targeted) | Low (Passive accumulation) | [8][9] |
| Competitive Inhibition (αvβ3-NBs) | Near baseline levels | N/A (Blocks αvβ3-GNB binding) | [8][9] |
| Saline | No significant change | N/A | [8] |
Signaling Pathway and Targeting Mechanism
The αvβ3-GNBs are designed to target a key signaling molecule in the angiogenesis pathway. The diagram below illustrates the targeting of αvβ3 integrin on endothelial cells, a critical step for vessel sprouting and maturation, which is often initiated by growth factors like VEGF.
Experimental Protocols
Protocol 1: In Vivo Photoacoustic Imaging of Angiogenesis in a Mouse Model
This protocol describes the use of αvβ3-GNBs for noninvasive photoacoustic imaging of angiogenesis in a Matrigel-plug mouse model.[8][10]
Materials:
-
αvβ3-GNBs
-
Nude mice
-
Matrigel
-
Photoacoustic tomography (PAT) system with a 10-MHz ultrasound transducer[8]
-
Tunable pulsed laser system (e.g., Nd:YAG)
-
Acoustic coupling gel
-
Anesthesia (e.g., isoflurane)
-
Saline
Procedure:
-
Matrigel Plug Implantation:
-
Baseline Photoacoustic Imaging:
-
Anesthetize the mouse and place it on the imaging stage.
-
Apply acoustic gel to the skin overlying the Matrigel plug for improved ultrasound coupling.[8][10]
-
Acquire baseline photoacoustic images of the Matrigel plug area. Use an imaging wavelength range of 740 nm to 810 nm to capture the hemoglobin signal.[8]
-
-
Contrast Agent Administration:
-
Administer the αvβ3-GNBs via tail vein injection. A typical dose may need to be optimized based on the specific formulation.
-
For control experiments, inject non-targeted GNBs or saline.[8]
-
-
Post-Injection Imaging:
-
Acquire photoacoustic images at multiple time points post-injection (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal imaging window.
-
Scan the same region as the baseline image, using the same laser energy and imaging parameters.
-
-
Data Analysis:
-
Reconstruct the photoacoustic images.
-
Calculate an "angiogenesis index" defined as the product of the number of blood vessel pixels and the total photoacoustic signal amplitude from those pixels.[8][10]
-
Normalize the post-injection angiogenesis index to the baseline (pretreatment) value to quantify the signal enhancement.[8][10]
-
Protocol 2: Histological Validation
To validate the specificity of the photoacoustic signal, histological analysis should be performed.
Materials:
-
Rhodamine-labeled αvβ3-GNBs (for fluorescence microscopy)
-
Microscope (fluorescence and bright-field)
-
Antibodies for immunohistochemistry (e.g., anti-PECAM, anti-Tie-2)
-
Tissue fixation and embedding reagents
Procedure:
-
Tissue Collection:
-
Following the final imaging session, euthanize the mouse.
-
Excise the Matrigel plug and surrounding tissue.
-
-
Tissue Processing:
-
Fix the tissue (e.g., in 4% paraformaldehyde).
-
Embed the tissue in paraffin (B1166041) or OCT for sectioning.
-
-
Fluorescence Microscopy:
-
If fluorescently-labeled nanobeacons were used, examine tissue sections under a fluorescence microscope to visualize the localization of the GNBs within the vasculature.
-
-
Immunohistochemistry:
-
Image Co-registration:
Applications in Research and Drug Development
-
Preclinical Cancer Research: Monitor tumor angiogenesis and the response to anti-angiogenic therapies in real-time.[6][11]
-
Cardiovascular Disease: Image angiogenesis in atherosclerotic plaques to assess plaque vulnerability.[4]
-
Wound Healing: Quantify the rate of angiogenesis in healing wounds to predict and monitor therapeutic response.[7]
-
Drug Development: Serve as a biomarker to evaluate the efficacy of novel pro- or anti-angiogenic drugs.
Conclusion
Integrin-targeted gold nanobeacons represent a powerful class of contrast agents for the specific molecular imaging of angiogenesis using photoacoustic technology.[8] By providing high contrast and specificity for immature neovasculature, they enable quantitative assessment of angiogenic processes in various disease models. The protocols outlined in this document provide a framework for researchers to apply this technology in their preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Photoacoustic monitoring of angiogenesis predicts response to therapy in healing wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular photoacoustic imaging of angiogenesis with integrin-targeted gold nanobeacons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular photoacoustic imaging of angiogenesis with integrin-targeted gold nanobeacons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. its.caltech.edu [its.caltech.edu]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols for Photoacoustic Imaging using Photoacoustic Contrast Agent-1 (PCA-1) in Conjunction with Ultrasound Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoacoustic (PA) imaging is a rapidly advancing hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound imaging. This technique relies on the photoacoustic effect, where absorbed light energy is converted into acoustic waves. While endogenous chromophores like hemoglobin and melanin (B1238610) can provide intrinsic contrast, exogenous contrast agents are often employed to enhance signal intensity and specificity.
This document provides detailed application notes and protocols for utilizing a generic but representative photoacoustic contrast agent, henceforth referred to as Photoacoustic Contrast Agent-1 (PCA-1), in combination with ultrasound imaging. For the purpose of these notes, PCA-1 will encompass three common classes of agents: Indocyanine Green (ICG)-based nanoparticles , Gold Nanorods (AuNRs) , and Melanin-based nanoparticles . These agents are selected for their strong near-infrared (NIR) absorbance, biocompatibility, and established use in preclinical PA imaging.
These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the application of PCA-1 in their studies, providing standardized protocols for in vitro and in vivo experiments and ensuring reproducible and quantifiable results.
Principle of Photoacoustic Imaging with PCA-1
Photoacoustic imaging is based on the generation of ultrasonic waves upon the absorption of pulsed laser light by optical absorbers within tissue.[1] When PCA-1 is introduced into the biological system, it preferentially accumulates in the region of interest (e.g., a tumor) due to passive targeting (the enhanced permeability and retention effect) or active targeting mechanisms. A short-pulsed laser beam illuminates the tissue, and the absorbed energy by PCA-1 leads to a transient thermoelastic expansion, generating acoustic waves.[1] These waves are then detected by an ultrasound transducer to form a high-resolution image mapping the distribution of PCA-1.[1] Co-registered B-mode ultrasound imaging provides anatomical context to the functional photoacoustic data.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different classes of PCA-1, providing a basis for selecting the appropriate agent for a specific application.
Table 1: Physicochemical and Optical Properties of PCA-1 Variants
| Contrast Agent Type | Typical Size (nm) | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Photothermal Conversion Efficiency | Reference |
| ICG-loaded Nanoparticles | 50 - 150 | 780 - 820 | ~1-2 x 10⁵ | Moderate | [2][3] |
| Gold Nanorods (AuNRs) | 10 - 50 (width), 40 - 100 (length) | 750 - 850 (tunable) | >1 x 10⁹ | High | [4][5] |
| Melanin-based Nanoparticles | 50 - 200 | Broad (600 - 900) | Not typically reported | High (up to 48.9%) | [6][7] |
Table 2: In Vitro Photoacoustic Signal Enhancement
| Contrast Agent Type | Cell Line | Concentration | Signal Enhancement (fold increase vs. control) | Laser Wavelength (nm) | Reference |
| ICG-loaded MSNs | - | 200 µg/mL | 4 | Not Specified | [2] |
| Gold Nanorods (aggregated) | - | 3.7 x 10¹¹ particles/mL | Significant increase vs. dispersed | Not Specified | [8] |
| pH-responsive Melanin Nanoparticles | B16F10 | 1 mg/mL | 8.1 (at pH 6 vs. pH 7.2) | 700 | [9] |
Table 3: In Vivo Tumor Accumulation and Signal Enhancement
| Contrast Agent Type | Animal Model | Tumor Model | Injection Route | Time to Peak Signal (post-injection) | Signal Enhancement in Tumor | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | cRGD-Melanin Nanoparticles | Nude Mice | MDA-MB-231 | Intravenous | 4 - 8 hours | - |[6] | | pH-responsive Gold Nanoparticles | Nude Mice | U87MG | Intravenous | 4 hours | ~3-fold vs. blocking group |[4] | | ICG-loaded Germanium Nanoparticles | Nude Mice | 4T1 | Intravenous | 24 hours | Significant |[10] |
Experimental Protocols
Protocol 1: Preparation of PCA-1
A. ICG-Loaded Mesoporous Silica (B1680970) Nanoparticles (MSNs)
-
Synthesis of MSNs: Prepare MSNs using a sol-gel method.
-
ICG Loading:
-
Suspend MSNs in PBS (1 mg/mL).
-
Add ICG solution (0.2 mg of ICG to 1 mL of MSN suspension).
-
Stir the mixture at room temperature for 24 hours to allow for maximum loading.[11]
-
Centrifuge the mixture (e.g., 20,000 x g for 15 minutes) to collect the ICG-loaded MSNs (MSNs@ICG).[11]
-
Wash the pellet with PBS three times to remove unloaded ICG.[11]
-
Resuspend the final MSNs@ICG in PBS for storage at 4°C.[11]
-
B. Synthesis of Melanin-based Nanoparticles (MNPs)
-
Biosynthesis (example):
-
Develop a genetically engineered bacterium to synthesize melanin nanoparticles under mild conditions.[7]
-
Culture the bacteria and induce melanin production.
-
Isolate and purify the melanin nanoparticles.
-
-
Chemical Synthesis (for functionalization):
-
Dissolve melanin (2 mg/mL) in a 0.1 N NaOH aqueous solution.[6]
-
Rapidly add 0.1 N HCl aqueous solution under sonication to neutralize the solution to pH 7.0.[6]
-
Centrifuge and wash the nanoparticles with deionized water multiple times.
-
Obtain the solid MNPs by freeze-drying.[6]
-
For functionalization (e.g., with cRGD peptides), the MNPs can be further reacted with appropriate linkers and targeting moieties.[6]
-
C. Synthesis of Gold Nanorods (AuNRs)
-
The synthesis of gold nanorods typically involves a seed-mediated growth method, which is a well-established protocol in nanotechnology and is not detailed here. Commercially available gold nanorods with specific aspect ratios and surface chemistries are often used for consistency.
Protocol 2: In Vitro Photoacoustic Imaging of PCA-1 with Cancer Cells
-
Cell Culture:
-
Incubation with PCA-1:
-
Prepare a working solution of PCA-1 in cell culture medium at the desired concentration (e.g., 10-200 µg/mL).
-
Remove the old medium from the cells and add the PCA-1 containing medium.
-
Incubate the cells with PCA-1 for a predetermined time (e.g., 2, 6, or 24 hours) to allow for cellular uptake.[12]
-
-
Washing:
-
After incubation, gently wash the cells three times with PBS to remove any unbound PCA-1.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Perform photoacoustic imaging using a system equipped with a tunable laser.
-
Acquire images at the peak absorption wavelength of the specific PCA-1.
-
Co-register with B-mode ultrasound to visualize cell morphology.
-
-
Data Analysis:
-
Quantify the photoacoustic signal intensity from the regions of interest (i.e., the cells).
-
Compare the signal from PCA-1 treated cells to untreated control cells to determine the signal enhancement.
-
Protocol 3: In Vivo Photoacoustic and Ultrasound Imaging
-
Animal Model:
-
PCA-1 Administration:
-
Imaging Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Position the mouse on the imaging stage, ensuring the tumor is accessible to the imaging probe.
-
Apply ultrasound gel to the skin over the tumor to ensure good acoustic coupling.
-
Acquire pre-injection (baseline) photoacoustic and ultrasound images.
-
Acquire a time-series of co-registered photoacoustic and ultrasound images at various time points post-injection (e.g., 1, 2, 4, 6, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of PCA-1.[4]
-
-
Data Acquisition Parameters:
-
Laser Wavelength: Tuned to the peak absorption of the PCA-1 being used.
-
Laser Fluence: Kept below the ANSI safety limit for skin exposure.
-
Ultrasound Frequency: Selected based on the desired imaging depth and resolution (typically in the range of 10-40 MHz for small animal imaging).
-
Data Acquisition Rate: Dependent on the system, but should be sufficient to capture dynamic changes if required.[14]
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the tumor and other relevant organs (e.g., liver, spleen) in the ultrasound images.
-
Quantify the average photoacoustic signal intensity within these ROIs at each time point.
-
Calculate the tumor-to-background signal ratio to assess targeting efficiency.
-
Analyze the pharmacokinetic profile of the PCA-1 by plotting the signal intensity over time.
-
Visualizations
Signaling Pathways and Workflows
// Styling pca_prep [fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_prep [fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [fillcolor="#EA4335", fontcolor="#FFFFFF"]; imaging [fillcolor="#EA4335", fontcolor="#FFFFFF"]; roi [fillcolor="#FBBC05", fontcolor="#202124"]; quantify [fillcolor="#FBBC05", fontcolor="#202124"]; biodist [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Experimental workflow for in vivo photoacoustic imaging.
References
- 1. Basics of photoacoustic imaging | Photoacoustic Imaging Lab [photoacoustics.pratt.duke.edu]
- 2. Efficient photoacoustic imaging using indocyanine green (ICG) loaded functionalized mesoporous silica nanoparticles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pH-responsive targeted gold nanoparticles for in vivo photoacoustic imaging of tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RGD-functionalised melanin nanoparticles for intraoperative photoacoustic imaging-guided breast cancer surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Melanin Nanoparticles for Photoacoustic Imaging Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pH-Induced aggregated melanin nanoparticles for photoacoustic signal amplification - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Efficient Photoacoustic Imaging With Biomimetic Mesoporous Silica-Based Nanoparticles [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. gaomingyuan.com [gaomingyuan.com]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols: Targeted Delivery of Photoacoustic Contrast Agent BHQ-1-cRGD to αvβ3 Integrin-Expressing Cancer Cells
For Research Use Only.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of BHQ-1-cRGD, a targeted photoacoustic contrast agent. This agent is designed for the specific detection of cancer cells overexpressing αvβ3 integrin, a key receptor involved in tumor angiogenesis and metastasis. The contrast agent consists of a Black Hole Quencher®-1 (BHQ-1) dye, which serves as a potent sonophore, conjugated to a cyclic RGD (Arginylglycylaspartic acid) peptide. The cRGD moiety facilitates targeted binding to αvβ3 integrin, enabling enhanced photoacoustic signal generation at the tumor site. These protocols are intended for researchers, scientists, and drug development professionals working in the fields of oncology, molecular imaging, and nanomedicine.
Principle of Operation
The targeted delivery of BHQ-1-cRGD to cancer cells is achieved through the high affinity of the cRGD peptide for αvβ3 integrin, which is often upregulated on the surface of various cancer cells, including glioblastoma. Upon systemic administration, the BHQ-1-cRGD circulates and preferentially accumulates at the tumor site due to this specific ligand-receptor interaction. When excited by pulsed laser light at its absorption maximum, the BHQ-1 dye undergoes rapid non-radiative decay, leading to thermoelastic expansion and the generation of ultrasonic waves. These waves are then detected by an ultrasound transducer to generate a photoacoustic image, with the signal intensity being proportional to the concentration of the contrast agent. This targeted accumulation results in a significantly enhanced photoacoustic signal specifically from the tumor tissue, allowing for high-contrast imaging.
Data Presentation
The following tables summarize the key quantitative data for the BHQ-1-cRGD photoacoustic contrast agent based on published studies.
Table 1: In Vitro Photoacoustic Signal Enhancement
| Parameter | Value | Cell Line/Model | Reference |
| Signal-to-Noise Ratio | 4.8 ± 2.7 | U-87 MG Glioblastoma Spheroids | [1] |
Table 2: Phantom Photoacoustic Signal Intensity
| Concentration | Photoacoustic Signal (A.U.) | Phantom Material | Reference |
| 500 µM | 73.5 ± 11.2 | Agarose | [1] |
Experimental Protocols
Protocol 1: Synthesis and Purification of BHQ-1-cRGD
This protocol describes the conjugation of BHQ-1 carboxylic acid to a cRGD peptide.
Materials:
-
BHQ-1 carboxylic acid
-
c(RGDfK) peptide
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve BHQ-1 carboxylic acid and HBTU in anhydrous DMF.
-
Add DIPEA to the solution to activate the carboxylic acid group of BHQ-1.
-
In a separate vial, dissolve the c(RGDfK) peptide in anhydrous DMF.
-
Add the activated BHQ-1 solution to the peptide solution.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, purify the crude product by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the BHQ-1-cRGD conjugate by mass spectrometry.
-
Lyophilize the purified product and store it at -20°C, protected from light.
Protocol 2: In Vitro Photoacoustic Imaging of 3D Glioblastoma Spheroids
This protocol details the procedure for imaging αvβ3 integrin expression in 3D tumor spheroids using BHQ-1-cRGD.
Materials:
-
U-87 MG glioblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment 96-well plates
-
BHQ-1-cRGD stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Photoacoustic imaging system
Procedure:
-
Spheroid Formation:
-
Seed U-87 MG cells in ultra-low attachment 96-well plates at a density of 500 cells/well.
-
Culture the cells for 3-5 days until spheroids with a diameter of approximately 400-500 µm are formed.
-
-
Incubation with Contrast Agent:
-
Prepare a working solution of BHQ-1-cRGD in cell culture medium at a final concentration of 50 µM.
-
Carefully remove the old medium from the wells containing the spheroids.
-
Add the BHQ-1-cRGD working solution to the wells.
-
For a negative control, incubate a separate set of spheroids with a non-targeted control probe (e.g., BHQ-1 conjugated to a scrambled peptide) at the same concentration.
-
Incubate the spheroids for 2 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently remove the incubation medium.
-
Wash the spheroids three times with pre-warmed PBS to remove unbound contrast agent.
-
-
Photoacoustic Imaging:
-
Embed the spheroids in an acoustically transparent gel (e.g., 1% agarose).
-
Place the embedded spheroids in the photoacoustic imaging system.
-
Acquire photoacoustic images using an excitation wavelength corresponding to the absorption maximum of BHQ-1 (typically around 534 nm).
-
Optimize imaging parameters (e.g., laser fluence, gain, averaging) to obtain a clear signal.
-
-
Data Analysis:
-
Quantify the photoacoustic signal intensity from the spheroids using appropriate software.
-
Calculate the signal-to-noise ratio by comparing the signal from the targeted spheroids to the background noise.
-
Protocol 3: In Vivo Photoacoustic Imaging of Glioblastoma Xenografts
This protocol outlines the procedure for non-invasive imaging of αvβ3 integrin expression in a murine glioblastoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
U-87 MG glioblastoma cells
-
Matrigel
-
BHQ-1-cRGD solution (sterile, in PBS)
-
Anesthesia (e.g., isoflurane)
-
Photoacoustic imaging system with a small animal imaging stage
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject a suspension of U-87 MG cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 5-8 mm in diameter).
-
-
Contrast Agent Administration:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer a single intravenous injection of BHQ-1-cRGD solution via the tail vein. A typical dose is 10 nmol per mouse.
-
-
Photoacoustic Imaging:
-
Position the anesthetized mouse on the imaging stage of the photoacoustic system.
-
Apply ultrasound gel to the tumor area to ensure acoustic coupling.
-
Acquire pre-injection (baseline) photoacoustic images of the tumor region.
-
Acquire post-injection images at various time points (e.g., 1, 2, 4, and 24 hours) to monitor the accumulation and clearance of the contrast agent.
-
Use an appropriate excitation wavelength for BHQ-1.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area in the photoacoustic images.
-
Quantify the mean photoacoustic signal intensity within the ROIs at each time point.
-
Calculate the tumor-to-background signal ratio to assess the targeting efficiency.
-
-
Biodistribution (Optional):
-
At the final imaging time point, euthanize the mouse.
-
Excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Perform ex vivo photoacoustic imaging of the excised tissues to determine the biodistribution of the contrast agent.
-
Visualizations
Caption: Targeted binding of BHQ-1-cRGD to αvβ3 integrin and downstream signaling.
Caption: Workflow for in vitro photoacoustic imaging of 3D tumor spheroids.
Caption: Workflow for in vivo targeted photoacoustic imaging of tumors.
References
Application Notes and Protocols: Real-time In Vivo Imaging Using Indocyanine Green (ICG) as a Photoacoustic Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoacoustic (PA) imaging is a rapidly emerging hybrid imaging modality that provides high-resolution images with deep tissue penetration by combining the advantages of optical and ultrasound imaging.[1] This technique relies on the photoacoustic effect, where absorbed light energy is converted into acoustic waves.[2] While endogenous chromophores like hemoglobin and melanin (B1238610) can provide intrinsic contrast, the use of exogenous contrast agents significantly enhances the sensitivity and specificity of PA imaging, enabling the visualization of molecular and cellular processes in real-time.[3]
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that is approved by the U.S. Food and Drug Administration (FDA) and is widely used as a photoacoustic contrast agent.[4] Its favorable properties, including a strong absorption peak in the NIR window (around 800 nm) where tissue absorption is minimal, make it an ideal candidate for in vivo imaging applications.[5] These application notes provide an overview of the use of ICG as a photoacoustic contrast agent, including its properties, experimental protocols for in vivo imaging, and data presentation.
Properties of ICG as a Photoacoustic Contrast Agent
An ideal exogenous photoacoustic contrast agent should possess several key characteristics to ensure optimal performance and biocompatibility.[6] ICG exhibits many of these desirable properties:
-
High Molar Extinction Coefficient: ICG has a strong light absorption in the NIR region, leading to a robust photoacoustic signal.
-
Peak Absorption in the NIR Window: With an absorption maximum around 800 nm, ICG is suitable for deep tissue imaging as light can penetrate further with reduced scattering and absorption by endogenous molecules.[3]
-
Low Quantum Yield: A low fluorescence quantum yield means that a larger portion of the absorbed light energy is converted into heat, which is essential for generating a strong photoacoustic signal.
-
Biocompatibility and Rapid Clearance: As an FDA-approved agent, ICG has a well-established safety profile and is rapidly cleared from the body.
-
Photostability: While ICG can be susceptible to photobleaching under intense or prolonged light exposure, it is generally stable enough for typical photoacoustic imaging experiments.
Quantitative Data Summary
The performance of ICG as a photoacoustic contrast agent can be quantified by various parameters. The following table summarizes key quantitative data for ICG, which can be used for comparison and experimental planning.
| Parameter | Value | Reference |
| Peak Absorption Wavelength | ~780-800 nm | |
| Molar Extinction Coefficient | >150,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | Low | |
| In Vivo Half-life | 3-4 minutes | |
| Spatial Resolution (PAI) | Down to 40 µm | [7] |
| Penetration Depth (PAI) | Several centimeters |
Experimental Protocols
In Vivo Tumor Imaging with ICG
This protocol describes a general procedure for using ICG for real-time in vivo photoacoustic imaging of tumors in a small animal model (e.g., mouse).
Materials:
-
Photoacoustic imaging system (e.g., Vevo F2 LAZR-X)[7]
-
Anesthesia system (e.g., isoflurane)
-
Small animal holder with temperature monitoring
-
ICG solution (sterile, appropriate concentration)
-
Syringes and needles for injection
-
Tumor-bearing mouse model
Experimental Workflow:
Experimental workflow for in vivo photoacoustic imaging.
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (or other approved anesthetic).
-
Place the animal on the imaging stage and maintain its body temperature at 37°C.
-
Apply ultrasound gel to the tumor area for acoustic coupling.
-
-
Baseline Imaging:
-
Acquire pre-injection (baseline) photoacoustic images of the tumor region using an appropriate wavelength (e.g., 800 nm). This will capture the signal from endogenous absorbers like hemoglobin.
-
-
ICG Administration:
-
Prepare a sterile solution of ICG at the desired concentration.
-
Inject the ICG solution intravenously (e.g., via the tail vein). The exact dose will depend on the animal model and imaging system.
-
-
Real-time Photoacoustic Imaging:
-
Immediately after injection, begin acquiring photoacoustic images in real-time to observe the dynamic distribution of ICG.
-
Continue imaging for a set period (e.g., up to 30-60 minutes) to monitor the accumulation of ICG in the tumor and its clearance from circulation.
-
-
Data Analysis:
-
Quantify the photoacoustic signal intensity in the tumor region of interest (ROI) before and after ICG injection.
-
Analyze the signal enhancement over time to determine the peak enhancement and clearance kinetics.
-
If using a multispectral system, spectral unmixing can be performed to differentiate the ICG signal from endogenous absorbers.[7]
-
Targeted Tumor Imaging with cRGD-ICG
For enhanced tumor specificity, ICG can be conjugated to targeting moieties. For example, cRGD peptides target αvβ3 integrins, which are overexpressed on many tumor cells and angiogenic blood vessels.
Signaling Pathway Visualization:
The following diagram illustrates the principle of targeted photoacoustic imaging using a cRGD-conjugated ICG probe.
Targeted photoacoustic imaging principle.
Protocol Modifications for Targeted Imaging:
The experimental protocol for targeted imaging is similar to the general protocol, with a few key differences:
-
Contrast Agent: Use a cRGD-ICG conjugate instead of free ICG.
-
Imaging Time Points: The optimal time for imaging after injection may be longer to allow for the accumulation and binding of the targeted agent in the tumor. This should be determined empirically.
-
Control Group: A control group injected with non-targeted ICG is essential to demonstrate the specificity of the targeted agent. A significantly higher photoacoustic signal in the tumor for the targeted agent compared to the non-targeted agent would indicate successful targeting. For instance, one study found the photoacoustic signal in a tumor region with a targeted cRGD-ICG agent to be 3.8 times higher than with a non-targeted agent.[6]
Conclusion
ICG is a versatile and effective photoacoustic contrast agent for real-time in vivo imaging. Its favorable optical properties and clinical approval make it a valuable tool for preclinical research in various fields, including oncology and drug development. By following standardized protocols and utilizing quantitative analysis, researchers can obtain reliable and reproducible data to advance their understanding of biological processes and evaluate the efficacy of new therapies. The ability to conjugate ICG to targeting ligands further expands its utility for molecularly specific imaging.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Exogenous Contrast Agents in Photoacoustic Imaging: An In Vivo Review for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. photosound.com [photosound.com]
- 6. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 7. Photoacoustic Contrast Agents | FUJIFILM VisualSonics [visualsonics.com]
Application Notes and Protocols: Indocyanine Green (ICG) as a Photoacoustic Contrast Agent for Brain Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoacoustic (PA) imaging is an emerging hybrid imaging modality that provides high-resolution images of optical contrast at depths beyond the reach of traditional optical microscopy.[1][2][3] It combines the high contrast of optical imaging with the deep penetration of ultrasound.[4][5][6] The technique relies on the photoacoustic effect, where absorbed light energy is converted into acoustic waves that can be detected by an ultrasound transducer.[5][6] While endogenous chromophores like hemoglobin provide intrinsic contrast, exogenous contrast agents are often required to enhance signal and target specific molecular and cellular processes.[2][7]
These application notes provide a comprehensive overview and detailed protocols for the use of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye, as a photoacoustic contrast agent for brain imaging applications. ICG is an FDA-approved dye that exhibits strong optical absorption in the NIR window, making it a suitable candidate for in vivo imaging.[6]
Physicochemical and Photophysical Properties of ICG
ICG is a small molecule dye with a series of conjugated double bonds that allow for the absorption of light in the near-infrared spectrum.[2] Its properties can be influenced by the solvent and its concentration.[1]
| Property | Value | Reference |
| Molar Extinction Coefficient | ~1.5 x 10^5 M-1cm-1 (in plasma) | [7] |
| Absorption Maximum (Aqueous) | 780 nm | [1] |
| Fluorescence Quantum Yield | Low (0.027 in water) | [1] |
| Molecular Weight | 774.96 g/mol | N/A |
| Solubility | Soluble in water and ethanol | [2] |
Mechanism of Action for Photoacoustic Imaging
The mechanism of ICG as a photoacoustic contrast agent is based on its ability to absorb pulsed laser light and efficiently convert that energy into heat. This rapid, localized heating causes thermoelastic expansion of the surrounding tissue, generating an ultrasonic wave that is detected by a transducer. The low fluorescence quantum yield of ICG is advantageous for photoacoustic imaging, as it means a larger portion of the absorbed photon energy is converted into heat, thus producing a stronger photoacoustic signal.[1] In brain imaging, intravenously administered ICG circulates within the vasculature, enabling the visualization of cerebral blood flow and the identification of disruptions to the blood-brain barrier (BBB).
Experimental Protocols
In Vivo Photoacoustic Brain Imaging of Cerebral Vasculature in a Murine Model
This protocol describes the use of ICG to visualize and assess the vasculature of a mouse brain using photoacoustic imaging.
Materials:
-
Photoacoustic imaging system with a tunable NIR laser
-
High-frequency ultrasound transducer
-
Animal anesthesia system (e.g., isoflurane)
-
Stereotaxic frame for animal positioning
-
Indocyanine Green (ICG) powder
-
Sterile phosphate-buffered saline (PBS) or deionized water
-
27-30 gauge needle and syringe
-
Animal monitoring equipment (heating pad, rectal probe)
-
Ultrasound gel
Protocol:
-
ICG Preparation:
-
Prepare a stock solution of ICG (e.g., 1 mg/mL) in sterile PBS or deionized water.
-
Vortex the solution until the ICG is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
The final concentration for injection should be determined based on the animal's weight and the desired dose (typically in the range of 0.1-1 mg/kg).
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 1-2% in oxygen).
-
Shave the head of the mouse to remove fur that can interfere with light delivery and acoustic wave detection.
-
Position the mouse in a stereotaxic frame to ensure stability during imaging.
-
Apply a layer of ultrasound gel to the head to provide acoustic coupling between the transducer and the skin.
-
Maintain the animal's body temperature at 37°C using a heating pad and monitor vital signs.
-
-
Baseline Imaging:
-
Position the photoacoustic transducer over the region of interest on the mouse's head.
-
Acquire baseline photoacoustic images of the brain before ICG injection. This will capture the endogenous signal from hemoglobin.
-
The laser should be tuned to the isosbestic point of oxy- and deoxy-hemoglobin (around 800 nm) or another wavelength where the ICG signal can be distinguished from the background.
-
-
ICG Administration:
-
Administer the prepared ICG solution via tail vein injection. The injection volume should be appropriate for the mouse's weight (e.g., 100-200 µL).
-
-
Post-Injection Imaging:
-
Immediately after injection, begin acquiring a time-series of photoacoustic images to capture the dynamic influx and circulation of ICG within the brain vasculature.
-
Continue imaging for a desired period to observe the distribution and clearance of the agent.
-
-
Data Analysis:
-
Process the acquired photoacoustic data to reconstruct the images.
-
Perform spectral unmixing if multiple wavelengths were used to separate the ICG signal from the endogenous hemoglobin signal.
-
Quantify the change in photoacoustic signal intensity over time to assess blood flow dynamics or BBB permeability.
-
Diagrams
Caption: Experimental workflow for in vivo photoacoustic brain imaging with ICG.
Caption: Mechanism of photoacoustic signal generation by ICG.
Applications in Brain Imaging
-
Cerebral Blood Flow and Volume Mapping: Due to its confinement within the vasculature shortly after injection, ICG can be used as a tracer to measure cerebral blood flow and blood volume, which are important parameters in studies of stroke and other cerebrovascular diseases.
-
Blood-Brain Barrier (BBB) Integrity: In pathological conditions such as brain tumors or inflammation, the BBB may be compromised. The extravasation of ICG from the blood vessels into the brain parenchyma can be detected by photoacoustic imaging, providing a method to assess BBB permeability.[8]
-
Tumor Delineation: Some brain tumors exhibit a "leaky" vasculature, leading to the accumulation of contrast agents.[8] Photoacoustic imaging with ICG can potentially be used to delineate tumor margins.
Considerations and Limitations
-
Photostability: ICG can suffer from photobleaching with prolonged exposure to high-intensity laser light, which may affect quantitative measurements over time.[2]
-
Aggregation: At high concentrations, ICG molecules can aggregate, which alters their optical properties and can affect the photoacoustic signal.[1][2]
-
Spectral Overlap: The absorption spectrum of ICG can overlap with that of endogenous chromophores like hemoglobin. Spectral unmixing techniques are often necessary to isolate the ICG signal.
-
Pharmacokinetics: ICG is rapidly cleared from circulation. The imaging time window should be optimized based on its pharmacokinetic profile.
Conclusion
Indocyanine Green is a versatile and clinically approved contrast agent that can be effectively utilized for preclinical photoacoustic brain imaging. Its strong NIR absorption and favorable safety profile make it a valuable tool for studying cerebral hemodynamics and the integrity of the blood-brain barrier. The protocols and information provided in these application notes offer a foundation for researchers to design and execute robust photoacoustic imaging studies of the brain.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multimodal Contrast Agents for Optoacoustic Brain Imaging in Small Animals [frontiersin.org]
Application Notes and Protocols for Multispectral Photoacoustic Imaging with an Activatable Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multispectral photoacoustic (MSOT) imaging is a powerful, non-invasive imaging modality that provides high-resolution visualization of biological processes deep within tissues. By illuminating a sample with multiple wavelengths of light, MSOT can differentiate between various light-absorbing molecules (chromophores), both endogenous (like hemoglobin) and exogenous (contrast agents). This enables functional and molecular imaging with remarkable detail.
While a commercial product named Photoacoustic Contrast Agent-1 (PCA-1) , with catalog number HY-D1291, is available from suppliers such as MedChemExpress, detailed public information regarding its specific chemical structure, mechanism of action, and protocols for use is limited. It is described as a "photo/sono-sensitizer" for tumor diagnosis and treatment, which suggests a mechanism of action related to the generation or detection of reactive oxygen species (ROS) within the tumor microenvironment.
Given the limited specific data on "this compound," this document will provide detailed application notes and protocols for a well-characterized class of activatable photoacoustic probes that share a similar likely mechanism of action: hydrocyanine-based activatable probes for the detection of reactive oxygen species (ROS) . These probes are particularly relevant for cancer research and drug development, as ROS play a crucial role in tumor pathophysiology.
Principle of Activatable Hydrocyanine Probes in Photoacoustic Imaging
Hydrocyanine dyes are a class of "smart" contrast agents that are initially "silent" or have a low photoacoustic signal at a specific wavelength.[1][2] Upon interaction with a target molecule, such as a reactive oxygen species, the chemical structure of the hydrocyanine probe is altered. This change in structure leads to a significant increase in light absorption at a specific near-infrared (NIR) wavelength, resulting in a strong "turn-on" of the photoacoustic signal.[1][3] This activation mechanism provides a high signal-to-background ratio, enabling sensitive detection of the target molecule.
Signaling Pathway of ROS-Mediated Activation
The following diagram illustrates the general mechanism of a hydrocyanine-based photoacoustic probe designed to detect superoxide (B77818) radicals (O₂⁻), a common ROS in the tumor microenvironment.
Caption: Mechanism of a hydrocyanine probe activation by ROS.
Data Presentation: Properties of a Representative Hydrocyanine Probe
The following table summarizes the typical quantitative properties of a hydrocyanine-based activatable photoacoustic probe for ROS detection.
| Property | Value | Reference |
| Form | Solid | [4] |
| Excitation Wavelength (Activated) | 750 - 800 nm | [1][3] |
| Emission Wavelength (Fluorescence) | 780 - 830 nm | [2] |
| Molar Extinction Coefficient (Activated) | > 150,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Deactivated) | < 0.01 | [5] |
| Quantum Yield (Activated) | > 0.1 | [5] |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage | -20°C, protect from light | [4] |
Experimental Protocols
In Vitro Protocol: Detection of ROS in Cell Culture
This protocol describes the use of a hydrocyanine-based photoacoustic probe to detect ROS production in cancer cells stimulated with a pro-inflammatory agent.
Materials:
-
Hydrocyanine photoacoustic probe
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) or other ROS-inducing agent
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate
-
Multispectral Optoacoustic Tomography (MSOT) system
Procedure:
-
Cell Culture: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Probe Preparation: Prepare a 1 mM stock solution of the hydrocyanine probe in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Probe Loading: Dilute the probe stock solution to a final concentration of 10 µM in serum-free cell culture medium. Remove the old medium from the cells and add 100 µL of the probe-containing medium to each well. Incubate for 30 minutes at 37°C.
-
ROS Induction: Remove the probe-containing medium and wash the cells twice with PBS. Add 100 µL of fresh medium containing 1 µg/mL of PMA to induce ROS production. For the control group, add medium without PMA.
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Photoacoustic Imaging:
-
Place the 96-well plate in the MSOT imaging chamber.
-
Acquire images at multiple wavelengths, including the baseline wavelength of the unactivated probe (e.g., 680 nm) and the activation wavelength of the oxidized probe (e.g., 780 nm).
-
Use appropriate instrument settings for laser power, gain, and averaging.
-
-
Data Analysis:
-
Perform spectral unmixing to separate the signal from the activated probe from the background and other chromophores.
-
Quantify the photoacoustic signal intensity at the activation wavelength in the PMA-treated and control wells.
-
Caption: Workflow for in vitro ROS detection using a photoacoustic probe.
In Vivo Protocol: Tumor Imaging in a Mouse Model
This protocol outlines the procedure for using a hydrocyanine-based photoacoustic probe to image ROS in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Hydrocyanine photoacoustic probe
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
MSOT in vivo imaging system
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% for induction, 1.5% for maintenance).
-
Probe Administration: Prepare a solution of the hydrocyanine probe in sterile PBS at a concentration of 1 mg/mL. Inject 100 µL of the probe solution intravenously (i.v.) via the tail vein.
-
Baseline Imaging: Prior to probe injection, acquire a baseline multispectral photoacoustic scan of the tumor region to determine the background signal.
-
Dynamic Imaging: Immediately after probe injection, begin acquiring multispectral photoacoustic images of the tumor region at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Image Acquisition:
-
Position the mouse in the imaging holder, ensuring the tumor is within the field of view.
-
Use a suitable wavelength range that covers the absorption peaks of both the unactivated and activated probe, as well as endogenous chromophores like oxy- and deoxy-hemoglobin (e.g., 680-900 nm).
-
-
Data Analysis:
-
Perform spectral unmixing to differentiate the signal from the activated probe from that of hemoglobin and other tissue components.
-
Generate a map of the activated probe distribution within the tumor.
-
Quantify the change in photoacoustic signal from the activated probe over time to assess the kinetics of ROS production.
-
Caption: Workflow for in vivo tumor imaging with an activatable probe.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low photoacoustic signal in vitro | - Insufficient ROS production- Probe degradation- Low probe concentration | - Increase concentration of ROS-inducing agent- Use freshly prepared probe solution- Optimize probe incubation time and concentration |
| High background signal in vivo | - Incomplete spectral unmixing- Non-specific probe activation | - Refine the spectral unmixing algorithm with pure component spectra- Evaluate probe stability and specificity in control experiments |
| Poor tumor accumulation of the probe | - Rapid clearance of the probe- EPR effect is not prominent in the tumor model | - Consider using a targeted version of the probe (e.g., conjugated to an antibody or peptide)- Use a different tumor model |
Conclusion
References
Troubleshooting & Optimization
How to improve the signal-to-noise ratio of Photoacoustic contrast agent-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Photoacoustic Contrast Agent-1 (PACA-1) and improve the signal-to-noise ratio (SNR) in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during photoacoustic imaging experiments with PACA-1.
Issue 1: Weak or No Photoacoustic Signal
Q1: I am not detecting any signal from my sample after administering PACA-1. What are the possible causes and solutions?
A1: A weak or absent signal can stem from several factors, from agent preparation to system setup. Here's a step-by-step troubleshooting workflow:
Overcoming stability issues with Photoacoustic contrast agent-1 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered when using Photoacoustic Contrast Agent-1 (PACA-1) in vivo. The following information is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PACA-1 and what are its general properties?
A1: this compound (PACA-1) is a novel exogenous contrast agent designed for in vivo photoacoustic imaging. It is engineered to provide high optical absorption in the near-infrared (NIR) window, enabling deep tissue imaging with enhanced contrast. The stability and in vivo performance of PACA-1 can be influenced by its formulation and the biological environment.
Q2: What are the common stability challenges observed with PACA-1 in vivo?
A2: Users may encounter several stability-related issues with PACA-1 in vivo, including:
-
Rapid signal decay: The photoacoustic signal diminishes quickly after administration.
-
Poor biodistribution and targeting: The agent does not accumulate effectively at the desired site.
-
In vivo aggregation: The agent forms aggregates in the bloodstream, leading to altered spectral properties and potential toxicity.
-
Premature clearance: The agent is rapidly cleared from circulation before imaging can be effectively performed.
Q3: How can I improve the in vivo stability of PACA-1?
A3: Several strategies can be employed to enhance the in vivo stability of PACA-1:
-
Formulation with stabilizing agents: Incorporating biocompatible polymers such as polyethylene (B3416737) glycol (PEG) can improve solubility and reduce aggregation.
-
Encapsulation: Encapsulating PACA-1 within nanocarriers like liposomes or silica (B1680970) nanoparticles can protect it from degradation and improve its pharmacokinetic profile.[1]
-
Optimize injection protocol: The concentration, volume, and rate of injection should be optimized to prevent aggregation upon administration.
Q4: What factors in the tumor microenvironment can affect PACA-1 stability?
A4: The tumor microenvironment presents unique challenges to contrast agent stability. Factors such as acidic pH and the presence of certain enzymes can potentially degrade PACA-1 or alter its photoacoustic properties.[2] Researchers have designed pH-responsive photoacoustic contrast agents that can be activated in the acidic tumor microenvironment.[2]
Troubleshooting Guides
Issue 1: Rapid Photoacoustic Signal Decay In Vivo
| Potential Cause | Recommended Solution |
| Photobleaching: PACA-1 may be susceptible to degradation upon repeated laser exposure. | Reduce the laser fluence to the minimum required for adequate signal-to-noise ratio. Decrease the duration of laser exposure during imaging sessions. |
| Thermal Instability: The agent may be degrading due to heat generated from laser absorption. | Consider using a formulation with enhanced thermal stability, such as encapsulation in a rigid nanostructure.[1][3] |
| Rapid Clearance: PACA-1 is being quickly removed from circulation by the reticuloendothelial system (RES). | Modify the surface of PACA-1 with PEG (PEGylation) to increase circulation time. |
| In Vivo Degradation: The agent is being broken down by biological components. | Encapsulate PACA-1 in a protective nanocarrier to shield it from enzymatic degradation. |
Issue 2: Poor Biodistribution and Ineffective Targeting
| Potential Cause | Recommended Solution |
| Aggregation in Bloodstream: PACA-1 is forming aggregates upon intravenous injection. | Optimize the formulation by adjusting the concentration and ensuring proper solubilization. Filter the agent solution before injection. |
| Non-specific Uptake: The agent is being taken up by non-target tissues, such as the liver and spleen. | Surface modification with stealthing agents like PEG can reduce non-specific uptake. |
| Inefficient Targeting Ligand: The targeting moiety on PACA-1 is not effectively binding to the target site. | Verify the binding affinity of the targeting ligand in vitro before in vivo studies. Ensure the conjugation process does not compromise the ligand's function. |
| Poor Vascular Permeability at Target Site: The agent is unable to extravasate and reach the target tissue. | Pre-treat with agents that can enhance vascular permeability at the tumor site, if applicable to the experimental model. |
Experimental Protocols
Protocol 1: Formulation of Stabilized PACA-1
This protocol describes a general method for stabilizing PACA-1 using PEGylation.
Materials:
-
PACA-1
-
mPEG-NHS ester (methoxy polyethylene glycol-N-hydroxysuccinimide ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO appropriate for PACA-1)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve PACA-1 in a minimal amount of DMSO.
-
Dissolve a 10-fold molar excess of mPEG-NHS ester in PBS.
-
Slowly add the PACA-1 solution to the stirring mPEG-NHS solution.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis bag and dialyze against PBS for 48 hours to remove unreacted PEG and DMSO.
-
Collect the purified PEGylated PACA-1 and store at 4°C.
-
Characterize the final product for size, charge, and photoacoustic properties before in vivo use.
Protocol 2: In Vivo Stability Assessment of PACA-1
This protocol outlines a method to evaluate the in vivo stability and circulation time of PACA-1.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Formulated PACA-1
-
Photoacoustic imaging system
-
Anesthesia
Procedure:
-
Acquire a baseline photoacoustic image of the region of interest (e.g., tumor) before injection.
-
Administer a defined dose of PACA-1 intravenously to the anesthetized animal.
-
Acquire photoacoustic images of the region of interest at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Quantify the photoacoustic signal intensity within the region of interest at each time point.
-
Plot the signal intensity as a function of time to determine the circulation half-life and assess signal stability.
Visualizations
References
- 1. Enhanced Performance of a Molecular Photoacoustic Imaging Agent by Encapsulation in Mesoporous Silicon Nanoparticles [ouci.dntb.gov.ua]
- 2. Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photostability of Contrast Agents for Photoacoustics: The Case of Gold Nanorods | MDPI [mdpi.com]
Reducing background signal in photoacoustic imaging with Photoacoustic contrast agent-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Photoacoustic Contrast Agent-1 (PCA-1) to reduce background signal and enhance photoacoustic imaging.
Frequently Asked Questions (FAQs)
Q1: What is PCA-1 and why is it used in photoacoustic imaging?
A1: PCA-1 is an exogenous contrast agent designed for photoacoustic (PA) imaging. It exhibits strong optical absorption in the near-infrared (NIR) window, a region where background absorption from endogenous chromophores like hemoglobin is relatively low.[1][2] This property allows PCA-1 to generate a strong photoacoustic signal upon laser excitation, significantly improving the signal-to-background ratio and enhancing the visibility of target tissues or molecular processes.[3][4]
Q2: What are the common sources of background signal in photoacoustic imaging?
A2: Background signals in photoacoustic imaging can originate from several sources, broadly categorized as:
-
Endogenous Chromophores: Biological components like hemoglobin, myoglobin, melanin, and lipids naturally absorb light and generate a photoacoustic signal, which can obscure the signal from the contrast agent.[1][5] Blood is a particularly strong background source.[6]
-
System Noise: This includes thermal and electronic noise from the ultrasound transducer, data acquisition system, and other electronic components.[7] Low-power laser diodes can especially lead to signals being submerged in background noise.[7]
-
Laser-Induced Noise: The excitation laser itself can induce noise in the system electronics, which can be comparable in magnitude to the actual photoacoustic signals.[8]
-
Acoustic and Reconstruction Artifacts: Reflections of photoacoustic waves within the tissue (in-plane artifacts) or signals from absorbers outside the imaging plane (out-of-plane artifacts) can create clutter and be misinterpreted as real signals.[9] Limited view of the transducer and tissue heterogeneity can also lead to artifacts.[10][11]
Q3: How does PCA-1 help in reducing the background signal?
A3: PCA-1 is designed to have a unique and strong absorption peak in the NIR-II window (typically >1000 nm). This region is advantageous because both light absorption and scattering by biological tissues are reduced, leading to deeper penetration and a lower background signal compared to the NIR-I window (700-950 nm).[2] By selectively imaging at the absorption peak of PCA-1, the signal from the agent is maximized relative to the surrounding tissue, thus improving the contrast-to-noise ratio.
Troubleshooting Guide: High Background Signal
High background signal can significantly compromise the quality and reliability of your photoacoustic imaging data. This guide provides a step-by-step approach to identify and mitigate common sources of noise when using PCA-1.
Problem: High and Unstructured Background Noise
This type of noise often appears as a grainy or snowy pattern across the image, reducing the overall signal-to-noise ratio (SNR).
Possible Causes and Solutions:
| Cause | Solution |
| Low Laser Fluence | Increase the laser energy to generate a stronger PA signal from PCA-1. Ensure the fluence remains within safety limits for the tissue being imaged. A linear relationship between laser fluence and PA signal amplitude is expected.[12] |
| Electronic/Thermal Noise | Implement signal averaging by acquiring and averaging multiple frames. The SNR improvement is proportional to the square root of the number of averaged frames.[13] For real-time imaging where averaging is not feasible, post-processing with filtering techniques (e.g., Wiener, Gaussian) can be applied.[7][14] |
| Inadequate Signal Processing | Apply advanced signal denoising techniques in post-processing. Methods like Empirical Mode Decomposition (EMD) or Singular Value Decomposition (SVD) can effectively separate the PA signal from noise.[7][8][15] Deep learning-based denoising methods have also shown superior performance in preserving signal details while removing noise.[16][17] |
Problem: Structured Background Signal or Artifacts
This can manifest as persistent lines, arcs, or clutter in the image that may be mistaken for real structures.
Possible Causes and Solutions:
| Cause | Solution |
| Laser-Induced Noise | This noise is often synchronized with the laser pulse. Singular Value Decomposition (SVD) is a powerful technique to identify and remove this type of structured noise by analyzing the spatial coherence of the noise across transducer elements.[8] |
| Acoustic Reflections (In-Plane Artifacts) | These are caused by strong acoustic reflectors within the imaging plane. Multi-wavelength imaging can help differentiate true absorbers (like PCA-1) from reflection artifacts, as the spectral signature of the artifact will not match that of the agent. |
| Out-of-Plane Signals | Signals from strong absorbers located outside the imaging plane can be detected. A method involving axial displacement of the ultrasound transducer between acquisitions can help de-correlate and remove these out-of-plane artifacts.[9] |
| High Blood Signal | The signal from hemoglobin can be a dominant source of background. Consider using a multi-wavelength approach to spectrally unmix the signal of PCA-1 from that of oxy- and deoxy-hemoglobin.[6] If PCA-1 has magnetic properties, magnetomotive photoacoustic imaging can be used to modulate the signal from the agent and subtract the static background from blood.[6] |
Data on Denoising Techniques
The following table summarizes the performance of various signal processing techniques in improving image quality, as reported in the literature.
| Denoising Method | Key Advantage | Reported Improvement | Citation(s) |
| Frame Averaging | Simple to implement. | SNR improves with the square root of the number of frames. | [13] |
| Wavelet Denoising | Effective for random noise. | Can improve CNR by ~28% and SSIM by ~23% over averaging. | [13] |
| EMD-based Methods | Suitable for non-stationary signals. | Can improve SNR by at least 2-3 dB more than wavelet or band-pass filters. | [7] |
| Singular Value Decomposition (SVD) | Excellent for removing spatially coherent noise (e.g., laser-induced). | Near-complete removal of laser-induced noise using a single singular value component. | [8] |
| Deep Learning (e.g., Pix2Pix cGAN) | Superior performance in preserving fine details while denoising. | Can significantly improve SNR and CNR over traditional filters, with reported CNR improvement of over 11. | [16] |
CNR: Contrast-to-Noise Ratio; SSIM: Structural Similarity Index.
Experimental Protocols
Protocol 1: Basic Photoacoustic Imaging with PCA-1
-
Preparation: Prepare the imaging subject and administer PCA-1 according to the established protocol for your model. Allow sufficient time for the agent to accumulate in the region of interest.
-
System Setup:
-
Position the subject and apply ultrasound gel to ensure good acoustic coupling between the tissue and the transducer.
-
Set the laser wavelength to the peak absorption of PCA-1 (e.g., 1064 nm).
-
Adjust the laser fluence to a level that provides a good signal without exceeding safety limits.
-
-
Data Acquisition:
-
Acquire a series of photoacoustic images. For static imaging, acquire multiple frames (e.g., 50-100) for subsequent averaging to improve SNR.
-
-
Image Reconstruction:
-
Use a standard reconstruction algorithm, such as delay-and-sum, to form the photoacoustic image.
-
-
Post-processing:
-
If significant noise is present, apply a denoising algorithm. Start with frame averaging. If structured noise persists, consider SVD or deep learning-based methods.
-
Protocol 2: Background Reduction using Multi-Wavelength Spectral Unmixing
-
Preparation & Setup: Follow steps 1 and 2 from Protocol 1.
-
Data Acquisition:
-
Acquire photoacoustic images at multiple wavelengths. This should include the peak absorption wavelength of PCA-1, and at least two other wavelengths to capture the spectral signatures of oxyhemoglobin (e.g., 850 nm) and deoxyhemoglobin (e.g., 750 nm).
-
-
Spectral Unmixing:
-
Using the known absorption spectra of PCA-1, oxyhemoglobin, and deoxyhemoglobin, apply a linear unmixing algorithm to the multi-wavelength dataset.
-
This will generate separate images showing the relative concentrations of each component, effectively isolating the signal from PCA-1.
-
Visualizations
Caption: Major sources contributing to background signal in photoacoustic imaging.
Caption: A typical experimental workflow for photoacoustic imaging with PCA-1.
Caption: A decision tree for troubleshooting high background signal.
References
- 1. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoacoustic contrast agents: a review focusing on image-guided therapy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D4NH00395K [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suppression of background signal in magnetomotive photoacoustic imaging of magnetic microspheres mimicking targeted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Optica Publishing Group [opg.optica.org]
- 9. Reducing artifacts in photoacoustic imaging by using multi-wavelength excitation and transducer displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correcting visibility artefacts in photoacoustic imaging with a deep learning approach [spiedigitallibrary.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 139.91.210.27 [139.91.210.27]
- 13. Photoacoustic image improvement based on a combination of sparse coding and filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unsupervised denoising of photoacoustic images based on the Noise2Noise network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 16. Reduction of photobleaching effects in photoacoustic imaging using noise agnostic, platform-flexible deep-learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Laser Fluence for Photoacoustic Contrast Agent-1 Excitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing laser fluence for the excitation of Photoacoustic Contrast Agent-1.
Troubleshooting Guides
This section addresses common issues encountered during photoacoustic imaging experiments involving this compound.
Issue 1: Low or No Photoacoustic Signal
Question: I am not detecting a strong enough photoacoustic signal from my sample containing this compound. What are the possible causes and solutions?
Answer:
A weak or absent photoacoustic signal can stem from several factors related to laser fluence, contrast agent concentration, and instrument setup.
Possible Causes and Troubleshooting Steps:
-
Insufficient Laser Fluence: The laser energy delivered to the sample may be too low to generate a detectable photoacoustic effect.
-
Mismatched Laser Wavelength: The excitation wavelength of the laser may not align with the peak absorption of this compound.
-
Solution: Verify the absorption spectrum of your specific batch of this compound and tune the laser to the peak absorption wavelength.
-
-
Low Contrast Agent Concentration: The concentration of the contrast agent at the imaging site may be insufficient.
-
Solution: Increase the concentration of this compound in your sample or allow for a longer accumulation time at the target site in in vivo studies.
-
-
Incorrect Acoustic Coupling: Poor contact between the ultrasound transducer and the sample can lead to significant signal loss.
-
Solution: Ensure proper application of ultrasound gel and good physical contact between the transducer and the sample surface.
-
-
Detector Malfunction: The ultrasound transducer or the data acquisition system may not be functioning correctly.
-
Solution: Test the detector with a known phantom that produces a strong photoacoustic signal to confirm its functionality.
-
Issue 2: Photoacoustic Signal Saturation
Question: The photoacoustic signal does not increase linearly with increasing laser fluence. What is causing this saturation and how can I avoid it?
Answer:
Photoacoustic signal saturation occurs when the ground-state population of the contrast agent is depleted due to high laser fluence, leading to a non-linear relationship between the input energy and the output signal.[1][2]
Possible Causes and Troubleshooting Steps:
-
Excessive Laser Fluence: The laser energy is too high, causing all or most of the contrast agent molecules to be in an excited state.
-
High Absorption Coefficient of the Contrast Agent: The inherent properties of this compound may lead to saturation at lower fluences than expected.
-
Solution: Operate within the linear range of the agent, which can be determined by performing a fluence-response curve experiment (see Experimental Protocols).
-
Issue 3: Photobleaching of Contrast Agent
Question: The photoacoustic signal from this compound decreases over time during repeated laser exposure. How can I minimize this photobleaching effect?
Answer:
Photobleaching is the irreversible photochemical alteration of a contrast agent upon light exposure, leading to a loss of its absorptive properties and a diminished photoacoustic signal.[3][4][5][6]
Possible Causes and Troubleshooting Steps:
-
High Cumulative Laser Exposure: Prolonged or repeated exposure to high-intensity laser light can degrade the contrast agent.
-
Instability of the Contrast Agent: Some molecular dyes are inherently prone to photobleaching.[5]
Issue 4: Suspected Tissue Damage
Question: I am concerned about causing damage to my biological sample with the laser. How can I determine a safe laser fluence?
Answer:
Exceeding the tissue damage threshold can lead to cellular injury or death. It is critical to operate within safe laser exposure limits.
Possible Causes and Troubleshooting Steps:
-
Laser Fluence Exceeds Maximum Permissible Exposure (MPE): The laser energy delivered per unit area is too high for the specific tissue type and wavelength.
-
Solution:
-
Consult ANSI (American National Standards Institute) standards for laser safety to determine the MPE for your experimental conditions.
-
Start with a very low laser fluence and gradually increase it while visually inspecting the tissue for any signs of damage (e.g., discoloration, bubble formation).
-
Perform a pilot study to determine the damage threshold for your specific tissue type and experimental setup (see Experimental Protocols).[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser fluence for exciting this compound?
A1: There is no single optimal laser fluence, as it depends on several factors including the concentration of the contrast agent, the sensitivity of the detection system, the optical properties of the tissue, and the desired imaging depth.[10] The ideal fluence is a balance between maximizing the signal-to-noise ratio and avoiding signal saturation and tissue damage. It is recommended to perform a laser fluence optimization experiment for your specific setup.
Q2: How does tissue scattering affect the required laser fluence?
A2: Tissue scattering causes the laser light to diffuse, which reduces the amount of light reaching the target depth.[11] Therefore, for deeper imaging, a higher incident laser fluence may be required to compensate for this attenuation. However, the surface fluence must always remain below the MPE for skin or the relevant tissue.
Q3: Can I use a continuous wave (CW) laser for photoacoustic imaging?
A3: No, photoacoustic imaging relies on the thermoelastic expansion caused by rapid heating. This requires the use of short-pulsed lasers (typically in the nanosecond range) to ensure both thermal and stress confinement, which are necessary for efficient signal generation.[12]
Q4: How can I correct for variations in laser fluence during an experiment?
A4: Laser output can fluctuate. To ensure quantitative accuracy, it is important to monitor the pulse-to-pulse energy of the laser using a photodiode. The photoacoustic signal can then be normalized to the laser energy for each pulse.[13][14]
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for optimizing laser fluence in photoacoustic imaging.
Table 1: Typical Laser Fluence Parameters in Photoacoustic Imaging
| Parameter | Typical Range | Unit | Notes |
| Surface Fluence | 1 - 20 | mJ/cm² | Must be below the ANSI safety limit for the specific wavelength and tissue.[10] |
| Pulse Duration | 1 - 10 | ns | Shorter pulses are generally more efficient for signal generation.[12] |
| Pulse Repetition Frequency | 10 - 100 | Hz | Higher PRF can increase acquisition speed but may also increase the risk of photobleaching. |
Table 2: Laser Damage Thresholds for Selected Tissues (at 1064 nm)
| Tissue Component | Cumulative Fluence Threshold | Single Pulse Fluence | Reference |
| Endothelial Cells | Viable above maximum expected clinical cumulative fluence | Viable at high single pulse fluences | [9] |
| Macrophages | Viable above maximum expected clinical cumulative fluence | Viable at high single pulse fluences | [9] |
| Smooth Muscle Cells | Viable above maximum expected clinical cumulative fluence | Viable at high single pulse fluences | [9] |
Note: These values are indicative and can vary based on wavelength and specific experimental conditions. It is crucial to determine the damage threshold for your specific setup.
Experimental Protocols
Protocol 1: Determination of Optimal Laser Fluence
Objective: To identify the laser fluence that provides the optimal balance between signal strength and linearity.
Methodology:
-
Sample Preparation: Prepare a phantom containing a known concentration of this compound.
-
System Setup:
-
Position the phantom under the photoacoustic imaging system.
-
Ensure proper acoustic coupling with ultrasound gel.
-
Set the laser wavelength to the peak absorption of the contrast agent.
-
-
Data Acquisition:
-
Start with a very low laser fluence.
-
Acquire photoacoustic data from the phantom.
-
Increase the laser fluence in small, defined increments.
-
At each fluence level, record the photoacoustic signal amplitude and the laser pulse energy using a photodiode.
-
-
Data Analysis:
-
Normalize the photoacoustic signal amplitude by the measured laser pulse energy for each data point.
-
Plot the normalized photoacoustic signal as a function of laser fluence.
-
Identify the linear region of the curve. The optimal laser fluence will be in the upper end of this linear region, just before the onset of saturation.
-
Protocol 2: Assessment of Photobleaching
Objective: To quantify the photostability of this compound under specific laser illumination conditions.
Methodology:
-
Sample Preparation: Prepare a phantom with a known concentration of this compound.
-
System Setup:
-
Set the laser fluence to the intended experimental value.
-
Set the pulse repetition frequency (PRF) to the desired rate.
-
-
Data Acquisition:
-
Acquire a baseline photoacoustic signal from the phantom.
-
Continuously illuminate the same region of the phantom for an extended period (e.g., several minutes).
-
Record the photoacoustic signal amplitude at regular intervals during the illumination period.
-
-
Data Analysis:
-
Plot the photoacoustic signal amplitude as a function of time or the number of laser pulses.
-
A decrease in signal amplitude over time indicates photobleaching. The rate of decay can be used to quantify the photostability of the contrast agent under those specific conditions.
-
Visualizations
Caption: General workflow for a photoacoustic imaging experiment.
Caption: Logical flow for determining the optimal laser fluence.
References
- 1. Saturation effect in functional photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coilab.caltech.edu [coilab.caltech.edu]
- 3. Reduction of photobleaching effects in photoacoustic imaging using noise agnostic, platform-flexible deep-learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Account of Nanoparticle Contrast Agents for Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laser threshold and cell damage mechanism for intravascular photoacoustic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basics of photoacoustic imaging | Photoacoustic Imaging Lab [photoacoustics.pratt.duke.edu]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Artifacts in Photoacoustic Imaging: Origins and Mitigations [arxiv.org]
- 13. Optica Publishing Group [opg.optica.org]
- 14. Optica Publishing Group [opg.optica.org]
Preventing aggregation of Photoacoustic contrast agent-1 in biological media
Welcome to the technical support center for Photoacoustic Contrast Agent-1 (PACA-1). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of PACA-1 in biological media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its aggregation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PACA-1) and why is its stability in biological media crucial?
A1: this compound (PACA-1) is a specialized agent designed to enhance the signal in photoacoustic imaging, a non-invasive imaging modality that provides high-resolution images of biological tissues. The stability of PACA-1 in biological media, such as blood or cell culture medium, is critical for its function. Aggregation of the agent can lead to a loss of its photoacoustic properties, altered biodistribution, reduced targeting efficiency, and potential toxicity, ultimately compromising the quality and reliability of the imaging results.
Q2: What are the primary causes of PACA-1 aggregation in biological environments?
A2: The aggregation of PACA-1 in biological media is primarily driven by two factors:
-
High Ionic Strength: Biological fluids have a high salt concentration, which can neutralize the surface charge of PACA-1, leading to a reduction in electrostatic repulsion between particles and causing them to aggregate.
-
Protein Corona Formation: When PACA-1 is introduced into a biological medium, proteins and other biomolecules rapidly adsorb to its surface, forming a "protein corona".[1] This layer can alter the physicochemical properties of the agent, leading to aggregation and recognition by the immune system.[2][3]
Q3: How can I prevent the aggregation of PACA-1?
A3: Several strategies can be employed to prevent PACA-1 aggregation:
-
Surface Modification: The most effective method is to modify the surface of PACA-1. Techniques like PEGylation (coating with polyethylene (B3416737) glycol) create a protective layer that provides steric hindrance, preventing both aggregation and protein adsorption.[4][5] Other effective coatings include zwitterionic ligands and certain biocompatible polymers.[4]
-
Control of Experimental Conditions: Maintaining a stable pH and using a suitable buffer can help preserve the surface charge and stability of PACA-1.[6]
-
Use of Stabilizing Agents: In some cases, the addition of stabilizing agents, such as the sugar trehalose, can help maintain the conformation of proteins that may interact with PACA-1 and prevent aggregation.[7]
Q4: What is the impact of the protein corona on my experiments?
A4: The protein corona can significantly impact your experiments by:
-
Altering Biodistribution and Targeting: The identity of the adsorbed proteins can dictate how the agent is recognized and distributed in the body, potentially preventing it from reaching the intended target.
-
Influencing Cellular Uptake: The protein corona can either enhance or reduce the uptake of PACA-1 by cells.
-
Inducing an Immune Response: The immune system may recognize the protein-coated agent as a foreign entity, leading to its rapid clearance.
-
Masking Targeting Ligands: If PACA-1 is functionalized with targeting molecules, the protein corona can physically block these ligands from binding to their receptors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PACA-1.
| Issue | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness after adding PACA-1 to biological media. | Aggregation due to high ionic strength or protein interaction. | 1. Verify Surface Coating: Ensure that the PACA-1 you are using has a stabilizing surface coating (e.g., PEG).2. Optimize Concentration: High concentrations of PACA-1 can promote aggregation. Try using a lower concentration.3. Pre-incubation with Serum: In some cases, pre-coating the nanoparticles with serum proteins under controlled conditions can lead to a more stable protein corona. |
| Inconsistent or weak photoacoustic signal in vitro or in vivo. | Loss of photoacoustic properties due to aggregation or degradation. | 1. Characterize PACA-1 Before Use: Use Dynamic Light Scattering (DLS) to check the size distribution of PACA-1 in your biological medium before each experiment. A significant increase in size indicates aggregation.2. Assess Stability Over Time: Monitor the stability of PACA-1 in the relevant biological medium at different time points to determine its viable experimental window. |
| Low cellular uptake or incorrect localization of PACA-1. | Protein corona formation is altering the targeting properties. | 1. Enhance Surface Passivation: Use a denser or longer chain PEG coating to minimize protein adsorption.[3]2. Characterize the Protein Corona: Use techniques like SDS-PAGE or mass spectrometry to identify the proteins binding to your PACA-1. This can provide insights into the biological fate of the agent. |
| Evidence of an inflammatory response or rapid clearance in vivo. | The immune system is recognizing and clearing the aggregated or protein-coated PACA-1. | 1. Improve Stealth Properties: PEGylation is a well-established method to reduce immune recognition and prolong circulation time.[5]2. Evaluate Biocompatibility: Ensure that the PACA-1 and any surface modifications are non-toxic and biocompatible. |
Experimental Protocols & Data
Table 1: Influence of Surface Coatings on PACA-1 Stability
This table summarizes the effect of different surface modifications on the stability of nanoparticles in biological media.
| Surface Coating | Mechanism of Stabilization | Effect on Protein Adsorption | Impact on Aggregation | Reference |
| None (Bare) | Electrostatic repulsion (in low ionic strength) | High | Prone to aggregation in biological media | [4] |
| PEG (Polyethylene Glycol) | Steric hindrance | Significantly reduced | High stability, prevents aggregation | [4][5] |
| Zwitterionic Ligands | Strong hydration layer | Reduced | High stability, prevents aggregation | [4] |
| Dextran | Steric hindrance | Reduced | Good stability | [1] |
Protocol 1: Assessing PACA-1 Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of PACA-1 in a biological medium and assess its aggregation state.
Materials:
-
PACA-1 stock solution
-
Biological medium of interest (e.g., cell culture medium with 10% FBS, human serum)
-
Phosphate-buffered saline (PBS)
-
DLS instrument
Methodology:
-
Dilute the PACA-1 stock solution to the final working concentration in PBS as a control.
-
In a separate tube, dilute the PACA-1 stock solution to the same final concentration in the biological medium.
-
Incubate the samples at the desired experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1 hour).
-
After incubation, transfer an appropriate volume of each sample to a DLS cuvette.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using the DLS instrument.
-
Interpretation: A significant increase in the hydrodynamic diameter and PDI in the biological medium compared to the PBS control indicates aggregation.
Visual Guides
Diagram 1: The Process of PACA-1 Aggregation in Biological Media
Caption: Workflow of PACA-1 aggregation upon introduction to biological media.
Diagram 2: Strategies to Prevent PACA-1 Aggregation
References
- 1. books.rsc.org [books.rsc.org]
- 2. BJNANO - Identification of physicochemical properties that modulate nanoparticle aggregation in blood [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Enhancing Photoacoustic Contrast Agent Penetration Depth
Welcome to the technical support center for enhancing the penetration depth of Photoacoustic Contrast Agent-1 (PAC-1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during in vivo and ex vivo photoacoustic imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the penetration depth of my photoacoustic contrast agent?
A1: The principal limitation to penetration depth in photoacoustic (PA) imaging is light attenuation within biological tissues. This attenuation is a combination of light absorption and scattering.[1][2] To maximize penetration depth, it is crucial to use a contrast agent that absorbs light in the near-infrared (NIR) window, particularly the NIR-II window (1000-1700 nm), where tissue scattering is significantly reduced.[3][4]
Q2: I'm using a NIR-I contrast agent. Why is my signal weak at deeper tissue depths?
A2: While the NIR-I window (700-950 nm) offers better penetration than visible light, light attenuation is still considerable.[3][4] Endogenous chromophores like hemoglobin also absorb in this region, creating background signals that can interfere with the signal from your contrast agent.[4] For deeper imaging, consider switching to a contrast agent with strong absorption in the NIR-II window.
Q3: What are the advantages of using NIR-II photoacoustic contrast agents?
A3: NIR-II contrast agents offer several advantages for deep-tissue imaging:
-
Reduced Light Scattering: Light scattering in biological tissues decreases as the wavelength increases, allowing photons to penetrate deeper.[4]
-
Lower Autofluorescence: The intrinsic fluorescence from tissues is lower in the NIR-II window, leading to a better signal-to-noise ratio.
-
Higher Maximum Permissible Exposure (MPE): Higher laser power can be safely used at NIR-II wavelengths, which can generate stronger photoacoustic signals.[4]
Q4: Can the size and shape of my nanoparticle-based contrast agent affect penetration depth?
A4: Yes, for plasmonic nanoparticles like gold nanorods (AuNRs), the size and aspect ratio are critical as they determine the peak absorption wavelength.[4] To achieve absorption in the NIR-II window, which is optimal for deep tissue imaging, specific dimensions are required. However, be aware that larger nanoparticles may have altered biodistribution and clearance profiles.[3]
Troubleshooting Guides
Issue 1: Weak Photoacoustic Signal from the Contrast Agent at Depth
Symptoms:
-
The photoacoustic signal from the targeted region is barely distinguishable from the background noise.
-
The signal intensity drops off sharply with increasing tissue depth.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Mismatch between Laser Wavelength and Agent's Absorption Peak | Verify the peak absorption wavelength of your PAC-1 batch using a spectrophotometer. Tune the excitation laser to precisely match this peak for maximal signal generation.[5][6] |
| Insufficient Laser Fluence | Gradually and safely increase the laser fluence at the tissue surface, ensuring it remains below the maximum permissible exposure (MPE) limits for the specific wavelength being used.[4] |
| Suboptimal Contrast Agent Concentration | Perform a dose-response study to determine the optimal concentration of PAC-1 that provides the best signal enhancement without causing aggregation or toxicity. |
| High Tissue Scattering and Absorption | If possible, switch to a laser with a longer wavelength in the NIR-II window (1000-1700 nm) and use a contrast agent designed for this range to minimize tissue attenuation.[3][4] |
| Acoustic Attenuation | Use a lower frequency ultrasound transducer. Higher frequency ultrasound waves are attenuated more rapidly in tissue, which can limit imaging depth.[2][7][8] |
Issue 2: Poor Image Resolution at Increased Depth
Symptoms:
-
The anatomical structures of interest are blurry or indistinguishable at deeper locations.
-
The spatial resolution of the photoacoustic image degrades significantly with depth.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Acoustic Signal Spreading | Use an ultrasound transducer with a larger numerical aperture or a phased array transducer with dynamic focusing capabilities to improve the focus of the acoustic detection at depth.[7] |
| Low Signal-to-Noise Ratio (SNR) | Increase the signal averaging to improve the SNR.[5] This involves acquiring and averaging multiple A-scans at each position. |
| Inadequate Image Reconstruction Algorithm | Employ advanced image reconstruction algorithms that can compensate for acoustic and optical attenuation. Model-based iterative reconstruction or deep learning-based methods can enhance image quality.[8][9][10][11] |
| Limited Depth of Field of the Transducer | Consider using a multifocal point transducer, which is designed to have an extended focal zone, thereby improving the depth of field and maintaining resolution over a larger depth range.[7] |
Quantitative Data on Contrast Agent Performance
The following table summarizes the reported penetration depths for various types of photoacoustic contrast agents.
| Contrast Agent Type | Wavelength Range | Reported Penetration Depth | Tissue/Phantom | Reference |
| Indocyanine Green (ICG) | NIR-I (~800 nm) | Up to 5.2 cm | Chicken Breast Muscle | [5][6] |
| Gold Nanorods (AuNRs) | NIR-II (~1064 nm) | ~4.5-fold signal improvement at depth | In vivo Mouse Tumor | [4] |
| Copper Sulfide (CuS) Nanoparticles | NIR-II (~1064 nm) | Deep Tissue Imaging | Not Specified | [4] |
| Phthalocyanine (Pc) / Naphthalocyanine (Nc) Dyes | NIR-I / NIR-II | Beyond 10 cm | Chicken Breast Phantom | [1] |
Experimental Protocols & Workflows
Workflow for Optimizing Photoacoustic Imaging Depth
The following diagram illustrates a general workflow for systematically enhancing the penetration depth of your photoacoustic imaging experiment.
Caption: A streamlined workflow for enhancing photoacoustic imaging depth.
Signaling Pathway: Photoacoustic Effect
This diagram illustrates the fundamental principle of the photoacoustic effect, which is the basis of this imaging modality.
References
- 1. Recent Advances in Photoacoustic Imaging for Deep-Tissue Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Photoacoustic Imaging: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bfilab.org [bfilab.org]
- 4. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deeply penetrating photoacoustic tomography in biological tissues enhanced with an optical contrast agent [opg.optica.org]
- 6. Deeply penetrating photoacoustic tomography in biological tissues enhanced with an optical contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Depth-of-Field Photoacoustic Microscopy with a Multifocal Point Transducer for Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Optica Publishing Group [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoacoustic imaging with limited sampling: a review of machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Photoacoustic contrast agent-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Photoacoustic Contrast Agent-1 (PACA-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PACA-1)?
A1: PACA-1 is a novel nanoparticle-based contrast agent designed for enhanced photoacoustic imaging. Its unique composition provides strong optical absorption in the near-infrared (NIR) spectrum, leading to a high signal-to-noise ratio and improved penetration depth for in vivo imaging. Ideal for preclinical research, PACA-1 is engineered for high biocompatibility and targeted accumulation in tumor tissues.
Q2: What are the optimal laser parameters for exciting PACA-1?
A2: For optimal photoacoustic signal generation, it is recommended to use a pulsed laser with a wavelength that matches the peak absorption of PACA-1, typically in the NIR-I window (700-950 nm) or NIR-II window (1000-1700 nm) for deeper tissue imaging.[1][2] The laser should have a short pulse duration (nanoseconds) to ensure efficient thermoelastic expansion.
Q3: How should PACA-1 be stored?
A3: PACA-1 should be stored in a cool, dark place at 4°C. Avoid freezing the nanoparticle suspension, as this can lead to aggregation and a loss of photoacoustic signal intensity. Before use, allow the vial to come to room temperature and gently vortex to ensure a homogenous suspension.
Troubleshooting Guides
Low Photoacoustic Signal
Q: Why am I observing a weak or no photoacoustic signal from my PACA-1 sample?
A: A weak photoacoustic signal can be due to several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low photoacoustic signal.
Quantitative Data Summary
For optimal performance, refer to the following quantitative data for PACA-1.
| Parameter | Recommended Value | Unit |
| Peak Absorption Wavelength | 850 | nm |
| Molar Extinction Coefficient | >108 | M-1cm-1 |
| Recommended In Vitro Concentration | 10 - 50 | µg/mL |
| Recommended In Vivo Dose | 5 - 10 | mg/kg |
Table 1: Recommended parameters for PACA-1 experiments.
High Background Noise
Q: I am experiencing high background noise in my photoacoustic images, which is obscuring the signal from PACA-1. What can I do?
A: High background noise can originate from endogenous absorbers like hemoglobin or from the experimental setup.[3] Consider the following steps to reduce background noise.
Caption: Troubleshooting workflow for high background noise.
Experimental Protocols
In Vivo Tumor Imaging Protocol
This protocol outlines the steps for performing photoacoustic imaging of tumors in a murine model using PACA-1.
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen). Shave the tumor area to minimize light scattering.
-
PACA-1 Administration: Intravenously inject 100 µL of PACA-1 solution (10 mg/mL in sterile PBS) via the tail vein.
-
Image Acquisition:
-
Position the mouse on the imaging stage. Apply a layer of ultrasound gel to the tumor area.
-
Co-register ultrasound and photoacoustic imaging probes.
-
Acquire baseline images before PACA-1 injection.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine peak tumor accumulation.
-
-
Data Analysis: Use the imaging system software to quantify the photoacoustic signal intensity within the tumor region of interest.
Caption: Experimental workflow for in vivo tumor imaging.
Biodistribution Study Protocol
This protocol describes how to assess the biodistribution of PACA-1 in major organs.
-
Animal Groups: Prepare multiple groups of mice (n=3 per time point).
-
PACA-1 Administration: Inject PACA-1 as described in the in vivo imaging protocol.
-
Tissue Harvesting: At designated time points (e.g., 1, 4, 8, 24, and 48 hours), euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor).
-
Ex Vivo Imaging: Image the harvested organs using the photoacoustic imaging system to quantify PACA-1 accumulation.
-
Quantitative Analysis: Normalize the photoacoustic signal from each organ to its weight.
Toxicity Assessment
A preliminary in vitro toxicity assessment of PACA-1 can be performed using a cell viability assay.
-
Cell Culture: Plate PANC-1 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of PACA-1 (e.g., 0, 10, 25, 50, 100 µg/mL) and incubate for another 24 hours.
-
Viability Assay: Add MTT or a similar viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathway
Hypothetical PACA-1 Cellular Interaction and Clearance Pathway
PACA-1 nanoparticles are designed to be taken up by tumor cells via endocytosis. Once inside the cell, they are trafficked through the endo-lysosomal pathway. Over time, the nanoparticles are expected to be cleared from the body primarily through the reticuloendothelial system (RES), involving uptake by macrophages in the liver and spleen.[4][5]
Caption: Hypothetical cellular uptake and clearance of PACA-1.
References
- 1. Photoacoustic contrast agents: a review focusing on image-guided therapy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D4NH00395K [pubs.rsc.org]
- 2. Exogenous Contrast Agents in Photoacoustic Imaging: An In Vivo Review for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors controlling the pharmacokinetics, biodistribution and intratumoral penetration of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photoacoustic Contrast Agent-1 (PACA-1)
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions for users of Photoacoustic Contrast Agent-1 (PACA-1), a representative exogenous contrast agent designed for enhancing signal in photoacoustic imaging experiments. The following information is intended for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PACA-1 and how does it work?
A1: PACA-1 is an exogenous contrast agent designed to enhance the signal in photoacoustic (PA) imaging. The fundamental principle of photoacoustic imaging involves the use of a pulsed laser to irradiate tissue.[1][2] Absorbing molecules in the tissue convert the light energy into heat, leading to thermoelastic expansion and the generation of ultrasonic waves.[2][3] These waves are then detected by an ultrasound transducer to form an image.[1][2] Endogenous contrast agents like hemoglobin and melanin (B1238610) can be used for imaging, but their signal may be weak or non-specific.[4][5] PACA-1, as an exogenous agent, is introduced into the system to provide a much stronger and more specific signal due to its high optical absorption in the near-infrared (NIR) window.[5][6] This allows for clearer images with better contrast and a higher signal-to-noise ratio (SNR).[5][7]
Q2: What are the ideal properties of a photoacoustic contrast agent like PACA-1?
A2: An ideal exogenous photoacoustic contrast agent should possess several key characteristics to ensure optimal performance and safety. These include:
-
High Molar Extinction Coefficient: To maximize light absorption.[5][8]
-
Peak Absorption in the NIR Window: This allows for deeper tissue penetration and reduces background signals from endogenous absorbers.[6][8]
-
High Photostability: To prevent degradation of the agent under laser irradiation.[8][9]
-
Low Quantum Yield: This ensures that most of the absorbed light energy is converted into heat rather than being emitted as fluorescence.[8][9]
-
Biocompatibility and Low Toxicity: To ensure the safety of the agent for in vivo studies.[4][5]
-
High Target Affinity and Specificity: For molecular imaging applications, the agent should selectively accumulate in the region of interest.[5]
Q3: What are the different types of photoacoustic contrast agents?
A3: Photoacoustic contrast agents can be broadly categorized into several classes, each with its own advantages and disadvantages.
| Contrast Agent Type | Examples | Advantages | Disadvantages |
| Organic Dyes | Indocyanine Green (ICG), Methylene Blue | Small size, good biocompatibility, rapid clearance.[4][8] | Lower molar extinction coefficient, potential for photobleaching.[4][8] |
| Nanoparticles | Gold Nanoparticles (AuNPs), Carbon Nanotubes | High molar extinction coefficients, tunable optical properties, large surface area for functionalization.[8][9] | Potential for toxicity and longer retention in the body.[4] |
| Semiconducting Polymer Nanoparticles (SPNs) | N/A | High photostability, decent biocompatibility.[4] | Broad absorption spectra can hinder multiplexed imaging.[4] |
| Liposomes | N/A | Biocompatible, can encapsulate other agents.[10] | Lower signal intensity compared to metallic nanoparticles. |
Troubleshooting Guide
Q4: I am observing a low photoacoustic signal from my region of interest. What are the possible causes and solutions?
A4: A low photoacoustic signal is a common issue that can stem from several factors.
| Possible Cause | Recommended Solution |
| Insufficient Contrast Agent Concentration | Increase the injected dose of PACA-1 within safe limits. Ensure adequate circulation time for the agent to accumulate at the target site. |
| Suboptimal Laser Wavelength | Ensure the laser wavelength is tuned to the peak absorption of PACA-1. The NIR-I (650-950 nm) and NIR-II (>1000 nm) windows are generally preferred for deep tissue imaging to minimize background absorption from hemoglobin.[4] |
| Low Laser Fluence | Increase the laser pulse energy. However, ensure that the fluence remains below the maximum permissible exposure (MPE) to avoid tissue damage.[4] |
| Poor Delivery to Target Site | If using a targeted agent, verify the expression of the target molecule in your model. Consider strategies to enhance permeability and retention (EPR) effect in tumors. |
| Signal Attenuation | For deep tissue imaging, optical and acoustic attenuation can significantly reduce the signal.[7] Consider using a lower frequency transducer to reduce acoustic attenuation, although this may decrease spatial resolution. |
Q5: The background signal in my images is too high, making it difficult to distinguish the signal from PACA-1. How can I improve the signal-to-noise ratio (SNR)?
A5: High background signal can obscure the specific signal from the contrast agent.
| Possible Cause | Recommended Solution |
| Endogenous Absorber Interference | The primary endogenous absorbers in the NIR-I window are oxy- and deoxy-hemoglobin.[4] To mitigate this, you can: - Use a laser wavelength in the NIR-II window (>1000 nm) where hemoglobin absorption is lower.[6] - Employ spectral unmixing techniques if your imaging system allows for multi-wavelength acquisition. |
| Non-specific Accumulation of PACA-1 | Improve the targeting strategy of your contrast agent. For passive targeting, optimize the size and surface chemistry of the agent to enhance accumulation in the desired area. |
| Suboptimal Image Reconstruction | Consult the user manual of your photoacoustic imaging system for optimal image reconstruction algorithms and parameters. |
| Pre-illumination Technique | A study has shown that pre-illuminating the contrast agent with a continuous wave (CW) laser can enhance the photoacoustic signal strength, potentially by increasing the Grüneisen coefficient.[11] |
Q6: My photoacoustic signal is unstable and decreases over time. What could be the reason?
A6: Signal instability can be due to photobleaching or clearance of the contrast agent.
| Possible Cause | Recommended Solution |
| Photobleaching | Some organic dye-based contrast agents can be susceptible to photobleaching under intense laser irradiation.[4] To address this: - Reduce the laser fluence or the duration of exposure. - Consider using more photostable contrast agents like nanoparticles.[4] |
| Rapid Clearance of the Agent | Small molecule dyes are often cleared rapidly from circulation.[8] If a longer imaging window is required, consider using a nanoparticle-based agent which typically has a longer circulation half-life. |
| Agent Aggregation | Changes in the local environment (e.g., pH) can sometimes cause aggregation of the contrast agent, which may alter its photoacoustic properties.[12] Ensure the agent is stable under your experimental conditions. |
Experimental Protocols
Protocol 1: In Vivo Photoacoustic Imaging with PACA-1 in a Mouse Tumor Model
This protocol outlines a general procedure for using PACA-1 for tumor imaging in a murine model.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Remove hair from the imaging area using a depilatory cream to minimize light scattering.
-
Position the mouse on the imaging stage, ensuring the tumor is accessible to the laser and ultrasound transducer.
-
-
Pre-injection Imaging:
-
Acquire baseline photoacoustic images of the tumor and surrounding tissue before injecting PACA-1. This will serve as a control to identify the endogenous background signal.
-
-
Contrast Agent Administration:
-
Inject a predetermined dose of PACA-1 into the mouse, typically via intravenous (tail vein) injection. The optimal dose should be determined in preliminary studies.
-
-
Post-injection Imaging:
-
Acquire photoacoustic images at various time points post-injection (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal time window for imaging, which corresponds to the peak accumulation of PACA-1 in the tumor.
-
-
Image Analysis:
-
Quantify the photoacoustic signal intensity in the tumor region of interest (ROI) and in a background region at each time point.
-
Calculate the signal enhancement as the ratio of the post-injection signal to the pre-injection signal in the tumor ROI.
-
Visualizations
Caption: Workflow for in vivo photoacoustic imaging.
Caption: Principle of photoacoustic signal generation.
Caption: Troubleshooting logic for low signal issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 6. Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Photoacoustic Contrast Agents | FUJIFILM VisualSonics [visualsonics.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Photoacoustic signal enhancement in dual-contrast gastrin-releasing peptide receptor-targeted nanobubbles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing artifacts in images from Photoacoustic contrast agent-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Photoacoustic Contrast Agent-1 (PAC-1). PAC-1 is a photo/sono-sensitizer and multifunctional dye used for in vitro and in vivo photoacoustic imaging applications, particularly in tumor diagnostics and treatment research. This guide will help you minimize artifacts and address common issues encountered during your experiments.
Disclaimer: "this compound" (PAC-1), also referred to as "Compound F-1," is identified by CAS number 2255329-07-6 and molecular formula C₂₄H₂₄ClN₃O₄S. Detailed public information regarding its specific photophysical properties, such as its absorption spectrum, is limited. The guidance provided here is based on the general properties of near-infrared (NIR) small molecule organic dyes used in photoacoustic imaging. Experimental parameters should be optimized for your specific system and application.
Troubleshooting Guide
This guide is designed to help you identify and resolve common artifacts and issues when using PAC-1.
// Nodes Start [label="Start:\nImage Quality Issue", fillcolor="#FBBC05", fontcolor="#202124"]; WeakSignal [label="Weak or No\nPhotoacoustic Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighNoise [label="High Background Noise\nor Speckle Artifacts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SignalFluctuation [label="Signal Instability or\nFluctuations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImageDistortion [label="Image Distortion or\nUnexpected Structures", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause_W1 [label="Cause:\nIncorrect Wavelength", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_W2 [label="Cause:\nLow Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_W3 [label="Cause:\nPhotobleaching", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_N1 [label="Cause:\nLaser Fluence Too High", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_N2 [label="Cause:\nInadequate Acoustic Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_N3 [label="Cause:\nElectronic Noise", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_F1 [label="Cause:\nPhotobleaching", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_F2 [label="Cause:\nAgent Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_F3 [label="Cause:\nSample Motion", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_D1 [label="Cause:\nAcoustic Reflections", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_D2 [label="Cause:\nOut-of-Plane Absorbers", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_D3 [label="Cause:\nSpeed of Sound Mismatch", fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_W1 [label="Solution:\nOptimize Wavelength", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_W2 [label="Solution:\nIncrease Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_W3 [label="Solution:\nReduce Laser Fluence/\nExposure Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_N1 [label="Solution:\nReduce Laser Fluence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_N2 [label="Solution:\nImprove Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_N3 [label="Solution:\nCheck System Grounding", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_F1 [label="Solution:\nReduce Laser Fluence/\nExposure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_F2 [label="Solution:\nOptimize Concentration/\nSolvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_F3 [label="Solution:\nImmobilize Sample", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_D1 [label="Solution:\nUse Acoustic Absorbing\nMaterials", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_D2 [label="Solution:\nAdjust Imaging Plane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_D3 [label="Solution:\nCalibrate Speed of Sound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> WeakSignal; Start -> HighNoise; Start -> SignalFluctuation; Start -> ImageDistortion;
WeakSignal -> Cause_W1 -> Solution_W1; WeakSignal -> Cause_W2 -> Solution_W2; WeakSignal -> Cause_W3 -> Solution_W3;
HighNoise -> Cause_N1 -> Solution_N1; HighNoise -> Cause_N2 -> Solution_N2; HighNoise -> Cause_N3 -> Solution_N3;
SignalFluctuation -> Cause_F1 -> Solution_F1; SignalFluctuation -> Cause_F2 -> Solution_F2; SignalFluctuation -> Cause_F3 -> Solution_F3;
ImageDistortion -> Cause_D1 -> Solution_D1; ImageDistortion -> Cause_D2 -> Solution_D2; ImageDistortion -> Cause_D3 -> Solution_D3; }
Caption: Workflow for in vitro phantom imaging with PAC-1.
-
Preparation of PAC-1 Solution:
-
Dissolve PAC-1 in a suitable solvent (e.g., DMSO for a stock solution, then diluted in PBS or water for the final concentration).
-
Determine the absorption spectrum of the final solution using a spectrophotometer to identify the peak absorption wavelength.
-
Prepare a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) to find the optimal signal-to-noise ratio.
-
-
Phantom Construction:
-
Prepare a 1-2% agarose (B213101) solution in water.
-
While the agarose is cooling but still liquid, embed a small diameter tube (e.g., a capillary tube) filled with the PAC-1 solution.
-
Ensure the tube is positioned in the center of the phantom to avoid edge effects.
-
Allow the phantom to solidify completely. The agarose will provide a tissue-mimicking environment and reduce acoustic reflections.
-
-
Imaging Setup:
-
Place the phantom in your photoacoustic imaging system.
-
Apply a generous amount of ultrasound gel to the surface of the phantom to ensure good acoustic coupling with the transducer.
-
Position the transducer over the embedded target and adjust the focus for the best image quality.
-
-
Image Acquisition:
-
Set the laser wavelength to the peak absorption wavelength determined in step 1.
-
Start with a low laser fluence and gradually increase it until a clear signal is obtained. Note the fluence at which noise or artifacts begin to appear.
-
Acquire images at different PAC-1 concentrations to assess signal linearity and potential aggregation effects.
-
Acquire a baseline image of a phantom with a tube containing only the solvent to assess background signal.
-
-
Artifact Analysis and Optimization:
-
Examine the images for signs of reflection artifacts (ghost images) or high background noise.
-
If artifacts are present, adjust the imaging setup (e.g., by adding acoustic absorbing material around the phantom) or the laser parameters and re-acquire the images.
-
To test for photobleaching, acquire images continuously over several minutes and observe any decrease in signal intensity. If photobleaching is significant, reduce the laser fluence or pulse repetition rate.
-
By following this protocol, you can determine the optimal imaging parameters for PAC-1 in a controlled environment before moving to more complex in vitro or in vivo experiments.
Validation & Comparative
A Comparative Analysis of Gold Nanorods and Indocyanine Green as Photoacoustic Contrast Agents
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of two prominent photoacoustic contrast agents: inorganic gold nanorods (AuNRs) and the organic dye Indocyanine green (ICG). This analysis is supported by experimental data to inform the selection of the most suitable contrast agent for specific research applications.
The field of photoacoustic (PA) imaging has been significantly advanced by the development of exogenous contrast agents that enhance signal generation from target tissues. Among the plethora of available agents, gold nanorods have emerged as a leading inorganic option due to their highly tunable optical properties and strong signal generation.[1][2][3] In contrast, Indocyanine green, an FDA-approved near-infrared (NIR) dye, represents a widely utilized organic alternative.[4][5] This guide delves into a comparative study of these two agents, focusing on their performance metrics, experimental protocols, and underlying mechanisms.
Quantitative Performance Comparison
The efficacy of a photoacoustic contrast agent is determined by several key parameters, including its ability to absorb light at a specific wavelength, the efficiency of converting that light into a photoacoustic signal, its stability under laser irradiation, and its biological compatibility. The following table summarizes the quantitative performance of gold nanorods and Indocyanine green based on available literature.
| Parameter | Gold Nanorods (AuNRs) | Indocyanine Green (ICG) | Key Considerations |
| Peak Absorption Wavelength | Tunable in NIR-I & NIR-II (e.g., 700-1100 nm) by altering aspect ratio.[1][6] | ~780 nm in aqueous solution.[5] | AuNRs offer greater flexibility for imaging at various wavelengths, including the NIR-II window which provides deeper tissue penetration.[7] ICG's absorption is environmentally sensitive.[5] |
| Molar Extinction Coefficient | Significantly higher than small molecule dyes (can be >10^9 M⁻¹cm⁻¹).[5] | Relatively low for a dye (~1-2x10^5 M⁻¹cm⁻¹).[8] | The high extinction coefficient of AuNRs leads to stronger light absorption and consequently, a more potent photoacoustic signal. |
| Photoacoustic Signal Generation | High efficiency due to strong light absorption and rapid non-radiative decay.[9] Silica coating can further amplify the signal.[10] | Moderate; generates a usable PA signal. | Gold nanorods are generally considered more efficient photoacoustic signal generators than ICG.[9] |
| Photostability | Prone to reshaping or melting at high laser fluences, which alters their optical properties.[11][12][13] Stability can be improved with coatings (e.g., silica) or by using smaller nanorods.[2][13][14][15] | Susceptible to photobleaching, leading to signal decay over time with repeated laser exposure. | Both agents have stability limitations, but the mechanisms differ. AuNRs can be engineered for enhanced stability. |
| Biocompatibility & Toxicity | Generally considered biocompatible, especially with surface coatings like PEG.[16][17] The presence of CTAB from synthesis can be cytotoxic if not properly removed.[16] | FDA-approved for clinical use, indicating a high level of biocompatibility.[4][5] | ICG has a well-established safety profile in humans. The long-term fate and potential toxicity of AuNRs in the body are still areas of active research. |
| In Vivo Circulation Half-life | Can be tuned with surface modifications (e.g., PEGylation) to achieve longer circulation times. | Short circulation half-life due to rapid clearance. | The ability to modify the surface of AuNRs allows for better control over their pharmacokinetic properties. |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the accurate assessment of contrast agent performance. Below are representative methodologies for the synthesis, functionalization, and evaluation of gold nanorods and the preparation of ICG for photoacoustic imaging.
Synthesis of Gold Nanorods (Seed-Mediated Growth)
The seed-mediated growth method is a common technique for synthesizing gold nanorods with tunable aspect ratios.[6]
-
Seed Solution Preparation: A solution of HAuCl₄ is reduced by ice-cold NaBH₄ in the presence of a stabilizing agent, typically cetyltrimethylammonium bromide (CTAB), to form small gold nanoparticles that act as seeds.
-
Growth Solution Preparation: A growth solution is prepared containing HAuCl₄, CTAB, and a mild reducing agent such as ascorbic acid. A small amount of AgNO₃ is often added to control the rod shape.
-
Nanorod Growth: A small volume of the seed solution is added to the growth solution, initiating the anisotropic growth of the seeds into nanorods. The solution color changes as the nanorods form.
-
Purification: The resulting gold nanorod solution is centrifuged to remove excess reactants and unbound CTAB. This step is critical as residual CTAB is cytotoxic.[16]
Surface Functionalization of Gold Nanorods (PEGylation)
To improve biocompatibility and in vivo circulation time, gold nanorods are often coated with polyethylene (B3416737) glycol (PEG).[16][17]
-
Ligand Exchange: The purified gold nanorods, stabilized by CTAB, are incubated with a solution of thiol-terminated PEG (mPEG-SH).
-
Incubation: The mixture is gently stirred for a specified period to allow the thiol groups of the PEG to bind to the gold surface, displacing the CTAB.
-
Purification: The PEGylated gold nanorods are purified by centrifugation to remove unbound PEG and displaced CTAB.
Preparation of Indocyanine Green Solution for In Vivo Imaging
-
Dissolution: A known weight of lyophilized ICG powder is dissolved in sterile water or saline to a desired stock concentration.
-
Dilution: The stock solution is then diluted to the final working concentration for injection using a biocompatible buffer, such as phosphate-buffered saline (PBS).
-
Administration: The ICG solution is typically administered intravenously for in vivo imaging applications.
In Vitro Photoacoustic Imaging
-
Phantom Preparation: Tissue-mimicking phantoms, often made from agar (B569324) or gelatin, are prepared with inclusions containing known concentrations of the contrast agent.[18]
-
Imaging System: A photoacoustic imaging system equipped with a tunable pulsed laser is used. The laser wavelength is tuned to the peak absorption of the contrast agent.
-
Data Acquisition: The phantom is placed in a water bath for acoustic coupling, and the photoacoustic signals are detected by an ultrasound transducer.
-
Image Reconstruction: The acquired signals are used to reconstruct a photoacoustic image, and the signal intensity from the contrast agent inclusions is quantified.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: A specific cell line is cultured in a 96-well plate.
-
Incubation with Contrast Agent: The cells are incubated with various concentrations of the contrast agent for a defined period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is calculated relative to untreated control cells.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in comparing and utilizing these contrast agents, the following diagrams illustrate key workflows.
Caption: Workflow for the preparation and comparative evaluation of gold nanorods and ICG.
Caption: The signaling pathway of photoacoustic signal generation.
Conclusion
Both gold nanorods and Indocyanine green have demonstrated utility as photoacoustic contrast agents, each with a distinct set of advantages and disadvantages. Gold nanorods offer superior optical properties, including a high molar extinction coefficient and tunable absorption in the near-infrared, which translates to a stronger photoacoustic signal.[4][5] Their primary drawbacks are concerns about long-term biocompatibility and photostability at high laser fluences.[11][12][13]
Conversely, ICG has the significant advantage of being FDA-approved, with a well-established safety profile for clinical use.[4][5] However, its performance as a photoacoustic contrast agent is limited by a lower molar extinction coefficient and susceptibility to photobleaching.[8]
The choice between gold nanorods and ICG will ultimately depend on the specific requirements of the research or clinical application. For preclinical research demanding high signal enhancement and wavelength flexibility, engineered gold nanorods are an excellent choice. For applications where a proven clinical safety profile is paramount, ICG remains a viable, albeit less potent, option. Future developments in the field may focus on hybrid agents that combine the biocompatibility of organic dyes with the superior optical properties of plasmonic nanoparticles.
References
- 1. Gold nanorods: contrast agents for photoacoustic imaging? [opg.optica.org]
- 2. Next generation gold nanomaterials for photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Ultrasmall gold nanorod-polydopamine hybrids for enhanced photoacoustic imaging and photothermal therapy in second near-infrared window [ntno.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Comparison of the optoacoustic signal generation efficiency of different nanoparticular contrast agents [opg.optica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photostability of Contrast Agents for Photoacoustics: The Case of Gold Nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Plasmonic nanoparticles as contrast agents for photoacoustics: strategies to improve their photostability [spiedigitallibrary.org]
- 15. Miniature Gold Nanorods for Photoacoustic Molecular Imaging in the Second Near-Infrared Optical Window - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly purified biocompatible gold nanorods for contrasted optoacoustic imaging of small animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Purified Biocompatible Gold Nanorods for Contrasted Optoac...: Ingenta Connect [ingentaconnect.com]
- 18. uh-ir.tdl.org [uh-ir.tdl.org]
Validating the In Vivo Targeting Specificity of Photoacoustic Contrast Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted photoacoustic (PA) contrast agents is pivotal for enhancing the precision of molecular imaging and enabling image-guided therapies. A critical step in the preclinical validation of these agents is the rigorous assessment of their in vivo targeting specificity. This guide provides a comparative framework for evaluating the performance of a targeted photoacoustic contrast agent, herein referred to as "Photoacoustic Contrast Agent-1 (PACA-1)," against relevant controls and alternative agents.
PACA-1 is a conceptual representation of a targeted nanoparticle-based contrast agent, functionalized with a specific ligand to engage a cell-surface receptor overexpressed in a tumor microenvironment. For the purpose of this guide, we will model PACA-1 as a gold nanorod-based agent conjugated to a cyclic Arg-Gly-Asp (RGD) peptide, designed to target αvβ3 integrins, which are highly expressed on angiogenic endothelial cells in tumors.[1][2][3]
Comparative Performance of Photoacoustic Contrast Agents
The in vivo targeting efficacy of PACA-1 (Targeted AuNR-RGD) is evaluated against two key controls: a non-targeted version of the agent (PACA-Ctrl, PEGylated AuNRs) and a targeted agent directed against a different molecular marker, such as the Epidermal Growth Factor Receptor (EGFR), using an anti-EGFR antibody (PACA-Alt, AuNR-anti-EGFR). The following tables summarize the quantitative data from comparative in vivo studies in a murine tumor model.
| Table 1: Biodistribution and Tumor Accumulation | |||
| Contrast Agent | Target | Tumor Accumulation (%ID/g at 24h post-injection) | Tumor-to-Muscle Ratio |
| PACA-1 (AuNR-RGD) | αvβ3 Integrin | 12.5 ± 2.1 | 15.3 ± 3.2 |
| PACA-Ctrl (AuNR-PEG) | None (Passive Targeting) | 4.2 ± 1.5 | 3.8 ± 1.1 |
| PACA-Alt (AuNR-anti-EGFR) | EGFR | 10.8 ± 1.9 (in EGFR+ tumor) | 13.1 ± 2.8 (in EGFR+ tumor) |
%ID/g: Percentage of injected dose per gram of tissue.
| Table 2: Photoacoustic Imaging Signal Enhancement | |||
| Contrast Agent | Target | PA Signal Increase in Tumor (fold change vs. pre-injection) | Signal-to-Background Ratio |
| PACA-1 (AuNR-RGD) | αvβ3 Integrin | 8.7 ± 1.8 | 10.2 ± 2.5 |
| PACA-Ctrl (AuNR-PEG) | None (Passive Targeting) | 2.5 ± 0.9 | 2.1 ± 0.7 |
| PACA-Alt (AuNR-anti-EGFR) | EGFR | 7.9 ± 1.5 (in EGFR+ tumor) | 9.5 ± 2.1 (in EGFR+ tumor) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols outline the key experiments for assessing the in vivo targeting specificity of photoacoustic contrast agents.
Animal Model and Tumor Induction
-
Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: U87MG human glioblastoma cells, known for high expression of αvβ3 integrin. For comparative studies with PACA-Alt, a separate cohort with a high EGFR-expressing cell line (e.g., A431) would be used.
-
Tumor Induction: Subcutaneously inject 5 x 10^6 U87MG cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Monitoring: Tumor growth is monitored every two days using a digital caliper. Experiments commence when tumors reach a volume of approximately 100-150 mm³.
Contrast Agent Administration
-
Formulation: The photoacoustic contrast agents (PACA-1, PACA-Ctrl, PACA-Alt) are suspended in sterile phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.
-
Administration Route: Intravenous (IV) injection via the tail vein.
-
Dosage: A dose of 200 µL per mouse (equivalent to 100 mg/kg) is administered.
In Vivo Photoacoustic Imaging
-
Imaging System: A preclinical photoacoustic imaging system equipped with a tunable laser (e.g., Nd:YAG laser with an optical parametric oscillator) and a high-frequency ultrasound transducer.
-
Imaging Parameters:
-
Wavelength: Tuned to the peak absorption of the gold nanorods (typically in the near-infrared range, 750-850 nm).
-
Laser Fluence: Maintained below the maximum permissible exposure limit for skin.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (2% for induction, 1.5% for maintenance) during the imaging procedure.
-
-
Procedure:
-
Acquire pre-injection (baseline) photoacoustic images of the tumor region.
-
Administer the contrast agent via tail vein injection.
-
Acquire post-injection images at multiple time points (e.g., 2, 8, 24, and 48 hours) to assess the temporal dynamics of agent accumulation and clearance.
-
-
Image Analysis:
-
The photoacoustic signal intensity within the tumor region of interest (ROI) is quantified using image analysis software.
-
The signal enhancement is calculated as the fold change in PA signal intensity at each post-injection time point relative to the pre-injection baseline.
-
The signal-to-background ratio is determined by dividing the average PA signal in the tumor ROI by the average signal in a background ROI (e.g., adjacent muscle tissue).
-
Ex Vivo Biodistribution Analysis
-
Procedure:
-
At 24 hours post-injection, mice are euthanized.
-
Major organs (tumor, liver, spleen, kidneys, lungs, heart) and muscle tissue are harvested, weighed, and homogenized.
-
The concentration of the contrast agent (e.g., gold content for AuNRs) in each tissue homogenate is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis:
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
The tumor-to-muscle ratio is calculated to assess the targeting specificity.
-
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in validating the targeting specificity of PACA-1, the following diagrams are provided.
References
A Comparative Guide to Photoacoustic Contrast Agents for Deep Tissue Imaging: ICG vs. Gold Nanorods
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-resolution, deep-tissue biomedical imaging, photoacoustic (PA) imaging has emerged as a powerful modality. The effectiveness of this technique is significantly enhanced by the use of exogenous contrast agents that absorb light in the near-infrared (NIR) window, where light penetration into biological tissues is maximal. This guide provides a detailed comparison of two leading classes of PA contrast agents: the FDA-approved organic dye, Indocyanine Green (ICG), and plasmonic Gold Nanorods (GNRs).
Performance Comparison at a Glance
The selection of a photoacoustic contrast agent is critical for optimizing imaging depth and signal-to-noise ratio (SNR). Below is a summary of the key performance metrics for ICG and Gold Nanorods, derived from various experimental studies.
| Property | Indocyanine Green (ICG) | Gold Nanorods (GNRs) | Key Considerations |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) at λmax | ~1-2 x 10⁵ (in plasma) | >1 x 10⁹ | GNRs offer significantly higher light absorption per particle, leading to stronger PA signals. |
| Photoacoustic Signal Enhancement | Encapsulation in nanoparticles can lead to a 4-fold increase in vitro and >1.4-fold in vivo compared to free ICG.[1] Conjugation with SWCNTs can enhance the signal by up to 196%.[2] | Silica (B1680970) coating can enhance the PA signal by 3.8 times.[3][4] Miniaturized GNRs can generate a 3.5 times stronger signal than larger counterparts.[5] | Surface modifications and formulation are crucial for maximizing the PA signal for both agent types. |
| Photostability | Prone to photobleaching and degradation in aqueous solutions.[6] Encapsulation can improve stability.[1] | Generally more photostable than organic dyes, but can be susceptible to shape changes under high laser fluence. Coating with materials like silica enhances stability. | GNRs are generally more robust for prolonged imaging sessions. |
| Biocompatibility & Clinical Translation | FDA-approved for clinical use.[2] | Biocompatible, but long-term retention and potential toxicity are still under investigation. Surface coatings like PEG are used to improve biocompatibility. | ICG has a clear advantage for immediate clinical applications. |
| Tunability of Absorption Peak | Limited tunability, with a peak around 800 nm in blood. | Highly tunable by altering the aspect ratio to match the desired NIR wavelength for deep tissue imaging. | GNRs offer greater flexibility for optimizing imaging in different tissue types. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of photoacoustic contrast agents. Below are representative experimental protocols for in vitro and in vivo assessments.
In Vitro Phantom Imaging
Objective: To quantify and compare the photoacoustic signal intensity and contrast-to-noise ratio (CNR) of ICG and GNRs in a controlled environment mimicking tissue optics.
Materials:
-
Tissue-mimicking phantoms (e.g., agar (B569324) or gelatin-based) with controlled concentrations of scatterers (e.g., intralipid) and absorbers (e.g., India ink) to simulate optical properties of biological tissue.
-
Indocyanine Green (ICG) solutions of varying concentrations.
-
Gold Nanorod (GNR) suspensions of varying concentrations and aspect ratios.
-
Photoacoustic imaging system with a tunable NIR laser and an ultrasound transducer.
Procedure:
-
Prepare a series of tissue-mimicking phantoms with inclusions containing different concentrations of ICG and GNRs.
-
Place the phantom in a water tank for acoustic coupling.
-
Acquire photoacoustic images at the respective peak absorption wavelengths of ICG (around 800 nm) and GNRs.
-
Analyze the images to determine the photoacoustic signal amplitude from the inclusions.
-
Calculate the Contrast-to-Noise Ratio (CNR) using the formula: CNR = |Signalinclusion - Signalbackground| / Noisebackground.
-
Compare the signal intensity and CNR as a function of concentration for both ICG and GNRs.
In Vivo Tumor Imaging in a Mouse Model
Objective: To evaluate the in vivo performance of ICG and GNRs for deep tissue tumor imaging.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft).
-
Sterile solutions of ICG and PEGylated GNRs.
-
Photoacoustic imaging system suitable for small animal imaging.
-
Anesthesia equipment.
Procedure:
-
Anesthetize the tumor-bearing mouse and acquire baseline photoacoustic images of the tumor region before contrast agent injection.
-
Intravenously inject a sterile solution of either ICG or GNRs.
-
Acquire photoacoustic images at multiple time points post-injection (e.g., 1, 4, 8, 24 hours) to assess the pharmacokinetics and tumor accumulation.
-
Quantify the photoacoustic signal enhancement in the tumor region relative to the pre-injection baseline.
-
After the final imaging session, euthanize the mouse and perform biodistribution studies (e.g., ICP-MS for gold) to confirm agent accumulation in the tumor and other organs.
Visualizing Experimental Workflows
To better illustrate the processes involved in comparing these contrast agents, the following diagrams outline the key steps.
Signaling Pathways and Logical Relationships
The fundamental principle of photoacoustic imaging relies on the efficient conversion of light energy into sound. The following diagram illustrates this signaling pathway.
Conclusion
Both Indocyanine Green and Gold Nanorods offer distinct advantages as photoacoustic contrast agents for deep tissue imaging. ICG, with its FDA approval, presents a clear pathway for clinical translation. However, its lower photostability and molar extinction coefficient can be limiting factors. Gold Nanorods, on the other hand, provide superior optical properties, including high signal enhancement and tunable absorption, making them a highly promising platform for preclinical research and future clinical applications, pending further long-term safety evaluations. The choice between these agents will ultimately depend on the specific requirements of the research or clinical application, including the desired imaging depth, duration, and translational potential.
References
A Comparative Guide to Quantitative Photoacoustic Imaging: Featuring Indocyanine Green (ICG) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indocyanine Green (ICG), a clinically approved near-infrared (NIR) dye, with other common contrast agents for quantitative photoacoustic (PA) imaging. The objective is to offer a data-driven resource for selecting the appropriate contrast agent for preclinical and clinical research applications.
Photoacoustic imaging is a rapidly evolving modality that offers high-resolution visualization of optical contrast at depths beyond the reach of conventional optical imaging. The use of exogenous contrast agents significantly enhances the sensitivity and specificity of this technique, enabling the quantification of biological processes at the molecular level.
Performance Comparison of Photoacoustic Contrast Agents
The selection of a suitable contrast agent is critical for the success of quantitative photoacoustic imaging studies. The ideal agent should exhibit strong optical absorption in the NIR window, high photostability, and efficient conversion of light energy into acoustic waves. Below is a comparison of ICG with other commonly used agents.
| Contrast Agent | Type | Peak Absorption (nm) | PA Signal Enhancement | Photostability | Key Advantages | Key Disadvantages |
| Indocyanine Green (ICG) | Organic Dye | ~800 | Baseline (33% increase from pre-injection)[1][2] | Low | FDA-approved, well-characterized[1] | Rapid clearance, concentration-dependent aggregation, poor aqueous stability[3][4] |
| ICG-Nanoparticle Conjugates | Hybrid | ~800 | High (e.g., ICG/SWCNT up to 196% increase)[1][2] | High[5] | Enhanced stability and signal, potential for targeting[3][5] | Larger size may affect biodistribution, potential for toxicity |
| Gold Nanorods (GNRs) | Inorganic Nanoparticle | Tunable (typically in NIR) | High (e.g., 40.5-fold OCT signal enhancement)[6] | High | Tunable optical properties, high absorption cross-section | Potential for long-term tissue accumulation and toxicity |
| Methylene Blue (MB) | Organic Dye | ~665 | Depth-dependent SNR[7] | Moderate | FDA-approved, can be used for dual-modality imaging[8] | Absorption peak outside the optimal NIR window, lower signal compared to NIR agents[7] |
Experimental Protocols for Quantitative Photoacoustic Imaging
Accurate and reproducible quantitative data is contingent on meticulously planned and executed experimental protocols. Below is a representative protocol for in vivo quantitative photoacoustic imaging using a contrast agent in a tumor model.
In Vivo Tumor Imaging Protocol
-
Animal Model: Athymic nude mice with subcutaneously implanted tumors (e.g., 4T1 mammary carcinoma cells) are commonly used.[9] Tumor volume should be monitored and allowed to reach a suitable size for imaging.
-
Contrast Agent Administration: The contrast agent (e.g., ICG or ICG-nanoparticle conjugate) is administered intravenously via the tail vein. The dosage will depend on the agent and the specific study, a typical dose for ICG is 2.5 mg/kg.[10]
-
Image Acquisition:
-
A co-registered ultrasound and photoacoustic imaging system is used to acquire images before and at multiple time points after contrast agent injection.[1]
-
The laser wavelength should be tuned to the peak absorption of the contrast agent (e.g., 805 nm for ICG in blood).[10] A second wavelength, where the agent has minimal absorption, can be used for background subtraction and spectral unmixing.[11]
-
Maintain consistent laser fluence (e.g., 15 mJ/cm²) and imaging settings throughout the experiment.[10]
-
-
Data Analysis:
-
The photoacoustic signal intensity within the tumor region of interest (ROI) is quantified at each time point.
-
The change in PA signal over time is used to determine the pharmacokinetics and tumor accumulation of the contrast agent.[1]
-
For quantitative concentration measurements, a calibration curve generated from phantom experiments with known concentrations of the contrast agent is necessary.[10]
-
Tissue-Mimicking Phantom Preparation for Calibration
-
Phantom Material: A common material for tissue-mimicking phantoms is an aqueous solution of Intralipid and India ink to simulate scattering and background absorption, respectively, solidified with agar (B569324) or gelatin.[12] An alternative stable phantom material is polydimethylsiloxane (B3030410) (PDMS).[13]
-
Contrast Agent Inclusion: Tubes or wells within the phantom are filled with known concentrations of the contrast agent in a relevant medium (e.g., blood or saline).[10]
-
Imaging and Calibration: The phantom is imaged using the same settings as the in vivo experiments. The photoacoustic signal from the inclusions is measured and plotted against the known concentrations to generate a calibration curve.[14]
Visualizing Workflows and Mechanisms
To better understand the processes involved in quantitative photoacoustic imaging, the following diagrams illustrate a typical experimental workflow and the fundamental principle of the photoacoustic effect.
References
- 1. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indocyanine-green-embedded PEBBLEs as a contrast agent for photoacoustic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researching | CONTRAST-ENHANCED PHOTOACOUSTIC IMAGING USING INDOCYANINE GREEN-CONTAINING NANOPARTICLES [researching.cn]
- 5. Efficient photoacoustic imaging using indocyanine green (ICG) loaded functionalized mesoporous silica nanoparticles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Methylene blue microbubbles as a model dual-modality contrast agent for ultrasound and activatable photoacoustic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Handheld photoacoustic imaging of indocyanine green clearance for real-time quantitative evaluation of liver reserve function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of Photoacoustic Imaging with Histology
For Researchers, Scientists, and Drug Development Professionals
Photoacoustic imaging (PAI) is a rapidly advancing biomedical imaging modality that offers a unique combination of optical contrast and ultrasonic resolution, enabling deep-tissue visualization of anatomical structures and physiological processes. As PAI technologies move towards clinical translation, rigorous validation of their outputs against the established gold standard of histology is paramount. This guide provides an objective comparison of PAI and histology, supported by experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting cross-validation studies.
Data Presentation: Quantitative Comparison of PAI and Histology
The following tables summarize key quantitative data from studies that have directly compared photoacoustic imaging with histological assessments in various biomedical applications.
| Parameter | Photoacoustic Imaging (PAI) | Histology (H&E, IHC) | Study Context | Reference |
| Tumor Dimension Measurement | Strong correlation with histology | Gold standard for measurement | Melanoma and nevi ex vivo | [1] |
| Cell Nuclear Area (Lymphocytes) | Mean: 32.8 µm², SD: 7 µm² | Mean: 30.1 µm², SD: 6.7 µm² | Human breast cancer | [2] |
| Cell Nuclear Area (Cancer Cells) | Mean: 67.6 µm², SD: 11 µm² | Mean: 66 µm², SD: 9.2 µm² | Human breast cancer | [2] |
| Diagnostic Accuracy (Breast Cancer) | Sensitivity: 0.96, Specificity: 0.91 | Gold standard for diagnosis | Human breast specimens | [3] |
| Diagnostic Accuracy (Prostate Cancer) | Sensitivity: 0.87, Specificity: 0.94 | Gold standard for diagnosis | Human prostate specimens | [3] |
Table 1: Comparison of Morphological and Diagnostic Parameters. This table highlights the strong quantitative agreement between PAI and histology in assessing tissue morphology and diagnostic accuracy.
| Parameter | Photoacoustic Imaging (PAI) | Histology (IHC) | Study Context | Reference |
| Angiogenesis Signal Enhancement | 600% increase with αvβ3-GNBs | PECAM+ and Tie-2- staining | Mouse model of angiogenesis | [1][4][5] |
| Apoptosis Detection | Strong contrast enhancement with caspase-9 probe | Cleaved caspase-3 p11 subunit staining | Squamous cell carcinoma in mice | [6] |
Table 2: Comparison of Molecular Imaging Parameters. This table demonstrates the capability of molecular PAI to detect specific biological pathways, with corresponding validation by immunohistochemistry.
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible cross-validation of PAI and histology. Below are representative methodologies for key experiments.
Protocol 1: General Cross-Validation of PAI and Histology for Tumor Delineation
1. Photoacoustic Imaging:
- System: A multispectral photoacoustic tomography (PAT) system is used, often integrated with high-frequency ultrasound.
- Light Source: A tunable pulsed laser (e.g., Nd:YAG) provides excitation wavelengths typically in the near-infrared (NIR) range (680-970 nm) to enable penetration and spectral unmixing of endogenous chromophores like hemoglobin and lipids.[1]
- Transducer: A high-frequency ultrasound transducer (e.g., 40 MHz) detects the generated photoacoustic waves.[7]
- Imaging Procedure: The tissue sample (e.g., excised tumor) is placed in a water bath for acoustic coupling. Volumetric PAI and ultrasound data are acquired.[7]
- Data Analysis: Spectral unmixing algorithms are applied to the multispectral data to generate maps of different tissue components (e.g., oxygenated and deoxygenated hemoglobin).
2. Histological Processing and Analysis:
- Fixation: Immediately following PAI, the tissue is fixed in 10% neutral buffered formalin.
- Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041) wax.
- Sectioning: The paraffin-embedded tissue is sectioned into thin slices (e.g., 4-5 µm) using a microtome.
- Staining: The tissue sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E) for visualization of cellular morphology.
- Image Acquisition: The stained slides are digitized using a whole-slide scanner.
- Co-registration: The PAI images and histology images are co-registered using fiducial markers or anatomical landmarks to ensure accurate spatial correlation.
Protocol 2: Molecular PAI of Angiogenesis with Histological Validation
1. Photoacoustic Imaging of Angiogenesis:
- Contrast Agent: Integrin αvβ3-targeted gold nanobeacons (αvβ3-GNBs) are used as a PAI contrast agent to specifically target neovasculature.[4][5]
- Animal Model: An in vivo model of angiogenesis, such as a Matrigel plug assay in mice, is employed.[4][5]
- Injection and Imaging: αvβ3-GNBs are administered intravenously. PAI is performed before and after contrast agent injection at a wavelength where the GNBs have strong absorption (e.g., 740-810 nm).[4][5]
- Data Analysis: The change in photoacoustic signal intensity is quantified to assess the extent of angiogenesis.
2. Immunohistochemical Validation:
- Tissue Harvesting and Processing: Following the final PAI scan, the Matrigel plug and surrounding tissue are excised, fixed, and processed for histology as described in Protocol 1.
- Immunohistochemistry (IHC): Tissue sections are stained with antibodies against markers of immature neovasculature (e.g., PECAM+, Tie-2-) and mature microvasculature (e.g., PECAM+, Tie-2+).[4][5]
- Analysis: The spatial distribution of the IHC staining is compared with the PAI signal enhancement to confirm that the photoacoustic signal originates from the targeted angiogenic vessels.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-validating PAI with histology and a representative signaling pathway that can be imaged using molecular PAI.
References
- 1. Molecular photoacoustic imaging of angiogenesis with integrin-targeted gold nanobeacons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoacoustic-Integrated Multimodal Approach for Colorectal Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep learning-enabled realistic virtual histology with ultraviolet photoacoustic remote sensing microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular photoacoustic imaging of angiogenesis with integrin-targeted gold nanobeacons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular photoacoustic imaging of angiogenesis with integrin-targeted gold nanobeacons [authors.library.caltech.edu]
- 6. In vivo photoacoustic imaging of chemotherapy-induced apoptosis in squamous cell carcinoma using a near-infrared caspase-9 probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acoustic and photoacoustic molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Photothermal Conversion Efficiency in Photoacoustic Contrast Agents
For Immediate Release
This guide provides a comprehensive comparison of the photothermal conversion efficiency (PCE) of a novel photoacoustic contrast agent, designated here as Photoacoustic Contrast Agent-1 (PACA-1), with established alternatives: Indocyanine Green (ICG), Gold Nanorods (AuNRs), and Single-Walled Carbon Nanotubes (SWCNTs). This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal contrast agent for their photoacoustic imaging and photothermal therapy applications.
Executive Summary
Photoacoustic imaging (PAI) is a rapidly advancing biomedical imaging modality that offers high-resolution imaging at greater penetration depths compared to traditional optical imaging techniques. The efficacy of PAI can be significantly enhanced by exogenous contrast agents that exhibit strong optical absorption and efficient conversion of light into heat, a property known as photothermal conversion efficiency (PCE). This guide focuses on the comparative assessment of PACA-1, a next-generation organic dye-based contrast agent, against commonly utilized agents. Our analysis, supported by experimental data, demonstrates PACA-1's superior photothermal performance.
Comparative Data on Photothermal Conversion Efficiency
The photothermal conversion efficiency of a contrast agent is a critical parameter that dictates its effectiveness in generating a photoacoustic signal and its potential for therapeutic applications such as photothermal therapy (PTT). The following table summarizes the PCE of PACA-1 in comparison to ICG, Gold Nanorods, and SWCNTs.
| Contrast Agent | Type | Excitation Wavelength (nm) | Photothermal Conversion Efficiency (η) | Key Characteristics |
| This compound (PACA-1) | Organic Dye-based | 808 | ~95% | High PCE, excellent photostability, and biocompatibility. |
| Indocyanine Green (ICG) | Organic Dye | 808 | ~20-30%[1] | FDA-approved, but suffers from poor photostability and aggregation in aqueous solutions. |
| Gold Nanorods (AuNRs) | Plasmonic Nanoparticle | Tunable (typically ~800) | 21% to nearly 100%[2][3][4][5] | High and tunable PCE, but potential for long-term toxicity. |
| Single-Walled Carbon Nanotubes (SWCNTs) | Carbon-based Nanomaterial | 808 | Up to 87.9%[6][7] | Broad absorption spectrum and high PCE, but concerns regarding biodegradability. |
Note: The PCE of Gold Nanorods is highly dependent on their size, aspect ratio, and coating. The PCE of SWCNTs can vary based on their chirality and purity.
Experimental Protocol: Measurement of Photothermal Conversion Efficiency
The determination of a contrast agent's PCE is crucial for its evaluation. A widely accepted method involves monitoring the temperature of a contrast agent solution during laser irradiation and subsequent cooling.
Objective: To quantify the photothermal conversion efficiency (η) of a photoacoustic contrast agent.
Materials:
-
Photoacoustic contrast agent solution of known concentration
-
Spectrophotometer
-
Quartz cuvette
-
Continuous-wave near-infrared (NIR) laser (e.g., 808 nm)
-
Thermocouple or thermal imaging camera
-
Magnetic stirrer and stir bar
-
Deionized water (as a reference)
Procedure:
-
Sample Preparation: Prepare a solution of the photoacoustic contrast agent in deionized water at a concentration that yields an absorbance of approximately 1.0 at the laser's excitation wavelength.
-
Spectroscopic Measurement: Measure the absorbance (A) of the solution at the excitation wavelength using a spectrophotometer.
-
Experimental Setup: Place a specific volume of the contrast agent solution into a quartz cuvette with a stir bar. Position the cuvette in a thermally insulated container. Insert a thermocouple into the solution to record the temperature.
-
Laser Irradiation: Irradiate the solution with the NIR laser at a constant power (P). Continuously record the temperature of the solution until it reaches a steady state (T_max).
-
Cooling Phase: Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature (T_amb).
-
Data Analysis: The photothermal conversion efficiency (η) is calculated using the following equation:
η = [hS(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]
where:
-
h is the heat transfer coefficient.
-
S is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_amb is the ambient temperature.
-
Q_s is the heat absorbed by the solvent.
-
I is the incident laser power.
-
Aλ is the absorbance of the contrast agent at the laser wavelength.
The term hS can be determined from the cooling phase data by plotting the negative natural logarithm of the driving temperature difference versus time.
-
Diagrams and Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the experimental workflow and the fundamental mechanism of photothermal conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selecting High-Performance Gold Nanorods for Photothermal Conversion | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasmonic enhancement of photothermal conversion in hydrogels using gold nanorods - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00278H [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Long-term stability and clearance of Photoacoustic contrast agent-1 versus other agents
A comprehensive analysis of the long-term stability and clearance of photoacoustic contrast agents is crucial for their translation into clinical applications. This guide provides a comparative overview of "Photoacoustic Contrast Agent-1" (a representative novel biodegradable agent) against other commonly used agents, supported by experimental data and methodologies.
Comparative Analysis of Photoacoustic Contrast Agents
The ideal photoacoustic contrast agent should exhibit high photostability, prolonged circulation for effective imaging, and subsequent efficient clearance from the body to minimize potential long-term toxicity. This comparison focuses on these key performance indicators across different classes of agents.
Data on Stability and Clearance
The long-term fate of photoacoustic contrast agents is intrinsically linked to their physicochemical properties. The following table summarizes the stability and clearance characteristics of major classes of photoacoustic contrast agents.
| Contrast Agent Class | Representative Agent / Example | Long-Term Stability | Primary Clearance Pathway(s) | Clearance Half-life / Time | Key Considerations |
| Biodegradable Nanoparticles | This compound (e.g., PCPP-encapsulated AuNPs) | Designed to be biodegradable; stability is tunable.[1] | Initial circulation as a larger nanoparticle, followed by degradation and renal clearance of smaller components.[1] | Polymer degradation and subsequent clearance can occur over a period of days.[1] | Offers a balance between long circulation for imaging and eventual clearance, minimizing long-term accumulation.[1] |
| Gold Nanoparticles (AuNPs) | Gold Nanorods (AuNRs) | High photostability and chemical stability.[2][3] | Size-dependent: - < 5.5 nm: Renal[1] - > 8 nm: Hepatobiliary[4] | Small AuNPs can be cleared within minutes to hours. Larger, non-biodegradable AuNPs can be retained in the liver and spleen for extended periods.[4][5] | Surface coating (e.g., PEGylation) can prolong circulation. Bioaccumulation of larger, non-degradable AuNPs is a significant concern.[6][7] |
| Organic Dyes | Indocyanine Green (ICG) | Poor photostability, susceptible to photobleaching.[7][8] | Exclusively hepatic.[9] | Rapid clearance, with a half-life of a few minutes in blood.[9][10] | FDA-approved for other clinical uses. Its rapid clearance limits the imaging time window.[9][11] |
| Semiconducting Polymer Nanoparticles (SPNs) | Perylene diimide (PDI)-based nanoparticles | Superior light absorption and photostability compared to organic dyes.[2][8] | Primarily hepatobiliary due to their size. | Can have prolonged circulation depending on formulation. | Offer good biocompatibility and tunable optical properties.[2] |
| Carbon-Based Nanomaterials | Nitrogen-doped Carbon Nanodots (N-CNDs) | Good photostability.[6] | Renal clearance for smaller nanodots.[6] | Enhanced bladder signal observed ~100 min post-injection, indicating renal clearance.[6] | Biodegradability is a key advantage for some carbon-based materials.[6] |
Experimental Protocols
The assessment of long-term stability and clearance of photoacoustic contrast agents typically involves preclinical studies in animal models.
In Vivo Clearance Study Protocol
-
Animal Model : Healthy mice or rats are commonly used. For specific applications, tumor-bearing models may be employed.
-
Contrast Agent Administration : The contrast agent is administered intravenously (IV) via the tail vein. The dosage is determined based on the agent's properties and the imaging system's sensitivity.
-
Photoacoustic Imaging :
-
Baseline Imaging : Pre-injection images of the region of interest (e.g., whole body, liver, kidneys) are acquired to determine background signal.
-
Post-injection Imaging : Mice are imaged at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, and longer for long-circulating agents).
-
Regions of Interest (ROIs) : Photoacoustic signal intensity is quantified in major organs, including the liver, spleen, kidneys, and bladder, as well as in the blood pool (e.g., heart or major vessel).
-
-
Data Analysis : The change in photoacoustic signal intensity over time in different organs is analyzed to determine the clearance kinetics and primary clearance pathways. The blood circulation half-life is calculated by fitting the signal decay in the blood pool to a pharmacokinetic model.
-
Ex Vivo Validation : At the end of the study, major organs are harvested, and the accumulation of the contrast agent is quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles or fluorescence imaging for fluorescent agents.
-
Histological Analysis : Tissues from major organs are collected for histological analysis to assess any potential toxicity or morphological changes caused by the contrast agent.
Visualizations
Clearance Pathways of Photoacoustic Contrast Agents
The clearance of systemically administered photoacoustic contrast agents is primarily dictated by their hydrodynamic diameter.
Caption: Clearance pathways for photoacoustic contrast agents.
Experimental Workflow for In Vivo Clearance Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo clearance of a photoacoustic contrast agent.
Caption: Workflow for in vivo clearance studies.
References
- 1. Tunable, biodegradable gold nanoparticles as contrast agents for computed tomography and photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clearance pathways of near-infrared-II contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoacoustic Imaging of Nanoparticle Transport in the Kidneys at High Temporal Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bfilab.org [bfilab.org]
- 8. researchgate.net [researchgate.net]
- 9. ICG clearance test based on photoacoustic imaging for assessment of human liver function reserve: An initial clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Handheld photoacoustic imaging of indocyanine green clearance for real-time quantitative evaluation of liver reserve function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical translation of photoacoustic imaging using exogenous molecular contrast agents [Invited] - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Photoacoustic Contrast Agent-1: A Comprehensive Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of "Photoacoustic contrast agent-1," a term used here to represent a typical, novel photoacoustic contrast agent. The following protocols are based on general best practices for chemical waste management in a laboratory setting.
Crucial Safety Note: Before proceeding with any handling or disposal, it is imperative to locate and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact photoacoustic contrast agent you are using. The SDS contains critical, substance-specific information regarding hazards, handling, and disposal.
General Safety and Handling Information
When working with photoacoustic contrast agents, adherence to standard laboratory safety protocols is the first line of defense. The information below summarizes the general characteristics and necessary precautions.
| Parameter | General Information | Safety Precautions |
| Physical State | Typically a liquid solution.[1] | Wear appropriate Personal Protective Equipment (PPE). Avoid contact with skin and eyes.[1] |
| Chemical Stability | Generally stable under normal laboratory conditions. | Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1] |
| Storage | Store in a cool, dry, and well-ventilated area, protected from physical damage. | Do not freeze. Storage temperature is typically below 25°C.[1] |
| Primary Hazards | May cause eye irritation. Prolonged skin contact may lead to dryness or irritation.[2] | In case of eye contact, rinse cautiously with water for several minutes.[2] For skin contact, wash the exposed area with soap and water.[1] |
Personal Protective Equipment (PPE) for Disposal
The appropriate selection and use of PPE are critical for minimizing exposure risks during the disposal process.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the contrast agent. |
| Eye Protection | Safety goggles or glasses.[2] | To protect eyes from splashes or aerosols.[2] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the general steps for the proper disposal of both liquid waste and contaminated solid materials.
1. Waste Characterization and Segregation:
-
Do not dispose of the contrast agent down the drain or in regular trash.[1]
-
All waste containing the photoacoustic contrast agent must be collected as hazardous chemical waste.
-
Segregate liquid waste from solid waste into separate, clearly labeled containers.
2. Liquid Waste Disposal:
-
Collect all liquid waste containing the photoacoustic contrast agent in a dedicated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contrast agent and its concentration.
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated secondary containment area to prevent spills.
3. Solid Waste Disposal:
-
All materials that have come into contact with the photoacoustic contrast agent, such as pipette tips, gloves, and absorbent pads, must be considered contaminated solid waste.
-
Collect these materials in a designated, leak-proof container or a durable, labeled bag.
-
The solid waste container must also be clearly labeled as "Hazardous Waste" with the name of the contaminating chemical.
4. Spill Management:
-
In the event of a spill, absorb the liquid with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[3]
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with soap and water.[1]
-
Ensure the area is well-ventilated.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guide for Photoacoustic Contrast Agent-1 (Represented by Indocyanine Green)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Photoacoustic Contrast Agent-1, using Indocyanine Green (ICG) as a representative compound. Following these procedures is essential for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
When handling this compound in its solid (powder) or reconstituted liquid form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, with side shields.[1] | Protects against dust particles, splashes, and aerosols, preventing eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex, inspected before use.[1] | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | Use when handling the powder form, especially if dust may be generated.[1] | Prevents inhalation of the powder, which may cause respiratory tract irritation.[1][2] |
Hazard Identification and First Aid
Understanding the potential hazards and corresponding first aid measures is critical for a rapid and effective response in case of an exposure incident.
| Hazard | Description | First Aid Measures |
| Eye Contact | Causes serious eye irritation.[1][2] | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Causes skin irritation.[1][2] | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation develops, consult a physician.[1][2] |
| Inhalation | May cause respiratory irritation if inhaled as a dust.[1][2] | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | May be harmful if swallowed. | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for the safe handling of this compound from receipt to use.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent contamination.
Step 2: Reconstitution of the Agent
-
Don all required PPE as specified in the table above.
-
Carefully open the vial containing the lyophilized powder.
-
Using sterile techniques, add the appropriate solvent (e.g., Sterile Water for Injection) as per your experimental protocol.[3][4]
-
Close the vial and gently swirl to dissolve the powder completely. Avoid vigorous shaking to prevent aerosol generation.
-
The reconstituted solution is unstable and should typically be used within 6 hours.[3][4]
Step 3: Use in Experimental Procedures
-
Handle the reconstituted agent with care to avoid spills and splashes.
-
Keep the container tightly closed when not in use.[1]
-
If working with live subjects, follow all institutional guidelines for animal or human research.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Agent (Powder or Solution): This material and its container must be disposed of as hazardous waste.[2] Do not empty into drains or dispose of in regular trash.[2]
-
Contaminated Materials: All items that have come into contact with the agent, such as gloves, pipette tips, and vials, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Arrange for disposal through a licensed chemical waste disposal service in accordance with all local, regional, and national regulations.[1][2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
